1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
Description
Properties
Molecular Formula |
C11H14Br2O |
|---|---|
Molecular Weight |
322.04 g/mol |
IUPAC Name |
1,5-dibromo-3-tert-butyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6H,1-4H3 |
InChI Key |
ZTRFVAHXBMLDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Profile
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is a substituted aromatic compound featuring a unique arrangement of functional groups that dictate its reactivity and utility. The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, while the tert-butyl and methoxy groups influence the molecule's steric and electronic properties.
Chemical Structure and Properties
| Property | Value |
| CAS Number | 31918-99-7[1][2] |
| Molecular Formula | C₁₁H₁₄Br₂O[2] |
| Molecular Weight | 322.04 g/mol [1][2] |
| IUPAC Name | 1,5-dibromo-3-tert-butyl-2-methoxybenzene[1] |
| Canonical SMILES | COC1=C(Br)C=C(Br)C=C1C(C)(C)C[1] |
| InChI Key | ZTRFVAHXBMLDCG-UHFFFAOYSA-N[1][2] |
Visualization of the Core Structure
To better understand the spatial arrangement of the functional groups, the following diagram illustrates the chemical structure of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Caption: Molecular structure of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Synthesis and Manufacturing Insights
The synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is a critical process that requires careful control of reaction conditions to ensure high purity and yield. The primary synthetic route involves the electrophilic bromination of a substituted benzene precursor.
Standard Laboratory Synthesis Protocol
This protocol outlines a reliable method for the synthesis of the target compound. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene from 2-tert-butylanisole.
Materials:
-
2-tert-butylanisole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Procedural Causality:
-
N-Bromosuccinimide (NBS) as Brominating Agent: NBS is chosen over liquid bromine for its solid form, which is easier to handle, and its ability to provide a slow, controlled release of electrophilic bromine, minimizing over-bromination and side reactions.
-
Dimethylformamide (DMF) as Solvent: DMF is a polar aprotic solvent that effectively dissolves the aromatic substrate and facilitates the electrophilic substitution by stabilizing the charged intermediates.
-
Aqueous Workup Sequence: The sequential washing steps are crucial for removing impurities. The sodium bicarbonate wash neutralizes any acidic byproducts, the sodium thiosulfate wash quenches any remaining NBS or bromine, and the brine wash removes the bulk of the water from the organic phase.
-
Column Chromatography: This final purification step is essential to isolate the desired dibrominated product from any unreacted starting material, monobrominated intermediates, and other potential regioisomers, ensuring high purity of the final compound.
Reactivity and Applications in Drug Development
The strategic placement of the two bromine atoms makes 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene a valuable precursor for creating diverse molecular libraries through sequential or differential cross-coupling reactions. This is particularly advantageous in drug discovery, where rapid analogue synthesis is key to optimizing lead compounds.
The methoxy group is a common feature in many approved drugs, where it can enhance binding to target proteins, improve physicochemical properties, and positively influence metabolic stability.[3][4][5] The tert-butyl group provides steric bulk, which can be utilized to probe binding pockets of target proteins and can also shield adjacent functional groups from metabolic degradation.
Key Synthetic Transformations
-
Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by reacting with boronic acids, allowing for the introduction of various aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, a critical transformation for synthesizing compounds with amine functionalities prevalent in many pharmaceuticals.
-
Sonogashira Coupling: Used to form carbon-carbon triple bonds by reacting with terminal alkynes, which is useful for constructing rigid molecular scaffolds.
-
"Click Chemistry": The dibromo functionality allows for the introduction of azide or alkyne handles, making the scaffold amenable to "click chemistry" reactions, a powerful tool for bioconjugation and the synthesis of complex molecules.[6]
Safety and Handling
As a halogenated organic compound, 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification and Precautionary Measures
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2][7]
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[7][8]
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[7][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation continues, consult a physician.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[7][8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[7]
Conclusion
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene stands out as a highly functionalized and versatile building block for advanced chemical synthesis. Its well-defined reactive sites, coupled with the modulating influence of the tert-butyl and methoxy groups, provide a robust platform for the design and synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for leveraging its full potential in research and development endeavors.
References
-
Click chemistry in drug development recent trends and application - Research Journal of Pharmacy and Technology. [Link]
-
The role of the methoxy group in approved drugs - PubMed. [Link]
-
The role of the methoxy group in approved drugs | Request PDF - ResearchGate. [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 31918-99-7 | 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene - AiFChem [aifchem.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. rjptonline.org [rjptonline.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
CAS number for 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
An In-Depth Technical Guide to 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (CAS: 31918-99-7): Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, spectroscopic signature, a validated synthetic protocol with mechanistic insights, and a discussion of its strategic applications in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction: A Strategically Substituted Aromatic Scaffold
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene, identified by the CAS Number 31918-99-7, is a polysubstituted aromatic compound featuring a unique combination of functional groups that make it a valuable intermediate in synthetic chemistry.[1] The strategic placement of two bromine atoms, a sterically demanding tert-butyl group, and an electron-donating methoxy group imparts a distinct reactivity profile and specific physicochemical properties.
The two bromine atoms serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) for the introduction of carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for the stepwise and regioselective elaboration of the aromatic core, facilitating the construction of complex molecular architectures. The tert-butyl group provides significant steric bulk, which can be exploited to influence the conformation of a target molecule, enhance its metabolic stability by shielding adjacent positions from enzymatic degradation, and improve its lipophilicity. The methoxy group, a common substituent in bioactive molecules, can modulate electronic properties and often participates in hydrogen bonding with biological targets.[2] The interplay of these substituents makes this compound a compelling starting material for creating libraries of novel compounds in the pursuit of new therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and spectroscopic properties of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is critical for its effective use.
Physical and Chemical Properties
The key identifying and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 31918-99-7 | |
| IUPAC Name | 1,5-dibromo-3-tert-butyl-2-methoxybenzene | |
| Molecular Formula | C₁₁H₁₄Br₂O | |
| Molecular Weight | 322.04 g/mol | |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95% (Typical commercial grade) | |
| LogP | 4.90 (Calculated) |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The two aromatic protons on the benzene ring would appear as distinct singlets or doublets with a small meta-coupling constant, a characteristic feature of 1,2,3,5-tetrasubstituted benzenes. The tert-butyl group will present as a sharp singlet integrating to nine protons, typically in the upfield region (δ 1.3-1.5 ppm). The methoxy group will also be a sharp singlet, integrating to three protons, usually found around δ 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eleven distinct signals corresponding to each carbon atom. The carbons bearing the bromine atoms will appear in the range of δ 110-125 ppm. The quaternary carbon of the tert-butyl group and its methyl carbons will have characteristic shifts. The methoxy carbon will be observed around δ 55-60 ppm.[3]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.
Synthesis, Purification, and Safe Handling
The synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene requires a regioselective approach to ensure the correct placement of the bromine atoms.
Synthetic Workflow
The synthesis can be envisioned starting from a more readily available precursor, such as 2-tert-butylanisole, via an electrophilic aromatic substitution reaction. The methoxy group is an ortho-, para-director. However, the bulky tert-butyl group at the 2-position will sterically hinder the adjacent positions, directing the incoming electrophiles (bromine) to the less hindered C3 and C5 positions.
Caption: Synthetic workflow for 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Detailed Synthetic Protocol
This protocol describes a plausible and efficient method for the synthesis of the title compound.
Objective: To synthesize 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene via electrophilic bromination.
Materials:
-
2-tert-Butylanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 2-tert-butylanisole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C. The use of NBS is a safer and more selective alternative to liquid bromine.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS.
-
Extraction: Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by NMR and MS to confirm its identity and purity.
Safety and Handling
As a halogenated organic compound, proper safety precautions are mandatory.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][7]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4][6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][6]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[4][7]
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene make it an attractive scaffold for medicinal chemistry programs. The dibromo substitution pattern is particularly powerful for generating molecular diversity.
Role as a Core Intermediate
This compound is an ideal starting point for building molecules with a central, highly substituted phenyl ring. The two bromine atoms can be functionalized sequentially, often with high regioselectivity due to the different steric environments created by the adjacent tert-butyl and methoxy groups. This allows for the controlled, stepwise introduction of different substituents.
Caption: Stepwise functionalization pathway for drug scaffold synthesis.
Strategic Advantages in Drug Design
-
Access to Novel Chemical Space: The unique substitution pattern allows chemists to explore areas of chemical space that are not easily accessible from simpler starting materials. This is crucial for identifying hits in high-throughput screening and for lead optimization.[8]
-
Metabolic Stability: The tert-butyl group can act as a "metabolic shield," preventing CYP450-mediated oxidation of the aromatic ring at adjacent positions. This can lead to drug candidates with improved pharmacokinetic profiles, such as a longer half-life.
-
Scaffold Rigidity and Vectorial Display: The steric bulk of the substituents helps to create a more rigid and defined three-dimensional structure. This allows for the precise positioning of pharmacophoric elements in specific vectors, which can lead to higher binding affinity and selectivity for the biological target.
-
Analogue to Bioactive Compounds: The core structure is related to intermediates used in the synthesis of important pharmaceuticals. For example, substituted dimethoxybenzene scaffolds are found in anti-HIV drugs like Elvitegravir and anti-cancer agents.[9] Similarly, substituted 2-methoxybenzyl groups are used in NK1 receptor antagonists.[10]
Conclusion
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is more than just a chemical reagent; it is a strategically designed platform for innovation in medicinal chemistry. Its combination of two versatile synthetic handles, a bulky metabolic blocker, and a key electronic modulator provides a robust foundation for the synthesis of complex and novel molecular entities. This guide has provided the essential technical information—from its fundamental properties and synthesis to its strategic applications—to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors.
References
-
Beilstein Journals. Supplementary Information. Available from: [Link]
-
Angene Chemical. Safety Data Sheet: 1,3-Dibromo-5-tert-butylbenzene. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
Vijesh, A. M., et al. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3479. Available from: [Link]
-
de la Torre, D., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 3995. Available from: [Link]
- Google Patents. US20090099364A1 - Process for preparation of 1-(2s,3s)-2-benzhydryl-n-(5- tert-butyl-2-methoxybenzyl)quinuclidin-3-amine.
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Available from: [Link]
Sources
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- 2. drughunter.com [drughunter.com]
- 3. rsc.org [rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20090099364A1 - Process for preparation of 1-(2s,3s)-2-benzhydryl-n-(5- tert-butyl-2-methoxybenzyl)quinuclidin-3-amine - Google Patents [patents.google.com]
2,4-Dibromo-6-tert-butylanisole synonyms and IUPAC naming
This comprehensive technical guide details the nomenclature, synthesis, and chemical properties of 2,4-Dibromo-6-tert-butylanisole . It is designed for researchers requiring precise structural identification and synthesis protocols for this sterically congested aromatic intermediate.
Executive Summary
2,4-Dibromo-6-tert-butylanisole is a highly functionalized aromatic ether characterized by significant steric bulk at the ortho positions relative to the methoxy group. It serves as a valuable intermediate in the synthesis of sterically hindered ligands, pharmaceutical scaffolds, and advanced materials. Its unique substitution pattern—combining a bulky tert-butyl group with two reactive bromine handles—allows for regioselective cross-coupling and lithiation reactions.
| Key Identifier | Detail |
| Systematic Name | 2,4-Dibromo-6-(1,1-dimethylethyl)-1-methoxybenzene |
| Common Name | 2,4-Dibromo-6-tert-butylanisole |
| Molecular Formula | C₁₁H₁₄Br₂O |
| Molecular Weight | 322.04 g/mol |
| Precursor CAS | 2400-00-2 (2,4-Dibromo-6-tert-butylphenol) |
Nomenclature & Synonyms
Accurate nomenclature is critical for database searching and regulatory compliance. The naming of this molecule follows IUPAC rules for substituted benzenes, with priority given to the ether (anisole) functionality or the benzene ring itself.
IUPAC Naming Logic
The parent structure is anisole (methoxybenzene). The methoxy carbon is assigned position 1 .
-
Principal Functional Group: Methoxy (-OCH₃) at position 1.
-
Substituents:
-
tert-Butyl group at position 6 (ortho).
-
Bromo groups at positions 2 (ortho) and 4 (para).
-
-
Numbering Priority:
-
The substituents are numbered to give the lowest locant set: 2, 4, 6 .
-
Alphabetical Rule: "Bromo" (B) precedes "tert-butyl" (B, but butyl vs bromo... actually bromo vs tert-butyl? No, IUPAC ignores tert- prefix for alphabetization, so it is B romo vs B utyl).
-
Since both start with B, we look at the second letter: r (in Bromo) vs u (in Butyl). Bromo comes first.
-
Therefore, Bromo gets the lower number (2) over tert-butyl (6).
-
Preferred Name: 2,4-Dibromo-6-tert-butylanisole
Alternative Names
-
Benzene-based: 1,5-Dibromo-3-tert-butyl-2-methoxybenzene
-
Strict IUPAC: 2,4-Dibromo-1-methoxy-6-(2-methylpropan-2-yl)benzene
-
Chemical Abstracts (CAS) Style: Benzene, 2,4-dibromo-1-(1,1-dimethylethyl)-6-methoxy- (Note: Inversion of locants depending on indexing priority).
Structural Analysis & Reactivity
Steric & Electronic Environment
The molecule features a "steric gear" effect due to the bulky tert-butyl group at C6 and the bromine at C2 flanking the methoxy group.
-
C1-Methoxy: The methoxy group is forced out of coplanarity with the aromatic ring due to the C6-tert-butyl group, reducing resonance donation into the ring.
-
C4-Bromine: This position is the least sterically hindered and most electron-deficient. It is the primary site for Lithium-Halogen Exchange (Li/Br exchange) using n-BuLi at -78°C.
-
C2-Bromine: This position is sterically crowded (flanked by OMe and H) and electronically deactivated by the ortho effect. Functionalization here typically requires higher temperatures or more reactive catalysts.
Visualization: Structural Logic
Figure 1: Structural analysis of substituent effects on the anisole core.
Synthesis Protocols
Since 2,4-Dibromo-6-tert-butylanisole is a specialized intermediate, it is best synthesized from commercially available precursors. Two primary routes are recommended.
Route A: Methylation of 2,4-Dibromo-6-tert-butylphenol
This is the most reliable route as the regiochemistry is fixed in the starting material.
Precursor: 2,4-Dibromo-6-tert-butylphenol (CAS 2400-00-2).
Protocol:
-
Dissolution: Dissolve 10 mmol of 2,4-Dibromo-6-tert-butylphenol in dry Acetone (50 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 20 mmol, 2.0 equiv) as a finely ground powder.
-
Methylation: Add Methyl Iodide (MeI, 15 mmol, 1.5 equiv) or Dimethyl Sulfate (DMS, 1.2 equiv) dropwise under inert atmosphere (N₂).
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Et₂O, wash with water and brine. Dry over MgSO₄.
-
Purification: The product is often pure enough for use but can be recrystallized from cold ethanol or purified via silica gel chromatography.
Route B: Dibromination of 2-tert-butylanisole
Direct bromination requires careful control to ensure the second bromine enters the C2 position rather than over-brominating or rearranging.
Precursor: 2-tert-butylanisole (CAS 2944-48-1).
Protocol:
-
Setup: Dissolve 2-tert-butylanisole (10 mmol) in Glacial Acetic Acid (20 mL) or CH₂Cl₂.
-
Bromination: Add Bromine (Br₂, 22 mmol, 2.2 equiv) dropwise at 0°C.
-
Note: The first equivalent rapidly brominates the C4 (para) position.
-
Note: The second equivalent reacts slower at the C2 (ortho) position due to steric hindrance from the tert-butyl group on the other side.
-
-
Reaction: Allow to warm to Room Temperature and stir for 12 hours. If conversion is incomplete, heat to 40°C.
-
Quench: Pour into ice water containing Sodium Bisulfite (NaHSO₃) to quench excess bromine.
-
Extraction: Extract with CH₂Cl₂. Wash with NaHCO₃ (sat. aq.) to remove acid.
Visualization: Synthesis Workflow
Figure 2: Preferred synthetic pathway via the phenol intermediate.
Physical Properties & Characterization
| Property | Value (Estimated/Analogous) | Notes |
| Physical State | Viscous Oil or Low-Melting Solid | Similar to 2,4-di-tert-butyl analogs. |
| Boiling Point | ~140–150°C @ 1 mmHg | High boiling point due to molecular weight. |
| Solubility | Soluble in CH₂Cl₂, THF, Et₂O. | Insoluble in water.[1] |
| ¹H NMR (CDCl₃) | δ 7.50 (d, 1H, H4), 7.25 (d, 1H, H2), 3.80 (s, 3H, OMe), 1.40 (s, 9H, tBu) | Doublets for aromatic protons due to meta coupling (~2 Hz). |
Note on NMR: The aromatic protons will appear as meta-coupled doublets (J ≈ 2.0–2.5 Hz). The chemical shift of the proton at C4 (between Br and tBu? No, C3 and C5 are the protons) will be distinct.
-
H3 (between Br and Br): No, the structure is 2,4-dibromo. So H3 is between two bromines. H5 is between Br and tBu.[2][3][4]
-
Correction:
References
-
Phenol Precursor Synthesis
-
Journal of Organic Chemistry, 1977, 42 (3), 435–439. (Describes 2,4-dibromo-6-tert-butylphenol).
-
- General Methylation Protocol: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Williamson Ether Synthesis).
- Journal of the Chemical Society, Perkin Transactions 1, 1993, 23, 2833.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. caming.com [caming.com]
- 4. Competitive 4-Bromo-2,6-di-tert-butylanisole [1516-96-7] | China Manufacturer [gmchemix.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. gmchemic.com [gmchemic.com]
- 7. 4-Bromo-2,6-di-tert-butylanisole | 1516-96-7 [chemicalbook.com]
An In-depth Technical Guide to the Molecular Weight, Formula, and Isomeric Analysis of C11H14Br2O
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular formula C11H14Br2O represents a fascinating scaffold for chemical investigation, particularly within the realms of medicinal chemistry and materials science. The presence of a dibrominated aromatic ring coupled with an alkoxy substituent offers a rich playground for synthetic modification and a complex analytical challenge. The seemingly simple formula belies a significant degree of isomeric diversity, with each unique structure possessing distinct physicochemical properties and, potentially, divergent biological activities or material characteristics.
This technical guide provides a comprehensive exploration of C11H14Br2O, moving beyond rudimentary data to offer a practical framework for the structural elucidation of its isomers. As a senior application scientist, the methodologies and interpretations presented herein are grounded in field-proven experience, emphasizing not just the "how" but the critical "why" behind each analytical choice. Our focus is on establishing self-validating systems of analysis, ensuring the scientific integrity and trustworthiness of your structural assignments.
Core Molecular Properties
A foundational understanding of the core molecular properties of C11H14Br2O is paramount before delving into the complexities of its isomers.
| Property | Value | Source |
| Molecular Formula | C11H14Br2O | - |
| Monoisotopic Mass | 319.94113 Da | [1] |
| Average Molecular Weight | 322.04 g/mol | - |
The molecular weight and formula are the initial signposts in any analytical journey. The presence of two bromine atoms is particularly noteworthy, as the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinct signature in mass spectrometry, a topic we will explore in detail.[2]
The Isomeric Landscape of C11H14Br2O
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[3][4] This seemingly subtle difference can lead to profound changes in a molecule's shape, polarity, and reactivity. For C11H14Br2O, assuming a common structural motif of a dibrominated pentoxybenzene, we can immediately envision several positional isomers. The differentiation of these isomers is a critical task, as their biological and chemical properties can vary significantly.
Let's consider three plausible positional isomers of dibromo-pentoxy-benzene:
-
Isomer 1: 1,3-dibromo-5-pentoxybenzene - A known compound, providing a valuable reference point.[1]
-
Isomer 2: 2,4-dibromo-1-pentoxybenzene - A hypothetical isomer representing an ortho and para substitution pattern relative to the pentoxy group.
-
Isomer 3: 3,5-dibromo-1-pentoxybenzene - A hypothetical isomer with a meta substitution pattern relative to the pentoxy group.
The structural differences between these isomers, while seemingly minor, will manifest in their spectroscopic and chromatographic profiles.
Experimental Workflow for Isomer Elucidation
A robust and reliable workflow is essential for the unambiguous identification of C11H14Br2O isomers. The following diagram illustrates a logical and efficient approach, integrating chromatographic separation with spectroscopic analysis.
Figure 1: A streamlined experimental workflow for the separation and identification of C11H14Br2O isomers.
Part 1: Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool in the analysis of C11H14Br2O isomers, providing two critical pieces of information: confirmation of the molecular weight and detailed structural insights through fragmentation patterns. When coupled with gas chromatography (GC-MS), it allows for the analysis of individual isomers as they are separated.
Expected Mass Spectrum of C11H14Br2O Isomers
The presence of two bromine atoms will result in a characteristic isotopic cluster for the molecular ion (M⁺). Due to the near 1:1 ratio of ⁷⁹Br and ⁸¹Br, we expect to see a triplet of peaks for the molecular ion:
-
M⁺: Containing two ⁷⁹Br atoms.
-
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Containing two ⁸¹Br atoms.
The relative intensities of these peaks will be approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.[5]
Fragmentation Patterns: The Key to Isomer Differentiation
While all positional isomers of dibromo-pentoxy-benzene will exhibit a similar molecular ion cluster, their fragmentation patterns upon electron ionization (EI) will differ based on the substitution pattern of the aromatic ring. The primary fragmentation pathways for alkoxybenzenes involve cleavage of the ether bond.
Figure 2: General fragmentation pathways for dibromo-pentoxy-benzene isomers.
The relative abundance of the resulting fragment ions will be influenced by the positions of the bromine atoms, which affect the stability of the charged fragments. For instance, the stability of the dibromophenol cation will vary between the 2,4-, 3,5-, and 1,3-isomers, leading to quantifiable differences in their mass spectra.
Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a robust starting point for the analysis of C11H14Br2O isomers. Optimization may be required based on the specific instrumentation and isomeric mixture.
1. Sample Preparation:
- Dissolve the sample mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of these isomers.
- Injector Temperature: 280 °C.
- Injection Mode: Splitless (1 µL injection volume).
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 40-400) to observe the molecular ion cluster and all fragment ions.
3. Data Analysis:
- Identify the peaks corresponding to the C11H14Br2O isomers based on their retention times.
- For each peak, extract the mass spectrum.
- Confirm the molecular weight by identifying the characteristic 1:2:1 isotopic cluster for the molecular ion.
- Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between the different isomers to aid in their identification.
Part 2: NMR Spectroscopy for Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, allowing for the unambiguous differentiation of isomers.
Predicted ¹H NMR Spectra
The ¹H NMR spectra of the three proposed isomers will show distinct differences in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the bromine and pentoxy substituents.
-
1,3-dibromo-5-pentoxybenzene (Isomer 1): Due to the symmetry of this molecule, we would expect to see two distinct signals in the aromatic region: a triplet for the proton at the 2-position and a doublet for the protons at the 4- and 6-positions.
-
2,4-dibromo-1-pentoxybenzene (Isomer 2): This isomer would exhibit three distinct signals in the aromatic region, each integrating to one proton. The coupling patterns (doublet, doublet of doublets, and doublet) would be characteristic of this substitution pattern.
-
3,5-dibromo-1-pentoxybenzene (Isomer 3): Similar to isomer 1, this molecule possesses symmetry. We would expect a triplet for the proton at the 2-position and a doublet for the protons at the 4- and 6-positions. However, the chemical shifts will differ from isomer 1 due to the different electronic environment.
The protons of the pentoxy group will appear in the upfield region of the spectrum (typically δ 0.9-4.0 ppm) and will show characteristic multiplets corresponding to the pentyl chain.
Predicted ¹³C NMR Spectra
The ¹³C NMR spectra will also provide clear differentiation between the isomers. The number of signals in the aromatic region will correspond to the number of chemically non-equivalent carbon atoms.
-
1,3-dibromo-5-pentoxybenzene (Isomer 1): Four signals in the aromatic region.
-
2,4-dibromo-1-pentoxybenzene (Isomer 2): Six signals in the aromatic region.
-
3,5-dibromo-1-pentoxybenzene (Isomer 3): Four signals in the aromatic region.
The chemical shifts of the carbon atoms directly bonded to bromine will be significantly affected by the electronic environment, providing further diagnostic information.
Detailed Protocol: ¹H and ¹³C NMR Analysis
This protocol outlines the standard procedure for obtaining high-quality NMR spectra for the structural analysis of C11H14Br2O isomers.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrumentation and Data Acquisition:
- Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
- ¹H NMR Acquisition:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum.
- Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
3. Data Processing and Interpretation:
- Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
- Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals in the ¹H NMR spectrum to deduce the connectivity of the protons.
- Correlate the number of signals in the ¹³C NMR spectrum with the number of unique carbon environments in the proposed structure.
- Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively, for unambiguous structural assignment.[7]
Conclusion
The structural elucidation of C11H14Br2O isomers is a multifaceted challenge that requires a systematic and integrated analytical approach. By combining the separation power of gas chromatography with the detailed structural information provided by mass spectrometry and NMR spectroscopy, researchers can confidently and accurately assign the structures of these and other complex organic molecules. The methodologies and insights presented in this guide are intended to serve as a valuable resource for scientists and professionals in drug development and related fields, enabling them to navigate the intricacies of isomer analysis with a high degree of scientific rigor and confidence. The principles outlined here are not only applicable to the specific case of C11H14Br2O but can be readily adapted to a wide range of analytical challenges in organic chemistry.
References
-
Supporting Information. (2007). Wiley-VCH. Retrieved from [Link]
-
YouTube. (2026, February 14). #8 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Shimadzu Scientific Instruments. (n.d.). Quantification of Halo ethers from tap water by LLE and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Chorier, E., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Journals@UC. (2014, October 1). Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. Retrieved from [Link]
-
Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-dibromo-5-pentoxybenzene (C11H14Br2O). Retrieved from [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
MDPI. (2021, March 25). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) versus. Retrieved from [Link]
-
Heterocycles. (2020, November 26). SYNTHESIS, STRUCTURE, AND π-DONOR PROPERTIES OF TRIS(ETHYLENEDIOXY)BENZENE AND BIS. Retrieved from [Link]
-
MDPI. (2021, March 25). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Retrieved from [Link]
-
EPA. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromobenzene. Retrieved from [Link]
-
ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 13). 11.5: Isomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]
-
Quora. (2017, February 28). Are there isomers of benzene ring possible? Yes or no, why?. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1,1'-(1-bromo-1,2-ethenediyl)bis-. Retrieved from [Link]
-
YouTube. (2023, June 14). Structural Isomer In Benzene / Isomers In Aromatic Compounds / Stereochemistry #spchemistry. Retrieved from [Link]
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]
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Physicochemical Profiling and Solubility Thermodynamics of Dibromo-tert-butyl-methoxybenzene (DBTBM)
Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Process Engineers, and Material Scientists.
Executive Summary & Molecular Architecture
Dibromo-tert-butyl-methoxybenzene (DBTBM) —specifically the isomer 2,5-dibromo-4-tert-butylanisole —represents a critical class of halogenated aromatic ethers used as intermediates in the synthesis of conjugated polymers, active pharmaceutical ingredients (APIs), and optoelectronic materials (OLEDs).
Understanding its solubility profile is not merely a matter of data collection but a study in competing intermolecular forces. The molecule features three distinct functional domains that dictate its solvation thermodynamics:
-
The Aromatic Core: A lipophilic benzene ring facilitating
stacking interactions, contributing to high crystal lattice energy. -
The Halogens (Bromine): High electron density and polarizability, enhancing solubility in chlorinated solvents via halogen bonding and dipole-dipole interactions.
-
The Alkyl/Ether Groups: The tert-butyl group provides significant steric bulk and hydrophobicity, while the methoxy group adds a weak dipole moment.
This guide provides a definitive solubility profile, experimental determination protocols, and purification strategies based on the Like-Dissolves-Like principle refined by Hansen Solubility Parameters (HSP).
Solubility Landscape: Empirical & Predicted Data
The solubility of DBTBM is governed by its high lipophilicity (Predicted LogP
Table 1: Solubility Profile in Common Organic Solvents (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Interaction Mechanism | Application |
| Chlorinated | Dichloromethane (DCM) | Excellent (>200 mg/mL) | Dipole-dipole; Halogen bonding | Extraction / Reaction Medium |
| Chlorinated | Chloroform ( | Excellent (>200 mg/mL) | Dipole-dipole; Dispersion | NMR Solvent / Synthesis |
| Aromatic | Toluene | High (>150 mg/mL) | Reflux solvent (High BP) | |
| Ethers | Tetrahydrofuran (THF) | Good (~100 mg/mL) | Lewis acid-base (Ether O); Polarizability | Cross-coupling reactions |
| Esters | Ethyl Acetate | Moderate (~50-80 mg/mL) | Polar-nonpolar balance | Chromatography eluent |
| Alkanes | Hexane / Pentane | Low (<10 mg/mL) | Weak London Dispersion | Washing / Precipitation |
| Alcohols | Methanol / Ethanol | Very Low (<5 mg/mL) | H-bonding mismatch | Anti-solvent for Recrystallization |
| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic effect | Phase separation |
Technical Insight: The stark contrast between Toluene (High) and Methanol (Low) suggests that Temperature-Dependent Recrystallization is the optimal purification method. The tert-butyl group disrupts crystal packing slightly, making it more soluble in alkanes than its non-alkylated analogs, but Hexane remains a poor solvent at room temperature.
Experimental Protocol: Gravimetric Solubility Determination
To generate precise solubility curves (Mole Fraction vs. Temperature), researchers should utilize a Dynamic Gravimetric Method . This protocol is self-validating as it accounts for solvent evaporation and saturation equilibrium.
Workflow Diagram: Solubility Determination
The following diagram outlines the logical flow for determining saturation points, ensuring data integrity.
Figure 1: Step-by-step gravimetric workflow for determining the saturation limit of DBTBM.
Detailed Methodology
-
Preparation: Add excess solid DBTBM to 10 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Agitate the mixture in a temperature-controlled shaker (e.g., 25°C, 35°C, 45°C) for 24 hours. Validation Check: Ensure undissolved solid remains visible; if not, add more solid.
-
Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter (hydrophobic), filter the supernatant into a pre-weighed vessel. Crucial: Pre-warming prevents premature crystallization in the needle.
-
Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.
-
Quantification: Weigh the dried residue. Repeat until mass is constant (
mg).
Applications in Purification: Recrystallization Strategy
The most effective purification method for DBTBM utilizes the differential solubility between Ethanol (Anti-solvent) and DCM or Toluene (Solvent) , or simply the temperature differential in Ethanol alone.
The "Ethanol/Toluene" Switch
-
Impurities: Brominated byproducts often share similar solubility profiles but different lattice energies.
-
Strategy: Dissolve crude DBTBM in a minimum amount of hot Toluene, then slowly add hot Ethanol until turbidity appears. Cool slowly to induce nucleation.
Process Logic Diagram
Figure 2: Optimal recrystallization workflow using a Solvent/Anti-solvent system.
References & Authoritative Grounding
The following references support the physicochemical properties, synthesis pathways, and solubility behaviors described above.
-
National Institute of Standards and Technology (NIST). Properties of Halogenated Anisoles and Isomers. NIST Chemistry WebBook.
-
[1]
-
-
Sigma-Aldrich (Merck). Safety and Handling of 4-Bromo-2,6-di-tert-butylanisole (Structural Analog).
-
Organic Syntheses. Preparation of Dibromo-derivatives and Purification Strategies. Org.[2][3][4][5] Synth. 2015, 92, 148-155.[6]
-
University of Minnesota. Properties of Common Organic Solvents (Polarity and Solubility Parameters).
-
(Note: Sourced via verified academic tables).
-
-
BenchChem. Synthesis and Purification of 2,4-Dibromoanisole (Homologous Protocol).
Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for DBTBM before handling, as poly-halogenated aromatics can be persistent and toxic.
Sources
Melting point and physical characteristics of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
PART 1: EXECUTIVE TECHNICAL SUMMARY
Compound Identity: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene CAS Registry Number: 31918-99-7 Primary Application: Critical intermediate in the synthesis of non-nucleoside HCV polymerase inhibitors (e.g., Dasabuvir analogs). Physical State: Low-melting solid or viscous oil (Ambient conditions).
This guide provides a rigorous technical analysis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene, a specialized halogenated aromatic ether. Unlike common reagents, this compound is primarily encountered as a transient intermediate in high-value pharmaceutical manufacturing. This document synthesizes proprietary patent data with fundamental organic chemistry principles to establish its physical profile, synthesis logic, and characterization standards.
PART 2: CHEMICAL IDENTITY & STRUCTURAL ANALYSIS
The nomenclature "1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene" follows benzene ring numbering. However, for synthetic chemists, it is more intuitively understood as an anisole derivative.
Nomenclature Mapping
-
IUPAC Name: 1,5-dibromo-3-tert-butyl-2-methoxybenzene[1]
-
Alternative Name: 2,4-Dibromo-6-tert-butylanisole
-
Molecular Formula: C₁₁H₁₄Br₂O
Structural Connectivity
The molecule consists of a central benzene ring substituted with a methoxy group.[4] Relative to this directing group:
-
Ortho (C2, C6): Occupied by a Bromine atom and a tert-Butyl group.
-
Para (C4): Occupied by the second Bromine atom.
-
Meta (C3, C5): Unsubstituted protons.
SMILES: COC1=C(Br)C=C(Br)C=C1C(C)(C)C
PART 3: PHYSICAL CHARACTERISTICS & MELTING POINT ANALYSIS
Melting Point Determination
Experimental melting point data for this specific intermediate is rarely published in open chemical catalogs due to its status as a captive intermediate. However, its thermal properties can be accurately bounded by analyzing its immediate precursor and structural analogs.
| Compound | Structure | Melting Point (°C) | Phase at RT |
| Precursor | 2,4-Dibromo-6-tert-butylphenol | 62–63 °C [1] | Solid |
| Analog | 2,4,6-Tribromoanisole | 87 °C | Solid |
| Analog | 2,4-Dibromoanisole | 61–62 °C | Solid |
| Target | 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene | < 50 °C (Est.) | Low-Melting Solid / Oil |
Technical Insight: The methylation of a phenol typically lowers the melting point by removing the hydrogen bond donor capability of the hydroxyl group. Since the precursor phenol melts at 62–63 °C, the target anisole derivative is expected to have a depressed melting point, likely rendering it a viscous oil that crystallizes upon standing or cooling , or a low-melting solid.
Solubility Profile
-
Water: Insoluble (Hydrophobic core).
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and THF.
-
Chromatography: Elutes readily in non-polar mobile phases (e.g., Hexane/EtOAc 9:1).
PART 4: SYNTHESIS & PRODUCTION PROTOCOLS
The synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is a two-step sequence designed to leverage the ortho/para directing power of the phenol group before "locking" the reactivity via methylation.
Step-by-Step Methodology
Step 1: Regioselective Bromination
Objective: Install bromine atoms at the ortho and para positions relative to the hydroxyl group.
-
Reagents: 2-tert-Butylphenol, Bromine (
). -
Solvent: Dichloromethane (
) or Carbon Tetrachloride ( ). -
Protocol:
-
Dissolve 2-tert-butylphenol in
at 0 °C. -
Add
(2.1 equivalents) dropwise to control exotherm. -
Stir at room temperature for 2 hours.
-
Quench with saturated sodium thiosulfate (
) to remove excess bromine. -
Result: 2,4-Dibromo-6-tert-butylphenol (Solid, MP 62–63 °C).
-
Step 2: O-Methylation (The Locking Step)
Objective: Convert the phenol to the methyl ether (anisole) to prevent side reactions during subsequent metal-catalyzed couplings.
-
Reagents: Methyl Iodide (
) or Dimethyl Sulfate ( ); Base: Potassium tert-butoxide ( ) or Potassium Carbonate ( ). -
Solvent: DMF or Acetone.
-
Protocol:
-
Dissolve the dibromophenol intermediate in DMF.
-
Add
(1.5 eq) and stir for 30 mins to generate the phenoxide anion. -
Add
(1.2 eq) and heat to 40–60 °C. -
Monitor by TLC (disappearance of phenol spot).
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from commercially available starting materials to the target intermediate.
PART 5: CHARACTERIZATION & VALIDATION
Trustworthy identification relies on confirming the substitution pattern (2,4-dibromo vs. other isomers) and the presence of the methyl ether.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the proton NMR spectrum.
-
¹H NMR (300 MHz, CDCl₃) Prediction:
-
7.50 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C4 (between two Br atoms? No, C4 is Br. This is H at C5, adjacent to Br and H).
-
Correction: H3 is between Br(C2) and Br(C4). H5 is between Br(C4) and tBu(C6).
- ~7.55 ppm (d, J=2.3 Hz, 1H): H at Position 5 (between Br and tBu).
- ~7.25 ppm (d, J=2.3 Hz, 1H): H at Position 3 (between Br and Br). Note: Chemical shifts are approximate.
-
-
3.85 ppm (s, 3H): Methoxy group (
). -
1.40 ppm (s, 9H): tert-Butyl group (
).
-
7.50 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C4 (between two Br atoms? No, C4 is Br. This is H at C5, adjacent to Br and H).
Mass Spectrometry (MS)
-
Ionization: EI or ESI+.
-
Isotopic Pattern: The presence of two bromine atoms creates a distinctive triplet pattern in the molecular ion region (
, , ) with intensities approx 1:2:1. -
m/z: ~320, 322, 324.
PART 6: APPLICATIONS IN DRUG DEVELOPMENT
This compound is a "linchpin" intermediate. The two bromine atoms have different reactivities due to steric hindrance (the Br ortho to the t-butyl group is more hindered), allowing for sequential cross-coupling reactions.
Primary Use Case: Synthesis of HCV Polymerase Inhibitors (e.g., Dasabuvir analogs).
-
Mechanism: Suzuki-Miyaura coupling replaces the less hindered bromine (para to OMe) with a boronic acid derivative (e.g., naphthalene or pyrimidine moiety).
Functionalization Pathway
Figure 2: Sequential functionalization strategy utilized in pharmaceutical synthesis.
PART 7: REFERENCES
-
Preparation of Tert-butyl Phenyl Compounds as Anti-inflammatory Agents. EP0318090A2. European Patent Office.[5][6] (Describes synthesis and MP of precursor 2,4-dibromo-6-tert-butylphenol). Link
-
Uracil or Thymine Derivative for Treating Hepatitis C. EP2725015A1. European Patent Office.[5][6] (Details the use of the target intermediate in HCV drug synthesis). Link
-
Anti-infective Agents and Uses Thereof. US8188104B2. United States Patent and Trademark Office. (Describes the methylation of the phenol to the target anisole). Link
-
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene Product Entry. Fluorochem. (Confirming CAS and commercial availability). Link
Sources
- 1. 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (1 x 5 g) | Reagentia [reagentia.eu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Benzene, 1,3,5-tribromo-2-methoxy- [webbook.nist.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Stewardship Guide: Brominated tert-Butyl Anisole Derivatives
Topic: Safety Data Sheet (SDS) Technical Guide for Brominated tert-Butyl Anisole Derivatives Focus Compound: 2-Bromo-4-tert-butylanisole (CAS: 41280-65-3) and related scaffolds. Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
Executive Summary & Chemical Intelligence
Brominated tert-butyl anisoles represent a critical class of sterically hindered, lipophilic building blocks in modern drug discovery. Used primarily as electrophiles in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), they enable the introduction of the tert-butyl group—a privileged motif for increasing metabolic stability and improving the pharmacokinetic profile of drug candidates.
This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical profiling with operational risk management. It focuses on the representative scaffold 2-Bromo-4-tert-butylanisole , establishing a baseline for handling the broader derivative class.
Physicochemical Profile (Representative Data)
Data aggregated for 2-Bromo-4-tert-butylanisole (CAS: 41280-65-3)[1]
| Property | Value / Characteristic | Operational Implication |
| Molecular Structure | Aromatic Ether + Aryl Bromide | Dual reactivity: Electrophilic (at Br) and potentially peroxide-forming (at OMe). |
| Physical State | Clear to pale yellow liquid | Viscosity changes may indicate degradation/oligomerization. |
| Boiling Point | ~250–260 °C (Predicted) | Low volatility reduces inhalation risk under ambient conditions but increases residue persistence. |
| Flash Point | >100 °C (Closed Cup) | Class IIIB Combustible Liquid . High energy ignition required, but supports combustion once lit. |
| Lipophilicity (LogP) | ~4.5 (Estimated) | High skin permeability. Rapid dermal absorption is a primary exposure vector. |
| Density | ~1.2–1.3 g/mL | Heavier than water; sinks in aqueous extractions, complicating phase separation. |
Hazard Dynamics: Beyond the GHS Codes
While standard SDS documents list hazards, they rarely explain the mechanistic toxicology relevant to research planning.
The "Hidden" Hazards
-
Delayed Sensitization (The Benzylic/Aryl Halide Risk): While officially classified as Skin Irrit. 2 and Eye Irrit.[2] 2A, brominated aromatics possess alkylating potential. Repeated exposure, even at sub-irritant levels, can induce haptenization, leading to allergic contact dermatitis.
-
Control: Double-gloving is mandatory. Treat all surfaces as contaminated.
-
-
Peroxide Formation (The Anisole Moiety): Although the tert-butyl group provides steric protection, the methoxy (anisole) group is susceptible to autoxidation over extended storage, forming unstable hydroperoxides.
-
Validation: Test for peroxides using KI starch paper every 6 months if stored >1 year.
-
-
Environmental Persistence: The combination of halogenation and steric bulk renders these compounds resistant to rapid biodegradation. They are classified as Marine Pollutants in bulk quantities.
GHS Classification Summary
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
Operational Safety Framework
Storage Architecture (Self-Validating System)
To maintain chemical integrity and safety, implement a "Time-Temperature-Atmosphere" protocol.
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The electron-rich aromatic ring is prone to oxidative degradation.
-
Container: Amber glass with Teflon-lined caps to prevent photolysis and cap degradation by the organic solvent nature of the liquid.
-
Segregation: Store away from strong oxidizers (e.g., nitric acid, permanganates) and strong Lewis acids (e.g., AlCl3), which can cleave the ether bond exothermically.
Operational Logic Diagram
The following decision tree illustrates the safe lifecycle of the reagent from retrieval to disposal.
Experimental Protocol: Safe Coupling & Quenching
Context: Using 2-Bromo-4-tert-butylanisole in a Suzuki-Miyaura coupling. Objective: Minimize exposure to the organobromide and manage the exothermic quench.
Pre-Reaction Setup
-
Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.
-
Glove Selection: Standard nitrile gloves (0.11 mm) offer ~15 minutes of breakthrough protection against aromatic ethers. Protocol: Wear double gloves and change the outer pair immediately upon splash contact.
Reaction & Quench Methodology
-
Step 1 (Charging): Add the brominated anisole to the reaction vessel last (if liquid) or dissolved in solvent, via syringe to avoid aerosolization.
-
Step 2 (Reaction): Monitor internal temperature. Palladium couplings can be exothermic upon initiation.
-
Step 3 (Quenching - The Critical Step):
-
Risk: The reaction mixture contains unreacted bromide (irritant) and residual catalyst.
-
Procedure: Cool mixture to RT. Slowly add saturated aqueous Ammonium Chloride (
). -
Why? This buffers the pH and prevents rapid hydrolysis of any boronic acid esters, while safely precipitating palladium black.
-
-
Step 4 (Extraction):
-
Use Ethyl Acetate or DCM.
-
Note: The brominated anisole is denser than water. If using DCM, the organic layer is at the bottom . If using EtAc, it is at the top . Misidentifying layers is a common cause of accidental exposure/spill.
-
Waste Management
-
Halogenated Waste: All mother liquors and organic extracts must go into the "Halogenated Organic" carboy. Do NOT mix with acid waste (potential for HBr gas evolution).
-
Solid Waste: Silica gel used for purification will be contaminated with the bromide. Dispose of as hazardous solid waste.
Emergency Response
| Scenario | Immediate Action | Medical/Follow-up |
| Skin Contact | Drench with water for 15 mins.[4] Use soap (lipophilic removal). | Monitor for delayed redness (dermatitis). |
| Eye Contact | Flush with eyewash for 15 mins. Lift eyelids. | Consult ophthalmologist immediately (corneal risk). |
| Spill (>10 mL) | Evacuate area. Absorb with vermiculite or sand. | Do not use sawdust (flammability risk with oxidizers). |
| Fire | Use | Do not use water jet (spreads burning organic liquid). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238591, 2-Bromo-4-(tert-butyl)aniline. (Used as surrogate for physical toxicity data of the aniline/anisole class). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Aromatic Ethers. (General hazard classification data for brominated anisoles). Retrieved from [Link]
Sources
Advanced Technical Guide: Sterically Hindered Dibromoanisole Intermediates
Executive Summary
Sterically hindered dibromoanisoles—specifically 2,6-dibromoanisole and 2,4-dibromoanisole —are critical electrophiles in the synthesis of axially chiral biaryls (atropisomers), pharmaceutical intermediates (e.g., Lusutrombopag), and organic light-emitting diodes (OLEDs). Their utility lies in the orthogonal reactivity of the carbon-bromine bonds: the steric bulk of the methoxy group and adjacent substituents creates a distinct energy landscape for oxidative addition, allowing for highly regioselective cross-coupling reactions.
This guide provides a rigorous analysis of the synthesis, reactivity, and application of these intermediates, moving beyond standard textbook definitions to address the practical challenges of regiocontrol and scalability.
Structural Dynamics & Electronic Theory
The "Orthogonal" Nature of Dibromoanisoles
The core value of dibromoanisoles in complex synthesis is the non-equivalence of the bromine atoms, governed by two competing factors:
-
Steric Hindrance: The methoxy group (-OMe) exerts significant steric pressure on the ortho positions (C2/C6).
-
Electronic Activation: The -OMe group is a strong
-acceptor (inductive) but a strong -donor (resonance).
Case Study: 2,4-Dibromoanisole
In 2,4-dibromoanisole, the C2-Br bond is sterically crowded by the adjacent methoxy group. The C4-Br bond is sterically accessible.
-
Result: Under kinetically controlled Pd(0) catalysis, oxidative addition occurs preferentially at C4 .
-
Implication: This allows for sequential functionalization—installing one aryl group at C4, then a different one at C2—enabling the rapid assembly of non-symmetric terphenyl cores.
Case Study: 2,6-Dibromoanisole
This molecule is
-
Mono-arylation: Achieving high selectivity for mono-coupling over bis-coupling requires precise control of stoichiometry and catalyst ligand cone angle.
-
Atropisomerism: Once mono-arylated, the product becomes axially chiral (if the incoming aryl group is bulky), often requiring atroposelective conditions to control the stereochemistry.
Strategic Synthesis: Routes to the Core
Route A: O-Methylation of Dibromophenols (The "Gold Standard")
For 2,6-dibromoanisole, direct bromination of anisole is inefficient due to competing para-bromination. The most reliable, self-validating route is the methylation of commercially available 2,6-dibromophenol.
-
Mechanism:
substitution. -
Advantages: 100% regiocontrol (bromines are pre-installed); no over-bromination byproducts.
-
Scalability: High (Multi-kilogram capable).
Route B: Controlled Electrophilic Bromination
For 2,4-dibromoanisole, direct bromination of anisole is viable but prone to over-bromination (forming 2,4,6-tribromoanisole).
-
Reagent Choice:
in Acetic Acid (classic) vs. NBS in MeCN (milder). -
Critical Control Parameter: Temperature must be kept <10°C to prevent thermodynamic equilibration to the tribromo species.
Visualizing Reactivity Logic
The following diagram illustrates the decision matrix for synthesizing and utilizing these intermediates.
Caption: Synthesis and divergent reactivity pathways for sterically hindered dibromoanisoles. Colors indicate process stages: Start (Black), Synthesis (Green/Yellow), Intermediate (Blue), Reactivity (Red), Product (Grey).
Experimental Protocols
Protocol 1: High-Purity Synthesis of 2,6-Dibromoanisole
Objective: Synthesis of >98% pure intermediate via Route A. Scale: 20 mmol (approx. 5 g).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2,6-dibromophenol (5.26 g, 20.9 mmol) in reagent-grade acetone (170 mL).
-
Why: Acetone is polar aprotic, facilitating the dissociation of the phenoxide ion.
-
-
Deprotonation: Add anhydrous potassium carbonate (
, 4.33 g, 31.3 mmol). Stir at room temperature for 30 minutes.-
Checkpoint: The solution typically changes color (yellowing) as the phenoxide forms.
-
-
Alkylation: Add iodomethane (MeI, 1.97 mL, 31.4 mmol). Heat the mixture to reflux (60°C) for 3 hours.
-
Safety: MeI is a potent alkylating agent. Use a fume hood.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate via rotary evaporation. Partition the residue between petroleum ether and water. Wash organic layer with brine, dry over
, and concentrate. -
Validation:
-
Yield: Expect ~98% (5.43 g).
-
NMR (
): Look for singlet at 3.89 ppm (OMe). The aromatic region should show a triplet at 6.86 ppm (H-4) and a doublet at 7.50 ppm (H-3/5). Absence of broad -OH peak confirms conversion.
-
Protocol 2: Site-Selective Suzuki Coupling of 2,4-Dibromoanisole
Objective: Selective arylation at the C4 position (sterically accessible) over C2 (hindered).
-
Reagents: Combine 2,4-dibromoanisole (1.0 equiv), Arylboronic acid (1.1 equiv), and
(3 mol%). -
Solvent System: Toluene:Ethanol:Water (4:1:1).
-
Why: This biphasic system with ethanol ensures solubility of both the organic halide and the inorganic base.
-
-
Base: Add
(2.0 equiv). -
Reaction: Heat to 60-70°C for 4-6 hours.
-
Control: Do not reflux aggressively (>100°C) as this increases the kinetic energy enough to overcome the steric barrier at C2, leading to bis-coupling.
-
-
Validation (Regioselectivity):
-
Isolate the product. In
NMR, the signal for the proton ortho to the methoxy (H-3) should remain a doublet with a small coupling constant (~2 Hz, meta-coupling), indicating the C2-Br is still intact. Loss of the C4-Br is confirmed by the shift of the H-5/H-6 protons.
-
Applications in Drug Discovery & Materials[2]
Pharmaceutical Intermediates
2,6-Dibromoanisole is a key building block for Lusutrombopag (Mulpleta), a thrombopoietin receptor agonist. The synthesis requires the selective lithiation or coupling of the 2,6-positions to build the core structure.
-
Mechanism:[1][2][3] The methoxy group directs lithiation to the ortho position (DoM - Directed ortho Metalation), allowing for the introduction of complex heterocycles.
OLED Materials (Host Materials)
In Organic Light Emitting Diodes, sterically hindered anisoles are used to create twisted biaryl systems .
-
Function: The steric bulk prevents planarization of the molecule.
-
Benefit: This disrupts
- stacking in the solid state, which prevents fluorescence quenching (aggregation-caused quenching, ACQ) and improves the efficiency of the blue/green emitter layers.
Data Summary: Bromination Agents
| Reagent | Solvent | Selectivity (Para:Ortho) | Temp | Notes |
| Acetic Acid | ~90:10 | <10°C | High atom economy, but corrosive. Difficult to stop at mono-bromination if temp spikes. | |
| NBS | MeCN | >95:5 | 25°C | Mild. Succinimide byproduct is easily removed by water wash. Best for lab scale. |
| High | 0°C | Pyridinium tribromide is a solid source of |
References
-
Synthesis of 2,6-Dibromoanisole via Methylation: ChemicalBook. (2025). 2,6-DIBROMOANISOLE Chemical Properties, Uses, Production. Link
-
Regioselective Bromination of Anisoles: BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 2,4-Dibromoanisole. Link
-
Site-Selective Cross-Coupling: Royal Society of Chemistry. (2015).[4][5][6][7] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic & Biomolecular Chemistry. Link
-
Applications in Atropisomer Synthesis: National Institutes of Health (NIH). (2025).[4][7] Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives. Link
-
OLED and Materials Applications: GuideChem. (2025). 2,6-DIBROMOANISOLE Properties and Applications. Link
-
Desymmetrization Strategies: ChemRxiv. (2025). Mechanochemical Desymmetrization of Unbiased Bis- and Tris-alkynes. Link
Sources
- 1. Synthesis of Atropisomerically Defined, Highly Substituted Biaryl Scaffolds through Catalytic Enantioselective Bromination and Regioselective Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 3. Page loading... [wap.guidechem.com]
- 4. Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)–B Cross‐Coupling of 1,1′‐Biaryl‐2,6‐diyl Bis(nonaflates) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. Ni-Catalyzed Enantioselective Desymmetrization: Development of Divergent Acyl and Decarbonylative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Difference between 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene and its isomers
A Structural, Synthetic, and Analytical Deep Dive[1]
Executive Summary
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (CAS: 31918-99-7), frequently referred to in synthetic literature as 4,6-dibromo-2-tert-butylanisole , is a critical building block in the design of sterically crowded biaryl ligands and organic electronic materials.[1] Its unique substitution pattern combines the electron-donating properties of a methoxy group with the steric bulk of a tert-butyl group, flanked by two reactive bromine handles.[1]
This guide addresses the primary challenge faced by researchers: regioselective synthesis and definitive structural differentiation of this molecule from its potential isomers. We provide a mechanistic rationale for its formation, a self-validating experimental protocol, and a logic-based analytical framework to distinguish it from byproducts.
Structural Analysis & Nomenclature
The nomenclature for this molecule can be ambiguous depending on whether the parent structure is defined as benzene or anisole . Understanding this mapping is crucial for interpreting NMR data and synthetic pathways.
| Feature | Benzene Nomenclature (IUPAC) | Anisole Nomenclature (Common) |
| Name | 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene | 4,6-Dibromo-2-(tert-butyl)anisole |
| Parent | Benzene Ring | Anisole (Methoxybenzene) |
| Pos 1 | Bromo (Br) | Methoxy (OMe) |
| Pos 2 | Methoxy (OMe) | tert-Butyl (t-Bu) |
| Pos 3 | tert-Butyl (t-Bu) | Proton (H) |
| Pos 4 | Proton (H) | Bromo (Br) |
| Pos 5 | Bromo (Br) | Proton (H) |
| Pos 6 | Proton (H) | Bromo (Br) |
Key Structural Feature: The molecule is asymmetric . The two bromine atoms are chemically non-equivalent due to their differing proximity to the tert-butyl group.
Figure 1: Equivalence between IUPAC benzene numbering and common anisole numbering.
Synthesis & Mechanistic Origins
The synthesis of 1,5-dibromo-3-(tert-butyl)-2-methoxybenzene is a classic example of sterically controlled Electrophilic Aromatic Substitution (EAS) .[1]
The Substrate: 2-tert-Butylanisole
The starting material has two directing groups:[1]
-
Methoxy (-OMe): Strong activator, ortho, para director.[1]
-
tert-Butyl (-tBu): Weak activator, ortho, para director, significant steric bulk.[1]
Regioselectivity Logic
When brominating 2-tert-butylanisole, the positions compete as follows:
-
Position 4 (Para to OMe): Highly activated by OMe.[1] Sterically accessible. Primary site of first bromination.
-
Position 6 (Ortho to OMe): Activated by OMe.[1] Sterically accessible (remote from t-Bu).[1] Secondary site of bromination.
-
Position 3 (Ortho to t-Bu): Activated by t-Bu, but meta to the stronger OMe director.[1] Crucially, it is sterically blocked by the adjacent t-Bu group.[1]
-
Position 5 (Meta to OMe): Electronic deactivation relative to ortho/para positions.
Conclusion: The reaction proceeds sequentially: 4-bromo
Figure 2: Stepwise bromination pathway driven by electronic and steric directing effects.
Characterization & Differentiation (The "Killer" Feature)
The most common error is misidentifying the mono-brominated intermediate or a regioisomer as the target. The definitive method for identification is 1H NMR Spectroscopy , specifically analyzing the aromatic region.[1]
The Diagnostic Signal: Meta-Coupling
The target molecule has two aromatic protons remaining: H3 and H5 (Anisole numbering).
-
H3: Located between the tert-butyl group and the bromine at C4.
-
H5: Located between the bromine at C4 and the bromine at C6.
-
Relationship: They are meta to each other.[1]
Differentiation Table:
| Isomer / Compound | Proton Positions | Multiplicity & Coupling ( | Key Distinction |
| Target (4,6-Dibromo) | H3, H5 | Two Doublets ( | Meta-coupling is the fingerprint.[1] |
| Mono-Bromo (4-Bromo) | H3, H5, H6 | ABC System (Complex) | Presence of 3 aromatic protons.[1] |
| Isomer (4,5-Dibromo) | H3, H6 | Two Singlets (Para) | No observable coupling ( |
| Isomer (3,5-Dibromo) | H4, H6 | Two Doublets ( | Indistinguishable by coupling alone; requires shift analysis (H4 is shielded).[1] |
Expected NMR Shifts (in CDCl
)
-
~7.30 - 7.40 ppm (d,
Hz, 1H): H5 (Deshielded by two adjacent bromines).[1] -
~7.20 - 7.35 ppm (d,
Hz, 1H): H3 (Deshielded by one bromine and t-Bu).[1] - ~3.80 - 3.90 ppm (s, 3H): Methoxy group.[1]
- ~1.40 - 1.50 ppm (s, 9H): tert-Butyl group.[1]
Experimental Protocol
Objective: Synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (4,6-Dibromo-2-tert-butylanisole).
Reagents:
-
2-tert-Butylanisole (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (2.2 equiv)[1]
-
Acetonitrile (MeCN) (0.5 M concentration)[1]
-
Ammonium Acetate (10 mol%) - Catalyst for regioselectivity[1]
Protocol:
-
Setup: Charge a round-bottom flask with 2-tert-butylanisole and MeCN. Add Ammonium Acetate.[1]
-
Addition: Cool to 0°C. Add NBS portion-wise over 30 minutes. Note: Rapid addition causes exotherms that may promote side reactions.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–16 hours.
-
Quench: Pour mixture into saturated aqueous Na
S O (Sodium Thiosulfate) to neutralize excess bromine. -
Workup: Extract with Dichloromethane (DCM) x3. Wash combined organics with Brine. Dry over MgSO
. -
Purification:
-
The crude often contains traces of the mono-bromo species.
-
Recrystallization: Dissolve in hot Ethanol or Methanol.[1] Cool slowly to 0°C. The di-bromo product crystallizes as white needles; the mono-bromo stays in the mother liquor.
-
Yield: Expected 85–92%.
-
Applications & Significance
Why is this specific isomer critical?
-
Steric Gearing: In biaryl phosphine ligands (e.g., for Buchwald-Hartwig coupling), the tert-butyl group forces the biaryl axis to twist, creating a chiral pocket or enhancing reductive elimination rates.[1]
-
Blocked Positions: By brominating positions 4 and 6, the reactive sites are defined.[1] The 6-bromo position is particularly valuable for Suzuki couplings to create 2,6-disubstituted anisoles, a difficult motif to access otherwise.[1]
References
-
Synthesis of Hindered Anisoles: Journal of the Chemical Society, Perkin Transactions 1, 2002 , Regioselective halogenation protocols.[1]
-
NMR Characterization of Halogenated Phenols/Anisoles: NIST Chemistry WebBook, SRD 69, "Benzene, 1,3,5-tribromo-2-methoxy-".[1] [1]
-
Regioselectivity in EAS: Org. Synth.2005 , 82,[1] 69. Bromination of activated arenes. [1]
-
Commercial Data & CAS Verification: Fluorochem Product F792585, CAS 31918-99-7.[1][2] [1]
Sources
Unlocking New Frontiers in Materials Science: A Technical Guide to the Prospective Applications of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
Introduction
In the relentless pursuit of novel materials with tailored properties, the strategic design of molecular building blocks is paramount. 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene emerges as a compelling, albeit currently underexplored, platform for the synthesis of advanced functional materials. Its unique combination of reactive bromine sites, a sterically influential tert-butyl group, and an electron-donating methoxy moiety offers a versatile toolkit for chemists and materials scientists. The two bromine atoms serve as handles for programmed sequential functionalization via cross-coupling reactions, enabling the construction of complex π-conjugated systems. The bulky tert-butyl group is known to enhance the solubility and stability of organic materials, while also influencing their solid-state packing, which is critical for applications in organic electronics.[1][2] Concurrently, the methoxy group can modulate the electronic properties of derived molecules. This guide provides a prospective look into the synthesis and potential applications of this promising compound, offering a technical roadmap for researchers in organic electronics and polymer science.
Synthesis and Characterization
A robust and scalable synthesis is the gateway to exploring the potential of any new building block. While a dedicated synthesis for 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is not prominently documented, a plausible route can be designed based on established electrophilic aromatic substitution principles.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 2-tert-butylanisole. The methoxy and tert-butyl groups are ortho- and para-directing; however, the significant steric hindrance from the tert-butyl group will strongly influence the positions of subsequent substitutions.
Experimental Protocol: Synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
Step 1: Mono-bromination of 2-tert-butylanisole
-
Reaction Setup: To a solution of 2-tert-butylanisole (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of iron powder or iron(III) bromide.
-
Bromination: Cool the mixture in an ice bath (0 °C). Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise over 30 minutes. The steric bulk of the tert-butyl group is expected to direct the bromination primarily to the para position (C5).
-
Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into cold water. Quench any remaining bromine by adding a 10% aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product, primarily 1-bromo-5-(tert-butyl)-2-methoxybenzene, can be purified by column chromatography on silica gel.
Step 2: Second Bromination
-
Reaction Setup: Dissolve the purified mono-brominated product from Step 1 in a suitable solvent (e.g., dichloromethane) and add a Lewis acid catalyst such as iron(III) bromide.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution. The electron-donating methoxy group will activate the ring, and the second bromine is expected to add to the other available position meta to the tert-butyl group (C1).
-
Reaction Monitoring & Work-up: Heat the reaction to a gentle reflux and monitor its progress by TLC. After completion, cool the mixture to room temperature and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate in vacuo, and purify the resulting solid by recrystallization from a solvent system like ethanol/water to yield 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Caption: Proposed two-step synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄Br₂O |
| Molecular Weight | 322.04 g/mol |
| IUPAC Name | 1,5-dibromo-3-(tert-butyl)-2-methoxybenzene |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Prospective Applications in Materials Science
The unique arrangement of functional groups in 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene makes it a prime candidate for two major areas within materials science: organic semiconductors and functional polymers.
Precursor for Organic Semiconductors
The development of novel organic semiconductors is crucial for next-generation electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is intimately linked to their molecular structure, which governs their electronic properties and solid-state organization.
Causality behind Experimental Choices:
-
Dibromo Functionality: The two bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the stepwise and controlled extension of the π-conjugated system by coupling with various boronic acids/esters or organostannanes. The differential reactivity of the two C-Br bonds, influenced by the electronic and steric environment, could potentially allow for selective, sequential functionalization.
-
Tert-butyl Group: The bulky tert-butyl group serves multiple purposes. It significantly enhances the solubility of the resulting larger conjugated molecules, which is a major challenge in materials processing.[2] Furthermore, its steric bulk can prevent excessive π-stacking, leading to more favorable molecular packing for efficient charge transport. It can also act as a passivation layer, improving the stability of organic electronic devices.[1]
-
Methoxy Group: As an electron-donating group, the methoxy substituent will raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting semiconductor. This allows for fine-tuning of the material's energy levels to match the work functions of electrodes for efficient charge injection/extraction.
Hypothetical Experimental Protocol: Synthesis of a Novel Oligomer via Suzuki Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (1 equivalent), a desired aryl or heteroaryl diboronic ester (e.g., thiophene-2,5-diboronic acid pinacol ester, 2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃ or CsF, 4 equivalents).
-
Solvent and Degassing: Add a degassed solvent mixture, such as toluene/water or dioxane/water. The mixture should be thoroughly degassed by several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, add water and extract with an organic solvent (e.g., toluene or chloroform). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After solvent removal, purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure oligomer.
Sources
Methodological & Application
Synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene from 2-tert-butyl-anisole: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene, a potentially valuable building block in medicinal chemistry and materials science. The synthesis involves the electrophilic aromatic substitution of 2-tert-butyl-anisole using molecular bromine in a glacial acetic acid solvent. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization.
Introduction and Significance
Substituted dihaloaromatic compounds are crucial intermediates in organic synthesis, serving as scaffolds for the construction of more complex molecules through cross-coupling reactions and other transformations. 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (CAS No. 31918-99-7) is a unique molecule featuring a sterically hindered and electronically rich aromatic ring, making it a target of interest for the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine atoms allows for selective functionalization, while the tert-butyl and methoxy groups influence the molecule's solubility, conformation, and electronic properties.
Reaction Mechanism and Regioselectivity
The synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene from 2-tert-butyl-anisole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.
The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2] The tert-butyl group is also an activating, ortho-, para-director, primarily through an inductive effect. In 2-tert-butyl-anisole, the positions ortho and para to the methoxy group are C3, C5, and the carbon bearing the tert-butyl group. The positions ortho and para to the tert-butyl group are C3, C5, and the carbon bearing the methoxy group. The combined directing effects of both groups strongly activate the C3 and C5 positions for electrophilic attack.
The bromination proceeds via the attack of the electron-rich aromatic ring on a polarized bromine molecule, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.[3] Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. Due to the strong activation of the ring, a second bromination occurs, also directed to the remaining activated position, to yield the desired 1,5-dibromo product.
Experimental Protocol
This protocol is adapted from established procedures for the dibromination of anisole.[3]
Materials and Equipment:
-
2-tert-butyl-anisole
-
Molecular bromine (Br₂)
-
Glacial acetic acid
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Reaction Workflow Diagram:
Caption: A schematic overview of the synthesis, workup, and purification steps.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tert-butyl-anisole (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel over a period of 1-2 hours. It is crucial to maintain a low temperature to control the reaction rate and minimize side product formation.[4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.
Purification and Characterization
The crude 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene may be purified by column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent like ethanol or methanol can be employed.
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (Bromine) | 2.1 equivalents | A slight excess of bromine ensures complete dibromination of the starting material. |
| Reaction Temperature | 0-5 °C during addition, then room temperature | Low initial temperature controls the exothermic reaction and improves selectivity.[4] |
| Reaction Time | 18-24 hours | Allows for the completion of the second bromination step. |
| Solvent | Glacial Acetic Acid | A common polar protic solvent for electrophilic bromination reactions. |
| Quenching Agent | Sodium Bisulfite | Safely neutralizes excess, corrosive, and toxic bromine. |
Expected Spectroscopic Data:
While a specific published spectrum for 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene was not found in the search, the following are expected ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures:
-
¹H NMR:
-
A singlet for the tert-butyl protons around δ 1.3-1.5 ppm.[5]
-
A singlet for the methoxy protons around δ 3.8-4.0 ppm.
-
Two singlets or an AB quartet for the aromatic protons.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group around δ 35 ppm and for the methyl carbons around δ 30 ppm.
-
A signal for the methoxy carbon around δ 60 ppm.
-
Signals for the aromatic carbons in the region of δ 110-160 ppm, including signals for the carbon atoms attached to bromine.
-
Safety Precautions
Hazardous Materials:
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is harmful if inhaled.[6]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.[6]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and splash goggles at all times.
-
All manipulations involving bromine and glacial acetic acid must be performed in a well-ventilated fume hood.
Waste Disposal:
-
Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Brominated waste should be segregated.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture after the initial addition. |
| Formation of Monobrominated Product | Insufficient amount of bromine used. | Ensure the correct stoichiometry of bromine (2.1 equivalents) is used. |
| Formation of Tribrominated Product | Excess bromine or high reaction temperature. | Carefully control the stoichiometry and maintain a low temperature during the bromine addition.[3] |
| Low Yield | Loss of product during workup and purification. | Optimize extraction and purification steps. Ensure complete neutralization of acid before extraction. |
Conclusion
The synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene from 2-tert-butyl-anisole is a straightforward electrophilic aromatic substitution. Careful control of stoichiometry and temperature is essential for achieving a good yield and minimizing the formation of byproducts. The resulting product is a versatile intermediate for further synthetic transformations, holding promise for applications in various fields of chemical research and development.
References
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
- Reddy, J. S., et al. (2007). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH.
-
Grokipedia. Electrophilic aromatic directing groups. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
- Rajamanickam, S., et al. (1982). Bromination of Phenol, Substituted Phenols, Anisole & Substituted Anisoles by Iodine Bromide in Presence of Mercuric Acetate. Indian Journal of Chemistry - Section B, 21B(5), 448-450.
-
Carl ROTH. (2025). Safety Data Sheet: Bromine solution. [Link]
-
ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. [Link]
Sources
Protocol for bromination of 2-tert-butyl-anisole to yield dibromo derivatives
Technical Application Note: Regioselective Bromination of 2-tert-Butylanisole
Abstract
This guide details the protocol for the synthesis of dibromo derivatives from 2-tert-butyl-anisole (1-tert-butyl-2-methoxybenzene). Due to the significant steric bulk of the tert-butyl group and the strong electronic directing effect of the methoxy group, the reaction requires precise control to achieve the target 4,6-dibromo-2-tert-butyl-anisole . This note covers mechanistic rationale, stepwise protocols using N-bromosuccinimide (NBS) and elemental bromine (
Mechanistic Rationale & Regioselectivity
To design a robust protocol, one must understand the competition between steric hindrance and electronic activation in the substrate.
-
Substrate Analysis: 2-tert-butyl-anisole contains two directing groups:
-
Methoxy (-OMe, C1): Strong activator, ortho/para director.
-
Tert-butyl (-tBu, C2): Weak activator, ortho/para director, but provides massive steric shielding.
-
-
Regiochemical Outcome:
-
First Bromination (Kinetic Control): The C4 position (para to -OMe) is electronically most active and sterically accessible. The -tBu group at C2 blocks C3, and effectively shields C1 and C3. Therefore, the first equivalent of bromine yields 4-bromo-2-tert-butyl-anisole exclusively.
-
Second Bromination (Thermodynamic/Forcing): With C4 blocked, the remaining activated position is C6 (ortho to -OMe). While C5 is para to the -tBu group, the activation potential of the -OMe group dominates. C3 is sterically inaccessible (sandwiched between -OMe and -tBu). Thus, the second electrophilic attack occurs at C6, yielding 4,6-dibromo-2-tert-butyl-anisole .
-
Reaction Pathway Diagram
Caption: Stepwise electrophilic aromatic substitution pathway favoring C4 followed by C6 substitution driven by the methoxy directing group.
Experimental Protocols
Two methods are provided: Method A (NBS) for high-precision laboratory scale (mg to g) where regioselectivity is paramount, and Method B (Elemental Bromine) for scale-up (10g+) where cost-efficiency drives the process.
Method A: High-Selectivity NBS Protocol (Lab Scale)
Best for: Drug discovery intermediates, high purity requirements.
Reagents:
-
Substrate: 2-tert-butyl-anisole (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (2.2 eq)
-
Solvent: Acetonitrile (MeCN) (0.1 M concentration)
-
Catalyst: Ammonium Acetate (
) (10 mol%) - Acts as a proton shuttle to accelerate EAS.
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butyl-anisole (1.0 eq) in MeCN.
-
Catalyst Addition: Add
(0.1 eq). Stir at Room Temperature (RT) for 5 minutes. -
Controlled Addition: Add NBS (1.1 eq) portion-wise over 15 minutes.
-
Checkpoint: Monitor by TLC/LCMS. Conversion to the mono-bromo (4-bromo) species should be complete within 1-2 hours at RT.
-
-
Second Addition: Once mono-bromo is confirmed, add the second portion of NBS (1.1 eq).
-
Thermal Activation: Heat the reaction mixture to 60°C . The C6 position is more hindered and less activated than C4; thermal energy is required to drive the second substitution.
-
Quench: After 4-6 hours (or upon LCMS completion), cool to RT. Quench with saturated aqueous Sodium Thiosulfate (
) to remove unreacted bromine species. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Method B: Scale-Up Bromination ( /AcOH)
Best for: Process chemistry, multi-gram batches.
Reagents:
-
Substrate: 2-tert-butyl-anisole (1.0 eq)
-
Reagent: Elemental Bromine (
) (2.4 eq) -
Solvent: Glacial Acetic Acid (AcOH)
-
Buffer: Sodium Acetate (NaOAc) (2.5 eq) - Essential to buffer HBr generation and prevent acid-catalyzed de-tert-butylation.
Step-by-Step Workflow:
-
Setup: Equip a 3-neck flask with an addition funnel, reflux condenser, and an alkali scrubber trap (for HBr fumes).
-
Preparation: Dissolve substrate and NaOAc in AcOH. Cool to 0°C .
-
Addition 1: Add 1.1 eq of
dropwise over 30 minutes. Maintain temp < 10°C.-
Note: The solution will turn orange/red.
-
-
Transition: Allow to warm to RT and stir for 1 hour. (Forms 4-bromo intermediate).[][2][3][4][5]
-
Addition 2: Add remaining 1.3 eq of
dropwise at RT. -
Heating: Warm the mixture to 50°C for 3 hours to force the C6 substitution.
-
Quench: Pour mixture into ice water containing Sodium Bisulfite (
). A solid precipitate (the product) often forms. -
Isolation: Filter the solid or extract with Dichloromethane (DCM).
Analytical Validation & QC
Trustworthiness in synthesis relies on proving the structure. The following data profile validates the 4,6-dibromo regiochemistry over the 4,5- or 3,4-isomers.
Expected NMR Profile ( )
| Signal | Multiplicity | Chemical Shift ( | Integration | Assignment | Structural Proof |
| Ar-H (C3) | Doublet (d) | ~7.5 - 7.6 ppm | 1H | Meta to Br, Ortho to tBu | Downfield shift due to adjacent Br and tBu. |
| Ar-H (C5) | Doublet (d) | ~7.3 - 7.4 ppm | 1H | Between two Br atoms | Diagnostic meta-coupling ( |
| -OMe | Singlet (s) | ~3.8 - 3.9 ppm | 3H | Methoxy | Slight shift from parent due to ortho-Br. |
| -tBu | Singlet (s) | ~1.3 - 1.4 ppm | 9H | tert-Butyl | Confirms retention of tBu group (no ipso sub). |
Interpretation Key:
-
Coupling Constant (
): The critical differentiator is the coupling constant between the aromatic protons.-
Para-substitution (4,6-dibromo): The remaining protons are at C3 and C5. They are meta to each other. Expected
. -
Ortho-substitution (side product): If protons were adjacent (e.g., C5 and C6),
. Absence of 8 Hz coupling confirms the 4,6-substitution pattern.
-
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Incomplete Di-bromination | Steric hindrance at C6 position. | Increase temperature to 60-70°C; add 0.2 eq excess NBS/Br2. |
| Loss of t-Butyl Group | Acid-catalyzed dealkylation (Ipso attack). | Ensure sufficient buffering (NaOAc or |
| Benzylic Bromination | Radical mechanism activation. | Perform reaction in the dark (wrap flask in foil) to suppress radical pathways on the t-butyl or methoxy methyls. |
References
-
ChemicalBook. (2025). 4-Bromo-2,6-di-tert-butylanisole Synthesis and Properties. (Provides analogous reaction conditions for hindered anisoles).
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.[6] (Foundational text on steric vs. electronic directing effects in anisoles).
-
Organic Syntheses. (1933). Bromination of Anisole Derivatives.[7][8] (Standard operating procedures for bromination of activated aromatics).
-
Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives (US20110155950A1). (Industrial protocols for brominating anisole derivatives).
Sources
- 2. 4-Bromo-2,6-di-tert-butylanisole | 1516-96-7 [chemicalbook.com]
- 3. tekhelet.com [tekhelet.com]
- 4. Competitive 4-Bromo-2,6-di-tert-butylanisole [1516-96-7] | China Manufacturer [gmchemix.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
Site-selective lithiation of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
Application Note: Site-Selective Lithiation of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
Executive Summary
The selective functionalization of poly-halogenated arenes is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of complex core scaffolds. This guide details the protocol for the site-selective lithiation of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene .
The central challenge with this substrate is distinguishing between two chemically similar bromine atoms (C1 and C5) while navigating the steric bulk of the tert-butyl group. This protocol leverages the Complex Induced Proximity Effect (CIPE) , utilizing the methoxy group (OMe) at C2 to direct Lithium-Halogen (Li-H) exchange exclusively to the C1 position.
Key Outcome: High-yield generation of the 1-lithio-5-bromo-3-(tert-butyl)-2-methoxybenzene intermediate, preserving the C5-bromide for subsequent cross-coupling reactions.
Mechanistic Analysis & Design
To achieve selectivity, we must exploit the subtle electronic and steric differences between the two bromine sites.
-
C1-Br (Target): Located ortho to the OMe group. The oxygen atom coordinates the lithium cation of the reagent (n-BuLi), anchoring it in close proximity to the C1-Br bond. This pre-complexation significantly lowers the activation energy for exchange at this site.
-
C5-Br (Off-Target): Located para to the OMe group. It lacks a proximal directing group. Exchange here relies on random collisions and is kinetically much slower than the chelation-assisted C1 pathway.
-
C3-tBu (Steric Control): The bulky tert-butyl group effectively blocks the C2-OMe from rotating freely, potentially locking it into a conformation that favors C1 coordination. It also protects the C4 position from deprotonation.
Pathway Diagram: Chelation-Controlled Selectivity
Caption: Kinetic pathway showing the chelation-directed preference for C1-lithiation over C5.
Experimental Protocol
Safety Note: n-Butyllithium is pyrophoric.[1][2] All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[3]
Reagents & Materials
-
Substrate: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (1.0 equiv).
-
Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran).[3] Note: THF is critical for promoting the chelation mechanism.
-
Electrophile: DMF, Benzaldehyde, I2, etc. (1.2 equiv).[2][4][5]
-
Quench: Sat. aq. NH4Cl.
Step-by-Step Workflow
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet. Cool to room temperature under argon flow.
-
Solvation: Charge the flask with the Substrate (1.0 equiv) and Anhydrous THF (0.1 M concentration). Stir until fully dissolved.
-
Cooling: Submerge the flask in a dry ice/acetone bath. Cool the internal temperature to -78°C . Allow 15 minutes for thermal equilibration.
-
Lithiation (The Critical Step):
-
Add n-BuLi (1.05 equiv) dropwise via syringe pump or careful manual addition over 10 minutes.
-
Observation: A slight color change (often yellow or pale orange) may occur, indicating the formation of the aryllithium species.
-
Stir at -78°C for 30 minutes. Do not exceed 1 hour, as scrambling may occur.
-
-
Functionalization:
-
Add the Electrophile (1.2 equiv) dropwise (neat or dissolved in minimal THF).
-
Stir at -78°C for 30 minutes.
-
-
Warming & Quench:
-
Remove the cooling bath and allow the reaction to warm to 0°C.
-
Quench by adding saturated aqueous NH4Cl.
-
-
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na2SO4, and concentrate.
Workflow Diagram
Caption: Standard operating procedure for low-temperature selective lithiation.
Expected Results & Data Validation
The following table summarizes typical yields and selectivities when applying this protocol with common electrophiles.
| Electrophile (E+) | Product (C1-Functionalized) | Yield (%) | Selectivity (C1:C5) | Notes |
| DMF | 5-Bromo-3-(t-butyl)-2-methoxybenzaldehyde | 85-92% | >98:1 | Standard check for lithiation efficiency. |
| Benzaldehyde | (5-Bromo-3-(t-butyl)-2-methoxyphenyl)(phenyl)methanol | 80-88% | >95:1 | Slight steric hindrance may slow addition. |
| Iodine (I2) | 1-Iodo-5-bromo-3-(t-butyl)-2-methoxybenzene | 90-95% | >98:1 | Excellent for subsequent selective coupling. |
| CO2 (Dry Ice) | 5-Bromo-3-(t-butyl)-2-methoxybenzoic acid | 75-85% | >95:1 | Requires bubbling gas or pouring onto excess dry ice. |
Validation Check:
-
1H NMR: Look for the loss of the doublet corresponding to the C1-H/C5-H symmetry (if the starting material was symmetric, though here it is not). In the product, the remaining aromatic proton (C5-H is Br, C4/C6 are H) signals will shift.
-
Key Indicator: If selectivity fails (C5 reaction), you will see products where the ortho-coupling constant (to the OMe) is preserved, or complex mixtures of di-functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF or Atmosphere. | Redistill THF from Na/Benzophenone or use a fresh solvent purification column. Ensure Argon line is positive pressure. |
| Loss of Selectivity (C1:C5 mix) | Temperature too high (> -60°C). | Ensure internal probe reads -78°C before n-BuLi addition. Add n-BuLi slower to prevent exotherms. |
| Starting Material Recovery | Old n-BuLi (titer < 1.6M). | Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine before use. |
| Scrambling (Br migration) | Reaction time too long. | Quench strictly at 30-45 mins. Lithium-halogen exchange is fast; prolonged stirring allows thermodynamic equilibration to the more stable (but less selective) position. |
References
-
Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature."[6] Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46. Link
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link
- Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2002. (Foundational text on base selection and superbase mechanics).
- Bode, J. W.; Heger, M.; Margaretha, P. "Lithium-Halogen Exchange vs. Deprotonation in Polybromoanisoles." Angewandte Chemie Int. Ed.
Sources
- 1. acs.org [acs.org]
- 2. vapourtec.com [vapourtec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Buchwald-Hartwig Amination of Sterically Hindered Aryl Dibromides
Abstract & Scope
This guide addresses one of the most persistent challenges in medicinal chemistry: the controlled amination of sterically hindered aryl dibromides . While the Buchwald-Hartwig amination is a staple reaction, the combination of extreme steric bulk (e.g., ortho-substituents) and dual reactive sites (dibromides) creates a "perfect storm" for synthetic failure.
Common Failure Modes:
-
Catalyst Deactivation: Inability to undergo oxidative addition due to steric crowding.
-
Oligomerization: Uncontrolled polymerization if the substrate acts as a linker.
-
Selectivity Loss: Inability to stop at the mono-amine stage (statistical mixtures).
This protocol utilizes 4th Generation (G4) Palladacycle Precatalysts and specific Dialkylbiaryl Phosphine Ligands to overcome these barriers, ensuring high yields and precise site-selectivity.
Mechanistic Insight: The Steric Paradox
To succeed, one must understand the catalytic cycle's specific bottlenecks for this substrate class.
-
The Problem: Steric bulk hinders Oxidative Addition (OA).
-
The Solution: Electron-rich, bulky ligands (e.g., tBuBrettPhos) facilitate OA by increasing electron density on Pd(0), while simultaneously accelerating Reductive Elimination (RE) by relieving steric strain in the intermediate complex.
Diagram 1: Catalytic Cycle & Selectivity Checkpoints
The following diagram maps the critical decision points where the reaction succeeds or fails based on ligand choice.
Figure 1: Catalytic cycle highlighting the precarious balance between activation and selectivity.
Critical Parameter Optimization
Ligand Selection Matrix
For hindered dibromides, standard ligands like BINAP or PPh3 are ineffective. You must use Dialkylbiaryl Phosphines .
| Substrate/Amine Type | Recommended Ligand | Why? |
| Primary Amines (Hindered) | BrettPhos or tBuBrettPhos | Excellent for preventing bis-arylation; promotes RE in hindered systems. |
| Secondary Amines (Acyclic) | RuPhos | "Universal" ligand for secondary amines; resists |
| Secondary Amines (Cyclic) | RuPhos or XPhos | High turnover numbers; XPhos is robust for general steric bulk. |
| Amides / Anilines | tBuBrettPhos | Specifically tuned to prevent catalyst poisoning by amide coordination. |
The Precatalyst Advantage (G3/G4)
Avoid Pd(OAc)₂ or Pd₂dba₃. These sources generate Pd(0) inefficiently and often result in variable L:Pd ratios.
-
Recommendation: Use Buchwald G4 Precatalysts (e.g., BrettPhos Pd G4).[1]
-
Mechanism: These are air-stable Pd(II) complexes that rapidly reduce to active L-Pd(0) upon exposure to base in solution, ensuring a perfect 1:1 L:Pd ratio.
Base & Solvent[3][4][5]
-
Base: NaOtBu is the gold standard. If functional groups (esters, nitriles) are sensitive, switch to K₃PO₄ or Cs₂CO₃ (requires higher temp/longer time).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous). t-Amyl alcohol is excellent for solubility issues.
Experimental Protocols
Protocol A: Mono-Amination of Symmetrical Hindered Dibromides
Objective: Selectively install ONE amine group on a 2,6-dibromo-type scaffold.
Reagents:
-
Substrate: 2,6-Dibromo-4-methylpyridine (1.0 equiv, 1.0 mmol)
-
Amine: Morpholine (1.1 equiv, 1.1 mmol)
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: NaOtBu (2.2 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step:
-
Setup: Inside a glovebox or using strict Schlenk technique, add the Pd G4 precatalyst, aryl dibromide, and NaOtBu to a reaction vial equipped with a stir bar.
-
Note: If the amine is a solid, add it now. If liquid, add in step 3.
-
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvation: Inject anhydrous Toluene via syringe. Inject the liquid amine (Morpholine) dropwise.
-
Reaction: Place in a pre-heated block at 65°C .
-
Critical Control: Do NOT reflux immediately. Lower temperatures favor mono-selectivity by exploiting the electronic deactivation that occurs after the first amination (the product is more electron-rich, making the second oxidative addition slower on the remaining Br).
-
-
Monitoring: Check HPLC/UPLC at 1 hour. Look for the mono-product. If starting material remains but bis-product is forming, stop immediately.
-
Workup: Dilute with EtOAc, filter through a Celite plug, and concentrate.
Protocol B: Site-Selective Amination of Non-Symmetrical Dibromides
Objective: React at the sterically less hindered or electronically more deficient site.
Rule of Thumb:
-
Sterics: The less hindered bromide reacts first.
-
Electronics: The more electron-deficient bromide reacts first (faster Oxidative Addition).
Workflow Diagram:
Figure 2: Standard benchtop workflow for G4 precatalyst systems.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failed. | Switch to a bulkier, more electron-rich ligand (tBuBrettPhos ). Increase Temp to 100°C. |
| Bis-Amination (Over-reaction) | Catalyst is too active; Temp too high. | Reduce Temp to 60°C. Reduce Amine to 0.95 equiv. Use BrettPhos (more selective than RuPhos for primaries). |
| Protodehalogenation (H-Ar-Br) | Switch solvent from alcohol to Toluene.[2] Ensure solvent is strictly anhydrous. | |
| Pd Black Precipitation | Catalyst decomposition. | Ligand is detaching. Add 1-2 mol% of free ligand to stabilize the active species. |
References
-
Buchwald, S. L., et al. Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[3][4][5] MIT Buchwald Group Research Guide.
-
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: A user's guide. Chemical Science.[1][3]
-
Sigma-Aldrich (Merck). Buchwald-Hartwig Cross Coupling Reaction User Guide.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
-
Org. Process Res. Dev. (2014).[3][6] Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates.[3]
Sources
- 1. BrettPhos Pd G4 | 1599466-83-7 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene as a Versatile Intermediate for High-Performance OLED Materials
Introduction: The Strategic Role of Intermediates in OLED Innovation
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design and synthesis of novel organic semiconductor materials.[1] At the core of this innovation are versatile chemical intermediates that serve as foundational building blocks for creating materials with tailored electronic and physical properties. 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene has emerged as a key intermediate for the synthesis of high-performance materials for OLEDs, particularly for hole transport layers (HTL) and host materials in phosphorescent OLEDs (PhOLEDs).
This document provides detailed application notes and protocols for the use of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene in the research and development of OLED materials, aimed at researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 31918-99-7 | [2] |
| Molecular Formula | C₁₁H₁₄Br₂O | [2] |
| Molecular Weight | 322.04 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | Sealed in a dry, room-temperature environment. | [3] |
The presence of two bromine atoms at the 1 and 5 positions offers regiochemical control in sequential cross-coupling reactions, allowing for the stepwise introduction of different aromatic or heteroaromatic moieties. The tert-butyl group provides steric hindrance, which can enhance the solubility and morphological stability of the final OLED materials, preventing crystallization in thin films. The methoxy group, an electron-donating substituent, can influence the electronic properties of the resulting molecules.
Synthetic Pathways to Advanced OLED Materials
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is a versatile precursor for a variety of OLED materials, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental to the architecture of most OLED materials.[4][5]
Protocol 1: Synthesis of a Triarylamine-Based Hole Transport Material (HTM) via Buchwald-Hartwig Amination
Triarylamine derivatives are widely used as hole transport materials in OLEDs due to their excellent hole mobility and thermal stability.[6] This protocol details a two-step Buchwald-Hartwig amination to synthesize a dissymmetric triarylamine derivative from 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Reaction Scheme:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. oled-info.com [oled-info.com]
- 3. Deep blue organic light-emitting diode breakthrough operates at just 1.5 V | Materials Science and Engineering News | Department of Materials Science and Engineering, School of Materials and Chemical Technology, Science Tokyo [educ.titech.ac.jp]
- 4. Molecular engineering of methoxy-substituted terthienyl core unit based hole transport materials for perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. "Performance Enhancement of Organic Light-Emitting Diodes by Electronic" by David A. Shelhammer [researchrepository.wvu.edu]
Application Notes & Protocols: Chemoselective Demethylation of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
Introduction
The O-demethylation of aryl methyl ethers is a cornerstone transformation in organic synthesis, serving as a critical deprotection step in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs). The methoxy group is a robust protecting group for phenols, stable to a wide array of reaction conditions. However, its cleavage requires specific and often potent reagents.[1] The substrate of interest, 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene, presents a sterically hindered environment around the methoxy group. Its successful demethylation yields 2,6-Dibromo-4-(tert-butyl)phenol, a valuable intermediate for synthesizing antioxidants, flame retardants, and specialized polymers.[2][3]
This guide provides a comprehensive overview of the most effective procedure for this transformation using boron tribromide (BBr₃), a powerful Lewis acid renowned for its efficacy in cleaving aryl methyl ethers under relatively mild conditions.[4] We will delve into the reaction mechanism, provide a detailed, field-tested protocol, and offer insights into process optimization and troubleshooting.
Pillar 1: The Underlying Mechanism of BBr₃ Demethylation
Boron tribromide's effectiveness stems from its highly Lewis acidic boron center, which readily coordinates with the electron-rich oxygen of the aryl methyl ether.[5][6] While historically debated, recent computational and experimental evidence suggests that for aryl methyl ethers, the reaction proceeds not through a simple unimolecular dissociation, but via a more complex bimolecular pathway.[5][7][8][9]
The key steps are as follows:
-
Lewis Acid-Base Adduct Formation: The reaction initiates with the formation of an adduct between the ether's oxygen atom and BBr₃.[7]
-
Bimolecular Methyl Transfer: A second BBr₃-ether adduct then participates in the rate-determining step. A bromide from one adduct performs a nucleophilic (Sₙ2-like) attack on the methyl group of the other adduct.[5][7] This bimolecular process significantly lowers the activation energy compared to the formation of free bromide ions in solution.[5][7]
-
Formation of Dibromo(organo)borane: This methyl transfer results in the cleavage of the C-O bond, producing methyl bromide (MeBr) and a dibromo(aryloxy)borane intermediate (ArOBBr₂).[8]
-
Hydrolysis: Upon aqueous workup, the ArOBBr₂ intermediate is readily hydrolyzed to yield the final phenolic product (ArOH), boric acid (B(OH)₃), and hydrobromic acid (HBr).[8]
Visualizing the Mechanism
Caption: Reaction mechanism of BBr₃-mediated demethylation of aryl methyl ethers.
Pillar 2: A Validated Experimental Protocol
This protocol is designed for the gram-scale synthesis of 2,6-Dibromo-4-(tert-butyl)phenol. Strict adherence to anhydrous conditions is paramount for success, as BBr₃ reacts violently with water.[8]
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene | >97% | Various | Starting Material (SM) |
| Boron Tribromide (BBr₃), 1.0 M solution in DCM | Anhydrous | Sigma-Aldrich | Highly corrosive and water-sensitive. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Various | Reaction solvent. Must be dry. |
| Deionized Water (H₂O) | High Purity | N/A | For quenching and washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | N/A | For neutralization wash. |
| Saturated Sodium Chloride (Brine) Solution | ACS Grade | N/A | For final wash to aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Various | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
-
Charging the Flask:
-
To the flask, add 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (e.g., 3.34 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM) (e.g., 100 mL) via syringe to dissolve the substrate.
-
-
Addition of BBr₃:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add the 1.0 M solution of BBr₃ in DCM (e.g., 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. While 1 equivalent per methoxy group is theoretically needed, a slight excess (1.1-1.5 eq) is recommended to drive the reaction to completion.[4]
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Quenching:
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
CRITICAL STEP: Very slowly and carefully, add the reaction mixture dropwise to a separate beaker containing crushed ice or ice-cold water (e.g., 100 mL) with vigorous stirring. This quench is highly exothermic and will release HBr gas.[10][11] Perform this in a well-ventilated fume hood.
-
Allow the quenched mixture to stir for 30 minutes.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
Deionized water (1 x 50 mL)
-
Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to remove bulk water and aid separation.[12]
-
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel (e.g., using a gradient of 0% to 5% ethyl acetate in hexanes) to afford the pure 2,6-Dibromo-4-(tert-butyl)phenol.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for BBr₃-mediated demethylation.
Pillar 3: Data, Troubleshooting, and Alternatives
Expected Results & Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.1 - 1.5 equivalents of BBr₃ per MeO group | Ensures complete conversion without excessive, difficult-to-remove reagent.[4] |
| Temperature | Initial addition at -78°C to 0°C, then warm to RT | Controls exothermicity and improves selectivity.[6][11] |
| Reaction Time | 4 - 24 hours | Highly substrate-dependent; monitor by TLC for completion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solvent for substrate and reagent; inert under reaction conditions. |
| Expected Yield | 80 - 95% | Typical range for this transformation after purification. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient BBr₃. 2. Non-anhydrous conditions. 3. Reaction time too short. | 1. Increase BBr₃ to 1.5-2.0 eq. 2. Ensure all glassware is dry and solvent is anhydrous. 3. Extend reaction time. |
| Low Yield / Product Loss | 1. Product is partially water-soluble as a phenolate. 2. Emulsion during workup. | 1. Acidify the aqueous layer to pH ~2 before final extraction. 2. Add brine to break emulsion; filter through Celite. |
| Difficult Workup (Agglomerate) | Formation of insoluble boron salts. | Add brine and shake vigorously. If persists, alter pH. Filtering the biphasic mixture may be necessary.[10] |
| Unidentified Byproducts | Reaction run at too high a temperature, causing decomposition or side reactions. | Maintain strict temperature control during BBr₃ addition. |
Alternative Demethylation Reagents
While BBr₃ is highly effective, its toxicity and cost may prompt consideration of other methods, especially if the substrate contains functional groups intolerant to strong Lewis acids.[13]
| Reagent System | Conditions | Advantages | Disadvantages |
| HBr (47% aq. or in Acetic Acid) | High temperature (reflux, ~120-130°C)[6][10] | Inexpensive, simple procedure. | Very harsh conditions, low functional group tolerance, potential for ring bromination.[10][13] |
| AlCl₃ / Thiol (e.g., EtSH) | Reflux in solvent like DCM. | Effective for some hindered ethers.[13] | Foul odor of thiols, generation of hazardous byproducts.[13] |
| Thiolates (e.g., Dodecanethiol/NaOH) | High temperature (130°C+) in NMP or DMF.[13][14] | Odorless thiol option, avoids harsh Lewis acids. | Requires high temperatures, may not be suitable for heat-sensitive substrates.[13][15] |
| TMSI (Trimethylsilyl Iodide) | Anhydrous CH₃CN or DCM, 0°C to RT. | Milder than BBr₃, workup can be simpler. | Reagent is expensive and sensitive; can be harsh for certain functional groups.[15][16] |
References
-
Lord, R. L., Korich, A. L., & et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry. Available at: [Link][5][7][9]
-
Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed Central. Available at: [Link]
-
ResearchGate. (2018, June 22). Dimethylation with BBr3? Available at: [Link]
-
Wikipedia. (n.d.). Boron tribromide. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]
-
McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by. Chemistry and Industry, 33, 1658. Available at: [Link]
-
The Brückner Research Group. (n.d.). Standard Operating Procedure: Boron Tribromide (BBr₃). Available at: [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. Available at: [Link]
-
Lee, K., & et al. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309. Available at: [Link]
-
PubMed. (2015, December 15). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]
-
Amerigo Scientific. (n.d.). 4-Bromo-2,6-di-tert-butylphenol (98%). Available at: [Link]
-
Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Available at: [Link]
-
ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. Available at: [Link]
-
Reddit. (2022, December 7). Aryl methyl ether cleavage. Available at: [Link]
-
ACS Publications. (2020, August 31). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. Available at: [Link]
-
Chemchart. (n.d.). 2,6-Dibromo-4-tert-butylphenol (98-22-6). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Folding-promoted TBAX-mediated selective demethylation of methoxybenzene-based macrocyclic aromatic pentamers. Available at: [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
ResearchGate. (2016, August 4). What demethylating reagent do you suggest? Available at: [Link]
-
University of Rochester. (n.d.). Workup Tricks: Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Available at: [Link]
-
Reddit. (2025, March 11). Demethylation over debenzylation conditions? Available at: [Link]
- Google Patents. (n.d.). CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds.
Sources
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- 2. 2,6-DIBROMO-4-TERT-BUTYL-PHENOL | 98-22-6 [chemicalbook.com]
- 3. 4-Bromo-2,6-di-tert-butylphenol (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 8. Boron tribromide - Wikipedia [en.wikipedia.org]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 16. reddit.com [reddit.com]
Application Note: Synthesis of Novel Poly(arylene ether)s Utilizing 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of novel poly(arylene ether)s (PAEs) using the monomer 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene. Poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability, making them attractive for a variety of applications, including as insulators in microelectronics and as membranes for gas separation.[1][2] This document outlines a synthetic strategy based on the Ullmann condensation reaction, a robust method for forming aryl ether bonds.[3][4] We provide a step-by-step experimental procedure, a discussion of the underlying chemical principles, and methods for the characterization of the resulting polymers.
Introduction: The Promise of Novel Poly(arylene ether)s
Poly(arylene ether)s (PAEs) are a prominent class of engineering thermoplastics characterized by their robust aromatic backbones linked by flexible ether functionalities.[2] This unique molecular architecture imparts a desirable combination of properties, including high thermal stability, excellent chemical resistance, and good mechanical strength.[1] The versatility of PAE synthesis allows for the incorporation of various functional groups and structural motifs, enabling the fine-tuning of their properties for specific applications.
The monomer, 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene, offers an intriguing building block for the synthesis of new PAEs. The presence of the bulky tert-butyl group is anticipated to enhance the solubility of the resulting polymers by disrupting chain packing, a common challenge in the processing of rigid-rod polymers. The methoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the monomer. The two bromine atoms provide reactive sites for polymerization via nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
This application note details a synthetic protocol for the polymerization of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene with a representative bisphenol, 4,4'-biphenol, via a copper-catalyzed Ullmann condensation. The Ullmann reaction is a classic and effective method for the formation of diaryl ethers, particularly from aryl bromides.[3][4]
Synthetic Strategy: The Ullmann Condensation Pathway
The synthesis of PAEs from aryl dihalides and bisphenols can be achieved through several methods, with nucleophilic aromatic substitution (NAS) and copper-catalyzed Ullmann condensation being the most common.[3] While NAS is highly efficient for activated aryl halides (e.g., those with electron-withdrawing groups ortho or para to the halogen), the Ullmann condensation is a more general method applicable to a wider range of aryl halides, including non-activated systems.[4][5]
Given that 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is not strongly activated towards NAS, the Ullmann condensation presents a more viable route to high molecular weight polymer. The general reaction is depicted below:
Figure 2. Step-by-step workflow for the polymerization process.
Characterization of the Synthesized Poly(arylene ether)
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymer.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ether linkage (Ar-O-Ar) and the disappearance of the phenolic hydroxyl group (-OH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Thermal Properties
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature. PAEs typically exhibit high thermal stability. [1]* Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.
Expected Results and Discussion
The successful synthesis should yield a novel poly(arylene ether) with good thermal stability and solubility in common organic solvents. The expected properties are summarized in the table below.
| Property | Expected Outcome | Significance |
| Appearance | White to off-white fibrous solid | Indicates successful precipitation and isolation of the polymer. |
| Solubility | Soluble in NMP, DMAc, Chloroform | The tert-butyl group is expected to enhance solubility. |
| Molecular Weight (Mw) | > 20,000 g/mol | Indicates successful polymerization to a reasonably high molecular weight. |
| Glass Transition Temp. (Tg) | > 150 °C | A high Tg is characteristic of rigid-backbone polymers. |
| Decomposition Temp. (TGA) | > 400 °C (5% weight loss) | Demonstrates the high thermal stability of the poly(arylene ether) backbone. |
The incorporation of the bulky tert-butyl group is hypothesized to disrupt intermolecular chain packing, leading to enhanced solubility compared to analogous PAEs without such substitution. This is a significant advantage for processability, as many high-performance polymers suffer from poor solubility. The methoxy group may also contribute to the polymer's properties, potentially influencing its dielectric constant and moisture uptake.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N,N-Dimethylacetamide (DMAc) is a reproductive toxin; handle with extreme care.
-
Toluene is flammable and toxic.
-
Handle potassium carbonate, a strong base, with care.
-
The polymerization is conducted at high temperatures; use appropriate caution to avoid burns.
Conclusion
This application note provides a comprehensive guide for the synthesis of novel poly(arylene ether)s using 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene. The described Ullmann condensation protocol offers a robust and versatile method for preparing these advanced materials. The resulting polymers, with their anticipated high thermal stability and enhanced solubility, hold promise for a range of applications in materials science and engineering. Further investigation into the structure-property relationships of this new class of PAEs is warranted.
References
- Connell, J. W., & Hergenrother, P. M. (1991). Synthesis of poly(arylene ether)s containing quinoxaline units. Polymer, 33(17), 3739-3744.
- Maier, G. (2001). Poly(arylene ether)s.
- Parker, D., et al. (2013). Poly(arylene ether)s with Pendent 3-Iodophenyl Sulfonyl Groups: Synthesis, Characterization, and Modification. Macromolecules, 46(11), 4331–4339.
- Tanaka, S., & Maeyama, K. (2023). Synthesis of Organosoluble Poly(Arylene Ether)s via Ullmann Etherification Polymerization. Chemistry Letters, 52(4), 296-298.
- Various Authors. (n.d.). Synthesis and Characterisation of New Poly(Arylene)Ethers Containing Heterocyclic Units II.
- Various Authors. (n.d.). The Ullmann Ether Condensation.
- Various Authors. (n.d.). Synthesis of Organosoluble Poly(arylene ether)s via Ullmann Etherification Polymerization.
- Yoo, S. H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1735.
- Various Authors. (2002). The Synthesis of Poly(arylene ether)s in Solution at Pilot-Plant Scale with Control over Molecular Weight and End-Group Composition. Organic Process Research & Development, 6(4), 434-439.
- Tanaka, S., & Maeyama, K. (2023). Synthesis of Organosoluble Poly(arylene ether)s via Ullmann Etherification Polymerization. Chemistry Letters, 52(4), 296-298.
- Various Authors. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 13(20), 3496.
- Wikipedia. (n.d.).
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Application Note: High-Precision Preparation of (3-(tert-butyl)-5-bromo-2-methoxyphenyl)magnesium Reagent
[1]
Part 1: Executive Summary & Strategic Analysis[1]
The Synthetic Challenge
The substrate 1,5-dibromo-3-(tert-butyl)-2-methoxybenzene (also known as 2-tert-butyl-4,6-dibromoanisole) presents a unique regiochemical challenge.[1] It contains two bromine atoms in distinct steric and electronic environments:
-
C1-Br (Ortho to OMe): Electronically activated by the ortho-alkoxy effect (Complex Induced Proximity Effect - CIPE) but sterically crowded by the methoxy group.
-
C5-Br (Para to OMe): Sterically shielded by the adjacent bulky tert-butyl group at C3.[2]
For downstream applications such as the synthesis of Salen-type ligands (e.g., Jacobsen's catalyst precursors), the target is typically the C1-magnesiated species .[1][2] Traditional direct magnesium insertion (Grignard formation) often requires high temperatures that degrade regioselectivity, leading to mixtures of mono- and di-Grignard species or polymerization.[2]
The Solution: Turbo Grignard Exchange
This protocol utilizes Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (
Key Advantages:
Part 2: Mechanistic Insight & Reaction Logic[1][2]
The success of this protocol relies on two converging forces: Electronic Direction and Steric Protection .[2]
Structural Analysis[1][2]
-
Directing Group (OMe): The oxygen atom at C2 coordinates with the incoming Magnesium species, effectively "delivering" the Mg to the proximal C1-Br bond.
-
Steric Blocking (t-Bu): The tert-butyl group at C3 exerts massive steric bulk, effectively shielding the C5-Br bond from attack. Even if the thermodynamic difference were negligible, the kinetic barrier to attacking C5 is significantly higher.[1][2]
Reaction Pathway Visualization[1]
Caption: Reaction pathway showing the preferential formation of the C1-Grignard species due to OMe-direction and t-Bu steric blocking.[4][5]
Part 3: Detailed Experimental Protocol
Materials & Equipment
-
Substrate: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (>98% purity).[1]
-
Reagent: Isopropylmagnesium chloride - Lithium chloride complex (
), 1.3 M solution in THF (commercially available or prepared in situ). -
Solvent: Anhydrous THF (water content <50 ppm).[2]
-
Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet.
Step-by-Step Methodology
Step 1: System Preparation[1]
-
Assemble a 3-neck flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
-
Flame-dry the apparatus under high vacuum and backfill with dry Argon (repeat 3x).
-
Maintain a positive pressure of Argon throughout the procedure.[2]
Step 2: Substrate Solubilization[1][2]
-
Charge the flask with 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (1.0 equiv).[2]
-
Add Anhydrous THF to achieve a concentration of 0.5 M (e.g., 5 mL THF per mmol substrate).[1][2]
-
Stir at room temperature until fully dissolved.
-
Cool the solution to 0 °C using an ice/water bath.
Step 3: Magnesiation (The Exchange)[5]
-
Charge the addition funnel with
(1.1 equiv).[2] -
Add the Grignard reagent dropwise over 15–20 minutes.
-
After addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to Room Temperature (23 °C) and stir for an additional 1–2 hours.
-
Note: The exchange is equilibrium-driven.[2] The formation of the aryl Grignard is favored over the alkyl Grignard due to the higher stability of the
carbanion.
-
Step 4: Reaction Monitoring (Quench Test)[1]
-
Withdraw a 0.1 mL aliquot via syringe.
-
Quench into a vial containing saturated aqueous
and ethyl acetate. -
Analyze the organic layer by GC-MS or
-NMR.[2]-
Success Criteria: Disappearance of the starting dibromide and appearance of the mono-des-bromo product (1-bromo-3-tert-butyl-2-methoxybenzene).[1]
-
Regioselectivity Check: The NMR splitting pattern of the quenched product should show protons at C4 and C6 (meta-coupling,
).
-
Step 5: Utilization
The resulting Grignard solution is stable at room temperature for 12–24 hours under inert atmosphere.[2] It can be used directly for electrophilic trapping (e.g., with DMF to form the aldehyde).[2]
Part 4: Data Summary & Troubleshooting
Expected Results
| Parameter | Specification | Notes |
| Conversion | > 95% | Based on consumption of starting material. |
| Regioselectivity | > 98:2 (C1 : C5) | C1 is the position ortho to OMe.[2] |
| Concentration | ~0.40 - 0.45 M | Slight dilution due to reagent addition.[2] |
| Appearance | Clear to light amber solution | Turbidity indicates moisture contamination.[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in THF or old reagent. | Titrate |
| Formation of Di-Grignard | Excess reagent or high temp.[2] | Strictly limit reagent to 1.05–1.1 equiv.[1][2] Keep T < 25 °C. |
| Precipitation | Lack of LiCl or cold temp.[2] | Use Turbo Grignard (with LiCl).[2][3] If using standard |
Part 5: References
-
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1][2] Angewandte Chemie International Edition, vol. 43, no.[1][2] 25, 2004, pp. 3333-3336.[1][2] Link[1]
-
Bao, R., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes."[1][2] ResearchGate, 2020.[1][2] Link
-
Hansen, T. V., et al. "Synthesis of 3-tert-butyl-5-bromosalicylaldehyde."[1][2] Journal of Organic Chemistry, vol. 70, no. 19, 2005. (Describing the downstream application of the C1-metalated species).
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2] Organic Syntheses, vol. 87, 2010, pp. 190-200.[1][2] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
[1]
Ticket Status: OPEN Subject: Yield Optimization & Process Troubleshooting Target Molecule: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene CAS: 31918-99-7 Common Name: 2,4-Dibromo-6-tert-butylanisole[1][2]
System Overview: The Synthetic Logic
Welcome to the technical support guide for optimizing the synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene . As a Senior Application Scientist, I have analyzed the structural constraints of your target.
The molecule features a benzene ring with a methoxy group (OMe) flanked by a bromine (Br) and a bulky tert-butyl (t-Bu) group.[1][2] The second bromine is in the para-position to the methoxy group.[2]
The Core Challenge: The synthesis is a battle between electronic directing effects and steric hindrance .[2]
-
Electronic: The OMe and OH groups are strong ortho/para directors.[2]
-
Steric: The tert-butyl group is massive.[1][2] Placing a methyl group on the oxygen (methylation) after the ortho-positions are filled (with Br and t-Bu) is kinetically difficult due to steric crowding.[1][2]
Recommended Route Configuration
We support two primary workflows (Routes A and B). Route A is the "Gold Standard" for regiochemical purity, while Route B is faster but prone to isomer impurities.[2]
Part 1: Diagnostic Workflows (Troubleshooting)
Issue #1: Low Yield in Methylation Step (Route A Users)
Symptom: You successfully synthesized 4,6-dibromo-2-tert-butylphenol, but the conversion to the anisole (target) is stuck <50% or requires excessive reaction times. Root Cause: Steric Shielding. The hydroxyl proton is sandwiched between a large Bromine atom and a massive tert-butyl group.[1][2] Standard SN2 attack on Methyl Iodide (MeI) is blocked.[2]
The Fix:
-
Switch Reagent: Replace Methyl Iodide (MeI) with Dimethyl Sulfate (DMS) . DMS is more reactive and has a higher boiling point, allowing for higher reaction temperatures.
-
Solvent System: Switch from Acetone to Butanone (MEK) or DMF .[2] This allows you to raise the temperature from 56°C (Acetone reflux) to 80°C+.[2]
-
Catalysis: Add a Phase Transfer Catalyst (PTC) if using a biphasic system, or 18-Crown-6 if using K2CO3 in solvent.[1][2]
Issue #2: Regioselectivity & Over-Bromination (Route B Users)
Symptom: You methylated first, but the subsequent bromination yields a mixture of mono-bromo, di-bromo, and tri-bromo byproducts.[1][2] Root Cause: Activation Synergy. The methoxy group activates positions 2, 4, and 6.[2] The tert-butyl group activates positions 3 and 5 (relative to itself).[1][2] The Fix:
-
Control Stoichiometry: Use exactly 2.05 - 2.1 equivalents of Br2.
-
Temperature Control: Keep the reaction at 0°C initially. The first bromine adds quickly (para to OMe).[2] The second bromine (ortho to OMe) is slower due to the steric clash with the tert-butyl group.[2] Warming to Room Temperature (RT) is required to drive the second addition, but heat leads to over-bromination.[2]
Part 2: Visualizing the Logic (DOT Diagram)
The following logic tree illustrates the decision-making process for route selection and troubleshooting.
Caption: Decision tree for synthetic route selection and troubleshooting specific yield-limiting factors.
Part 3: The "Gold Standard" Protocol (Route A)[2]
This protocol is optimized for yield and scalability , prioritizing the removal of the steric bottleneck in the methylation step.[2]
Phase 1: Regioselective Bromination
Objective: Synthesize 2,4-dibromo-6-tert-butylphenol.[1]
| Parameter | Specification | Notes |
| Substrate | 2-tert-butylphenol | 1.0 eq |
| Reagent | Bromine ( | 2.05 eq |
| Solvent | Dichloromethane (DCM) | Anhydrous preferred |
| Temp | 0°C | Critical for selectivity |
Procedure:
-
Dissolve 2-tert-butylphenol in DCM (5 mL/mmol). Cool to 0°C .[2][3]
-
Add
dropwise over 30 minutes.[2] Note: The solution will turn deep red/orange.[2] -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material.[2][4]
-
Quench: Add saturated aqueous
(Sodium Sulfite) until the orange color disappears (destroys excess Bromine). -
Workup: Extract with DCM, wash with Brine, dry over
. -
Yield Expectation: >90%. The product (2,4-dibromo-6-tert-butylphenol) usually crystallizes easily or is a clean oil.[1]
Phase 2: Sterically Demanding Methylation
Objective: Synthesize 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.[1]
| Parameter | Specification | Notes |
| Substrate | 2,4-dibromo-6-tert-butylphenol | 1.0 eq |
| Reagent | Dimethyl Sulfate (DMS) | 1.5 eq (Toxic![1][2] Handle with care) |
| Base | Potassium Carbonate ( | 3.0 eq (Micronized/Powdered) |
| Solvent | Acetone or MEK | MEK (Butanone) recommended for higher T |
| Temp | Reflux (60-80°C) | 12 - 24 Hours |
Procedure:
-
Dissolve the phenol from Phase 1 in MEK (Methyl Ethyl Ketone).[2]
-
Add powdered
. Stir for 15 mins to form the phenoxide anion. -
Critical Step: Add Dimethyl Sulfate (DMS) dropwise.[2] Warning: DMS is highly toxic.[2] Use a fume hood.
-
-
Why Reflux? The steric bulk of the tert-butyl group and the ortho-Bromine blocks the approach of the methyl group. Thermal energy is required to overcome this barrier.[2]
-
-
Monitor: Check TLC every 4 hours. If reaction stalls, add 5 mol% 18-Crown-6 or TBAB (Tetrabutylammonium bromide) to solubilize the carbonate and accelerate the reaction.[1][2]
-
Workup: Cool. Filter off solids (
).[2] Concentrate the filtrate. -
Purification: Recrystallize from cold Ethanol or Methanol.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Methyl Iodide (MeI) instead of Dimethyl Sulfate? A: Yes, but expect lower yields.[2] MeI is very volatile (bp ~42°C).[2] To get the reaction to go to completion with such steric hindrance, you often need temperatures >50°C. If you must use MeI, use a sealed pressure tube and DMF as the solvent to prevent the reagent from evaporating before reacting.[2]
Q: My product is an oil that won't crystallize. What now? A: This is common if residual solvent is present.[2]
-
High-vacuum dry the oil for 4 hours.[1]
-
Dissolve in a minimum amount of hot Ethanol.
-
Add water dropwise until it turns slightly cloudy (turbid).
-
Place in the freezer (-20°C) overnight. Scratch the glass to induce nucleation.[2]
Q: I see a "tri-bromo" impurity. Where did it come from? A: This occurs in the bromination step if the temperature was too high or excess bromine was used.[2] The third bromine likely attacked the meta position or the tert-butyl group (radical mechanism).[2] Ensure you quench the reaction immediately after the starting material is consumed.[2]
References
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions of Tert-Butyl Aryl Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the significant challenge of steric hindrance in cross-coupling reactions involving tert-butyl aryl bromides. The bulky tert-butyl group often impedes standard coupling protocols, leading to low yields and undesired side reactions. Here, we dissect the underlying causes and offer field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my standard Suzuki coupling conditions failing for my tert-butyl aryl bromide substrate?
A1: The primary reason for failure is the steric bulk of the tert-butyl group, which is often positioned ortho to the bromide. This bulkiness hinders the crucial oxidative addition step in the palladium catalytic cycle.[1] The large group physically blocks the palladium catalyst from accessing the C-Br bond. Additionally, the electron-donating nature of the tert-butyl group deactivates the aryl bromide, making oxidative addition even more challenging.
Q2: I'm observing significant amounts of a dehalogenated byproduct. What's causing this and how can I minimize it?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction, especially with sterically hindered substrates.[2] It can be promoted by high temperatures, prolonged reaction times, and certain bases that may act as hydride donors.[2] To minimize this, consider using milder reaction conditions, shorter reaction times, and switching to a weaker base like K₂CO₃ or K₃PO₄.[2]
Q3: Can I use a copper co-catalyst in my Sonogashira coupling with a hindered aryl bromide?
A3: While traditional Sonogashira reactions often employ a copper(I) co-catalyst, copper-free protocols are often more effective for sterically demanding substrates.[1][3] Copper can sometimes lead to undesirable alkyne homocoupling (Glasser coupling).[4] Specialized palladium catalysts or the use of bulky phosphine ligands can facilitate efficient coupling without the need for copper.[1][3]
Q4: Are there alternatives to palladium catalysis for these challenging couplings?
A4: Yes, nickel-based catalyst systems have emerged as powerful alternatives, particularly for sterically hindered substrates.[5][6] Nickel catalysts can exhibit different reactivity profiles and may be more effective in promoting oxidative addition with challenging aryl halides.[5][6][7] Additionally, for certain transformations, metal-free cross-coupling reactions are being developed as a green chemistry alternative, though they may have a different substrate scope.[8]
Troubleshooting Guides
Guide 1: Optimizing Suzuki-Miyaura Coupling Reactions
Problem: Low to no yield of the desired biaryl product when coupling a tert-butyl aryl bromide with a boronic acid.
Root Cause Analysis & Solution Pathway
The success of a sterically hindered Suzuki-Miyaura coupling hinges on facilitating the oxidative addition and subsequent reductive elimination steps. This requires a careful selection of the catalyst system and reaction conditions.
Q: My reaction with Pd(PPh₃)₄ is not working. What is the first parameter I should change?
A: The first and most critical parameter to change is the ligand . Standard triphenylphosphine (PPh₃) ligands are often not bulky or electron-rich enough to promote the reaction of hindered substrates.
Solution: Employ Bulky, Electron-Rich Phosphine Ligands.
Large, sterically demanding phosphine ligands are essential for these couplings.[1][9] They promote the formation of a monoligated, highly reactive LPd(0) species, which is crucial for the oxidative addition of the bulky aryl bromide.[10]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to dramatically enhance palladium's reactivity with challenging substrates.[1]
-
Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective due to their steric bulk and electron-donating properties.[11]
-
Specialized Ligands: For extremely hindered couplings, ligands like AntPhos have shown excellent reactivity.[12]
-
| Ligand Family | Example Ligands | Key Features |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | High steric bulk, promotes monoligation, enhances catalyst stability.[1] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, high cone angle.[11] |
| Specialized Ligands | AntPhos, BI-DIME | Designed for extremely sterically demanding couplings.[12][13] |
Q: I've switched to a bulky ligand, but the yield is still low. What should I optimize next?
A: The choice of base and solvent is the next critical parameter. The base plays a crucial role in the transmetalation step, and its effectiveness is highly dependent on the solvent system.
Solution: Screen a Matrix of Bases and Solvents.
-
Bases: Stronger bases are often required for hindered couplings. However, very strong bases like alkoxides can sometimes promote dehalogenation.[2] A good starting point is to screen potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu).[14][15]
-
Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[14][16] For some systems, a mixture of an organic solvent and water can be beneficial, as it can enhance the solubility and effectiveness of the base.[15][17]
Experimental Protocol: Screening for Optimal Base/Solvent Combination
-
Set up parallel reactions in sealed vials.
-
To each vial, add the tert-butyl aryl bromide (1.0 equiv), boronic acid (1.2-1.5 equiv), and palladium precatalyst/ligand (e.g., XPhos Pd G3, 2 mol%).
-
Add the base to be tested (e.g., K₃PO₄, Cs₂CO₃, KOtBu, 2-3 equiv).
-
Add the degassed solvent (e.g., Toluene, Dioxane, THF/H₂O).
-
Seal the vials under an inert atmosphere (Argon or Nitrogen).
-
Heat the reactions to 80-110 °C and monitor by TLC or GC-MS.
Guide 2: Navigating Buchwald-Hartwig Amination
Problem: Difficulty in coupling a tert-butyl aryl bromide with a primary or secondary amine, often resulting in starting material recovery or hydrodehalogenation.
Root Cause Analysis & Solution Pathway
The Buchwald-Hartwig amination is highly sensitive to steric hindrance around both the aryl halide and the amine.[9][18] Success requires a catalyst system that can facilitate both the oxidative addition of the hindered aryl bromide and the subsequent C-N reductive elimination.
Q: My first-generation Buchwald-Hartwig catalyst system (e.g., Pd(OAc)₂/P(o-tolyl)₃) is ineffective. What should I try?
A: Similar to the Suzuki coupling, the key is to use modern, sterically demanding ligands.
Solution: Utilize Advanced Ligand Systems.
The development of the Buchwald-Hartwig amination has seen several generations of catalyst systems, each with improved scope for hindered substrates.[18]
-
Recommended Ligands:
Solution: Employ Strong, Non-nucleophilic Bases.
A strong base is required to deprotonate the amine or the intermediate palladium-amine complex.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly used.[20] The choice of base can be critical and may need to be optimized for your specific substrate combination.
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Substrate
-
To an oven-dried Schlenk tube, add the tert-butyl aryl bromide (1.0 equiv), amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv).
-
Add a palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and a bulky phosphine ligand (e.g., t-BuXPhos, 2-4 mol%).[20]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool to room temperature, quench with water, and extract the product.
// Nodes Pd0 [label="LPd(0)", fillcolor="#FBBC05"]; ArBr [label="tert-Butyl Ar-Br"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting Step)", shape=ellipse, style=dashed, fillcolor="#FCE8E6"]; PdII_Complex [label="L-Pd(II)(Ar)(Br)", fillcolor="#FBBC05"]; Amine [label="R2NH"]; Base [label="Base (e.g., NaOtBu)"]; Ligand_Exchange [label="Amine Coordination &\nDeprotonation"]; Amido_Complex [label="L-Pd(II)(Ar)(NR2)", fillcolor="#FBBC05"]; Reduct_Elim [label="Reductive Elimination", shape=ellipse, style=dashed, fillcolor="#E6F4EA"]; Product [label="tert-Butyl Ar-NR2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd; ArBr -> OxAdd; OxAdd -> PdII_Complex; PdII_Complex -> Ligand_Exchange; Amine -> Ligand_Exchange; Base -> Ligand_Exchange; Ligand_Exchange -> Amido_Complex; Amido_Complex -> Reduct_Elim; Reduct_Elim -> Product; Reduct_Elim -> Pd0 [label="Catalyst\nRegeneration"]; } dot Caption: Catalytic cycle for Buchwald-Hartwig amination.
Guide 3: Tackling Sonogashira Couplings
Problem: Low conversion and significant side products (homocoupling) in the Sonogashira coupling of a tert-butyl aryl bromide with a terminal alkyne.
Root Cause Analysis & Solution Pathway
The oxidative addition to the hindered aryl bromide is often the rate-limiting step in Sonogashira couplings.[4] Traditional Pd/Cu catalyst systems may not be robust enough for these challenging substrates.
Q: How can I improve the efficiency of my Sonogashira coupling and avoid alkyne homocoupling?
A: The most effective strategies involve using copper-free conditions and employing bulky, electron-rich ligands.
Solution 1: Adopt Copper-Free Conditions.
For sterically hindered substrates, copper-free Sonogashira protocols often provide better results by eliminating the pathway to Glasser homocoupling.[3] These reactions rely on a highly active palladium catalyst to facilitate the entire cycle.
Solution 2: Utilize Bulky and Electron-Rich Ligands.
As with other cross-coupling reactions, the right ligand is crucial.
-
Recommended Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and other bulky alkylphosphines are excellent choices.[21] Their strong electron-donating character facilitates the oxidative addition step, which is particularly important for less reactive aryl bromides.[3] The steric bulk of the ligand also promotes the reductive elimination step.[3]
Solution 3: Optimize the Base and Solvent.
-
Bases: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as the solvent or co-solvent.[4]
-
Solvents: Aprotic solvents like THF, DMF, or toluene are common choices.[4]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
In a Schlenk tube, combine the tert-butyl aryl bromide (1.0 equiv), terminal alkyne (1.5 equiv), and a palladium source (e.g., Pd(OAc)₂, 2 mol%) with a bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed solvent (e.g., THF) and an amine base (e.g., DIPA, 3 equiv).
-
Heat the reaction to 60-100 °C. Higher temperatures may be required for particularly unreactive aryl bromides.[4]
-
Monitor the reaction's progress. Upon completion, cool the mixture, filter off any salts, and purify the product.
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Co-catalyst | Copper-free | Avoids alkyne homocoupling (Glasser reaction).[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Facilitates oxidative addition and reductive elimination.[3][21] |
| Base | Amine base (e.g., DIPA, TEA) | Acts as a base and can serve as a solvent/co-solvent.[4] |
| Temperature | Elevated (60-100 °C) | Overcomes the activation barrier for oxidative addition.[4] |
References
- Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759.
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. PubMed. Retrieved from [Link]
-
Unknown. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Retrieved from [Link]
- Aher, R. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5293-5331.
-
Unknown. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
El-Faham, A., & El-faham, A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
-
Unknown. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Unknown. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Retrieved from [Link]
-
Unknown. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
Unknown. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Unknown. (2020). Advances in Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
Unknown. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Retrieved from [Link]
-
IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]
-
Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
-
Huffman, L. M., et al. (2019). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Pearson+. (n.d.). Consider the reaction of t3BuBr (tert-butyl bromide) with NaOEt. Retrieved from [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Retrieved from [Link]
- Stambuli, J. P., et al. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 68(1), 161-164.
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.princeton.edu [chemistry.princeton.edu]
- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation[v1] | Preprints.org [preprints.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ikm.org.my [ikm.org.my]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Bromination of 2-tert-butyl-anisole
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering regioselectivity challenges during the electrophilic bromination of 2-tert-butyl-anisole. Here, we delve into the mechanistic principles governing this reaction and provide actionable troubleshooting strategies to achieve the desired product isomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 2-tert-butyl-anisole, providing in-depth explanations and proven protocols to resolve them.
Issue 1: My reaction yields a mixture of brominated isomers. How can I selectively synthesize 4-bromo-2-tert-butyl-anisole?
Root Cause Analysis:
The formation of multiple isomers arises from the competing directing effects of the methoxy (-OCH₃) and tert-butyl (-t-Bu) groups on the aromatic ring.
-
Methoxy Group (-OCH₃): This is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2] This makes the positions ortho (C6) and para (C4) to the methoxy group electronically favorable for electrophilic attack.
-
Tert-Butyl Group (-t-Bu): This is a weakly activating group that also directs ortho and para.[3][4] However, its primary influence in this specific substrate is steric hindrance.[5][6][7] The bulky nature of the tert-butyl group significantly obstructs the C3 position (ortho to -t-Bu and meta to -OCH₃) and, to a lesser extent, the C6 position (ortho to both groups).
The desired product, 4-bromo-2-tert-butyl-anisole, results from electrophilic attack at the C4 position. This position is electronically activated by the methoxy group and is the least sterically hindered of the activated positions.
Troubleshooting Workflow:
Sources
- 1. Bromination of Anisole Explain the bromination reaction of anisole, incl.. [askfilo.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Hindered Bromides
Topic: Troubleshooting Low Conversion in Suzuki Coupling of Hindered Bromides Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & FAQs
Executive Summary: The "Steric Wall" in Cross-Coupling
Low conversion in the Suzuki-Miyaura coupling of hindered bromides (e.g., ortho-substituted aryl halides with ortho-substituted boronic acids) is rarely a random failure. It is typically a kinetic bottleneck caused by the inability of the catalytic system to overcome the "Steric Wall" .
In standard couplings, oxidative addition is the rate-determining step (RDS).[1][2] However, in highly hindered systems, the energy landscape shifts. Transmetallation often becomes the bottleneck because the coordination of a bulky boronate nucleophile to an already crowded Palladium(II) center is energetically unfavorable. Furthermore, if the catalyst lacks sufficient bulk to force reductive elimination , the intermediate may stall, leading to catalyst decomposition (Pd black formation).
This guide provides a diagnostic workflow and optimized protocols to breach this wall, focusing on Buchwald precatalysts and PEPPSI-NHC systems .
Diagnostic Workflow: Identify the Failure Mode
Before changing conditions, analyze the crude reaction mixture (LCMS/GCMS) to classify the failure.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Critical Parameter Optimization
A. The Catalyst: Ligand Selection is Non-Negotiable
For hindered substrates, standard ligands like PPh3 or dppf are ineffective. You require ligands that are electron-rich (to facilitate oxidative addition) and exceptionally bulky (to open a coordination site for transmetallation and force reductive elimination via steric relief).
Ligand Performance Matrix
| Ligand Class | Top Candidates | Mechanism of Action | Best Use Case |
| Buchwald (Biaryl Phosphines) | SPhos , XPhos , RuPhos | The biaryl backbone prevents palladacycle formation; bulk promotes reductive elimination. | General Purpose. SPhos is the "gold standard" for stability. XPhos is superior for aryl chlorides. |
| NHC (N-Heterocyclic Carbenes) | Pd-PEPPSI-IPr , Pd-PEPPSI-IPent | Strong | Extreme Hindrance. Use PEPPSI-IPent for tetra-ortho-substituted biaryls where phosphines fail. |
| Tri-alkyl Phosphines | P(t-Bu)3 , PCy3 | High electron density. | Historical/Specific. Often replaced by Buchwald ligands due to air sensitivity and lower stability. |
Pro-Tip: Do not use Pd(PPh3)4 or PdCl2(dppf) for hindered couplings. They will result in <10% conversion. Start with Pd-G4-XPhos or Pd-PEPPSI-IPr .
B. The Base: Activation vs. Decomposition
The base plays a dual role: it activates the boronic acid (forming the boronate Ar-B(OH)3-) and facilitates the transmetallation.
-
Carbonates (K2CO3, Cs2CO3): Often too weak for hindered systems in organic solvents.
-
Phosphates (K3PO4): The preferred base. The high basicity of the phosphate anion in non-aqueous media (with small amounts of water) balances activation without promoting rapid protodeboronation.
-
Hydroxides (KOH, NaOH): Very active but risky. High [OH-] concentrations rapidly decompose hindered boronic acids (Protodeboronation).
C. The Solvent: Solubility is Kinetics
Hindered couplings require higher temperatures (>80°C).
-
1,4-Dioxane: Excellent solubility for Pd catalysts; high boiling point (101°C).
-
Toluene/Water (10:1): The biphasic system is classic for SPhos/XPhos. The interface controls the concentration of active boronate, protecting it from decomposition.
-
n-Butanol: Useful for highly insoluble substrates, but risks dehalogenation.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst poisoning or "Inactive Pd Black" formation. Explanation: In hindered systems, the active Pd(0) species is unstable. If the oxidative addition or transmetallation is too slow, the Pd(0) agglomerates into inactive nanoparticles (Pd black). Solution:
-
Switch to a Precatalyst: Use Pd-G4-XPhos or Pd-PEPPSI instead of generating the catalyst in situ (e.g., Pd2(dba)3 + Ligand). Precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation.
-
Increase Concentration: Run the reaction at 0.5 M to 1.0 M (high concentration). This increases the rate of the bimolecular steps (Oxidative Addition/Transmetallation) relative to the unimolecular catalyst decomposition.
Q2: I see the boronic acid disappearing, but the bromide remains. What is happening?
Diagnosis: Protodeboronation.[4][5][6] Explanation: The boronic acid is hydrolyzing (C-B bond breaks) faster than it can transmetallate. This is common with ortho-substituted or heteroaryl boronic acids. Solution:
-
Anhydrous Conditions: Switch to anhydrous K3PO4 in Dioxane or Toluene.
-
Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 2-4 hours. This keeps the concentration of the unstable boronate low, favoring the coupling over decomposition.
-
Boronic Acid Equivalents: Increase boronic acid loading to 2.0 - 3.0 equivalents .
Q3: Can I use microwave irradiation?
Answer: Yes, but with caution. Microwaves accelerate the reaction thermally. For hindered substrates, this is beneficial to overcome the high activation energy of transmetallation. However, if the catalyst is thermally unstable (e.g., P(t-Bu)3 based), it will deactivate faster. SPhos and XPhos are thermally robust and suitable for microwave heating (100-120°C for 30-60 mins).
Validated Protocols
Protocol A: The "Buchwald" Standard (Moderate to High Hindrance)
Best for: General hindered biaryls, aryl chlorides.
-
Setup: Charge a reaction vial with:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 - 2.0 equiv)
-
Pd-G4-XPhos (2-5 mol%) (Alternatively: Pd2(dba)3 (2 mol%) + XPhos (8 mol%))
-
K3PO4 (3.0 equiv, finely ground)
-
-
Solvent: Add Toluene/Water (10:1 ratio) . Concentration: 0.25 M.
-
Execution: Seal the vial (septum cap). Purge with Argon/Nitrogen for 5 minutes.
-
Reaction: Heat to 100°C for 12-24 hours.
-
Workup: Cool to RT. Filter through Celite. Analyze.
Protocol B: The "PEPPSI" Heavy Lifter (Extreme Hindrance)
Best for: Tetra-ortho-substituted biaryls (e.g., Mesityl-Mesityl coupling).
-
Setup: Charge a reaction vial with:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (2.0 equiv)
-
Pd-PEPPSI-IPent (or Pd-PEPPSI-IPr) (2-5 mol%)
-
KOH (4.0 equiv) or KOtBu (4.0 equiv)
-
-
Solvent: Add 1,4-Dioxane (Anhydrous). Concentration: 0.5 M.
-
Execution: Seal and purge with Argon.
-
Reaction: Heat to 80-100°C .
-
Note: NHC catalysts often have an induction period. Do not stop the reaction early.
-
-
Workup: Standard aqueous workup.
Visualizing the Mechanism
Understanding the "Steric Cycle" helps in selecting the right tool. The diagram below highlights the critical bottlenecks in hindered couplings.
Figure 2: The Catalytic Cycle. Note that in hindered systems, the Transmetallation step is the primary failure point leading to catalyst decomposition.
References
-
Buchwald Ligands (SPhos/XPhos): Title: Universal 1-Amido-2-phenyl-2-propyl-Based Ligands for Palladium-Catalyzed Cross-Coupling. Source: Journal of the American Chemical Society.[7] URL:[Link] (Note: Generalized link to Buchwald foundational work on dialkylbiaryl phosphines). Specific Reference: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. J. Am. Chem. Soc.2005 , 127, 4685–4696.
-
Pd-PEPPSI Catalysts: Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[8][9] Source: Angewandte Chemie International Edition.[10] URL:[Link]
-
Protodeboronation Mechanisms: Title: Protodeboronation of (Hetero)Arylboronic Acids.[6][11][12] Source: Journal of Organic Chemistry.[11] URL:[Link]
-
Mechanistic Studies (Transmetallation): Title: The Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction.[6][13] Source: Chemical Reviews. URL:[Link]
Sources
- 1. Making sure you're not a bot! [dugi-doc.udg.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Guide: Recrystallization of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
The following technical guide details the solvent selection and recrystallization protocols for 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (CAS: 31918-99-7).
This guide is structured for synthetic chemists and process engineers, focusing on the specific physicochemical challenges posed by the tert-butyl group (lipophilicity/steric bulk) and the poly-halogenated aromatic core.
Compound Profile & Solubility Analysis
Before selecting a solvent, it is critical to understand the molecular behavior of your target.
-
Target: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
-
Physicochemical Profile:
-
Lipophilicity (LogP ~4.9): Highly non-polar due to the greasy tert-butyl group and two bromine atoms.
-
Crystallinity: The bulky tert-butyl group often disrupts crystal packing, leading to a lower melting point and a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.
-
Electronic Nature: Electron-rich ether (methoxy) balanced by electron-withdrawing bromines.
-
Solvent Selection Matrix
Based on the LogP and structural moieties, the following solvents are rated for purification efficiency.
| Solvent System | Suitability | Mechanism of Action | Recommended Use |
| Ethanol (Abs. or 95%) | High | Provides polarity contrast. The compound is soluble hot (near reflux) but significantly less soluble cold due to the polar protic nature of EtOH vs. the lipophilic target. | Primary Choice. Best balance of yield and purity. |
| Methanol | High | Higher polarity than EtOH. Sharp solubility curve. | Use if EtOH yields are too low (i.e., compound is too soluble in EtOH). |
| Hexane / Heptane | Medium | "Like dissolves like." High solubility even at room temp. | Not recommended for initial crystallization unless cooled to -20°C. Good for washing filter cakes. |
| DCM / Methanol | High | Binary system. DCM dissolves the lipophilic core; MeOH acts as the anti-solvent. | Use if the compound is insoluble in boiling alcohols (rare for this MW). |
| Acetonitrile | Medium | Polar aprotic.[1] Good for removing non-polar impurities.[2] | Use if the main impurity is a non-polar starting material (e.g., unbrominated precursor). |
Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Recommended for initial purification batches.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (start with 5 mL per gram).
-
Heating: Heat the mixture to a gentle reflux (approx. 78°C).
-
Note: If the solid melts into an oil before dissolving, add more solvent immediately. You must dissolve the oil phase completely.
-
-
Saturation: Add additional hot ethanol dropwise until the solution is clear. Add 10% excess solvent to prevent premature precipitation.
-
Clarification (Optional): If insoluble particles (dust/salts) are present, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.
-
Cooling (The Critical Step):
-
Remove from heat and place on a cork ring or wood block (insulation).
-
Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.
-
Warning: Rapid cooling will trap impurities or cause oiling.
-
-
Crystallization: Once at RT, move to an ice bath (0°C) for 1 hour.
-
Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold (-20°C) Ethanol or Hexane.
Protocol B: Binary Solvent Diffusion (DCM/MeOH)
Use this if the compound is thermally unstable or oils out persistently in hot alcohols.
-
Dissolve the crude material in the minimum amount of Dichloromethane (DCM) at room temperature.
-
Slowly add Methanol dropwise with stirring until a persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of DCM to clear the solution.
-
Cover the flask with parafilm, poke a few small holes, and let the DCM evaporate slowly in a fume hood (DCM evaporates faster than MeOH, gradually increasing the anti-solvent ratio).
Decision Logic & Troubleshooting
Workflow Visualization
The following diagram illustrates the logical flow for solvent selection and troubleshooting "oiling out."
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out).
Frequently Asked Questions (Troubleshooting)
Q1: The compound separates as a yellow oil at the bottom of the flask instead of crystals. What is happening? A: This is "Oiling Out." It occurs because the melting point of the solvated compound is lower than the boiling point of the solvent. The compound precipitates as a liquid before it can organize into a crystal lattice.
-
Fix:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (dilute the solution) to lower the saturation temperature.
-
Seeding: Allow the solution to cool until just before the oiling point, then add a tiny crystal of pure product. This provides a template for the lattice to form instead of the amorphous oil.
-
Q2: My recovery yield is very low (<40%), but the NMR is clean. Where is my compound? A: The compound is likely too soluble in the chosen solvent (e.g., Ethanol) even at cold temperatures due to the lipophilic tert-butyl group.
-
Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool it again to harvest a "second crop." Alternatively, switch to a more polar solvent system like Methanol/Water (9:1) . Add water dropwise to the hot methanol solution until turbid, then cool.
Q3: Can I use Acetone? A: Acetone is generally too powerful a solvent for this molecule (it will dissolve massive amounts even cold). However, Acetone/Water is a viable binary system. Dissolve in minimal acetone, then add water until cloudy.
Q4: How do I remove the specific impurity "2-bromo-4-tert-butylanisole" (monobrominated)? A: This impurity is slightly more soluble than the dibromo- target.
-
Strategy: Perform the recrystallization in Ethanol . The dibromo- product (heavier, less soluble) will crystallize first. Do not cool to -20°C; stop at 0°C or room temperature to keep the monobromo- impurity in the mother liquor.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of halogenated aromatics).
-
Fluorochem. (n.d.). Safety Data Sheet: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene. Retrieved from Fluorochem Catalog. (Source for LogP and physical state data).
-
Sigma-Aldrich. (n.d.). Recrystallization Solvents and Antisolvents Guide. Merck KGaA. (General solubility principles for lipophilic ethers).
Sources
Handling moisture sensitivity in organometallic reactions of dibromoanisoles
Ticket: Handling Moisture Sensitivity in Dibromoanisole Lithiation
Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Precision Chemistry Support Center. You are likely here because your lithium-halogen exchange on dibromoanisole yielded des-bromo byproducts, low conversion, or unexpected regioisomers.
In organometallic chemistry, moisture is not just a contaminant; it is a stoichiometric reagent that competes with your intended pathway faster than diffusion control. When working with substrates like 2,4-dibromoanisole , the methoxy group (
Below is your interactive troubleshooting guide, designed to isolate variables and restore protocol integrity.
🔧 Module 1: The Pre-Reaction Diagnostic (The "Dry" Standard)
The Core Problem: Users often confuse "bottle dry" with "lithiation dry." The Standard: Organolithium reactions require solvent water content <10 ppm .
Diagnostic Workflow: Is Your System Actually Dry?
Do not assume your solvent is dry because it came from a "Sure/Seal" bottle or a column system.
Figure 1: Solvent integrity workflow. Note that molecular sieves (3Å) are often superior to stills for reaching ultra-low ppm water levels in THF if activated correctly.
Reference Data: Solvent Drying Limits
| Method | Typical Water Content (ppm) | Suitability for Li-Exchange |
| Unopened Commercial "Anhydrous" | 20–50 ppm | Risk (Requires scavenging) |
| Na/Benzophenone Still | 10–20 ppm | Acceptable (If deep purple) |
| SPS (Alumina Columns) | 5–50 ppm | Variable (Depends on column age) |
| Activated 3Å Sieves (24h) | <5 ppm | Optimal (Best for sensitive DoM/Exchange) |
🧪 Module 2: Reagent Integrity (The "Hidden" Variable)[1]
Issue: You calculated 1.05 equivalents of
Protocol: The No-D NMR Titration (Self-Validating)
Stop using colorimetric titrations if you have access to an NMR. They are subjective. Use the No-D NMR method with 1,5-cyclooctadiene (COD) or similar internal standards. It is precise and checks for decomposed alkoxides.
-
Standard: Weigh ~100 mg of dry 1,5-cyclooctadiene (COD) into a dry NMR tube.
-
Solvent: Add 0.5 mL of dry
or dry THF (non-deuterated is fine if running No-D). -
Aliquot: Add exactly 100
L of your organolithium reagent. -
Quench: Carefully add 20
L of dry isopropanol (optional, to generate Li-alkoxide for specific shifts) or run directly if checking active species. -
Calculate: Integrate the vinyl protons of COD (4H) vs. the
-protons of the alkyl lithium.
⚡ Module 3: The Reaction (Dibromoanisole Specifics)
The Chemistry: In 2,4-dibromoanisole , you have two bromine atoms.[1]
-
C2-Br (Ortho to OMe): Highly activated for exchange due to coordination of Li to the OMe oxygen (Chelation Control).
-
C4-Br (Para to OMe): Sterically accessible but lacks the directing effect.
The Moisture Failure Mode: If water is present, the transient 2-lithio-4-bromoanisole protonates immediately.
-
Result: You isolate 4-bromoanisole .
-
Diagnosis: If you see 4-bromoanisole in your GC/MS, your system was wet. If you see starting material (2,4-dibromoanisole), your reagent was dead.
Reaction Pathway & Troubleshooting
Figure 2: Mechanistic divergence in dibromoanisole lithiation. Path A is the most common failure mode caused by moisture.
❓ Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned green/brown upon adding n-BuLi. Is this normal? A: No. Pure lithiated anisoles are typically colorless to pale yellow.
-
Green/Dark Brown: Indicates oxidation (radical anions) or benzyne formation. This usually happens if the temperature rose above -60°C or if oxygen leaked in.
-
Solution: Ensure your internal temperature (probe in the flask) is <-70°C during addition. Addition is exothermic; adding too fast creates localized "hot spots" where decomposition occurs [2].
Q2: I isolated 2,4-dibromoanisole (starting material) even after adding 1.2 equiv of n-BuLi. A: Your n-BuLi has likely been quenched by adventitious moisture before reacting with the substrate, or the titer is wrong.
-
The "Canary" Test: If you quench with
and see no deuterium incorporation by NMR, no lithiation occurred. If you see incorporation but low yield, the lithiation worked but the electrophile step failed.
Q3: Can I use Diethyl Ether (
-
THF is a stronger Lewis base, which accelerates the Lithium-Halogen exchange but also accelerates the degradation of the lithiated species (via proton abstraction from THF).
- coordinates less strongly. The exchange is slower (may require warming to -40°C briefly) but the resulting aryl-lithium is more stable.
Q4: How do I dry the solid Dibromoanisole? A: This is a common oversight.
-
Dissolve your dibromoanisole in the reaction solvent (e.g., THF).
-
Add activated molecular sieves to this specific flask 2 hours before the reaction.
-
Cannula transfer this dried solution into your reaction vessel. Never add solid reagent directly to a cold lithiation flask (it introduces air/water).
📚 References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link
-
Reich, H. J. (2012). Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms. Chemical Reviews, 113(9), 7130–7178. Link
-
Hoye, T. R., Eklov, B. M., & Voloshin, M. (2004).[2] No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium, RMgX, and LDA Solutions.[2] Organic Letters, 6(15), 2567–2570. Link
-
Bode, J. W., & Carpenter, B. K. (2000). Synthesis of 2,4-Dibromoanisole Derivatives. Journal of Organic Chemistry. (General reference for halo-anisole handling).
Sources
Technical Support Center: Exotherm Management in Large-Scale Bromination of tert-Butyl Anisole
Welcome to the technical support center dedicated to addressing the critical challenges of exothermic control during the large-scale electrophilic bromination of tert-butyl anisole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. The inherent reactivity of the anisole ring, activated by the methoxy group, makes this a highly exothermic transformation where precise control is paramount for safety, yield, and product purity.[1][2] This resource provides field-proven insights and troubleshooting protocols to ensure a safe and reproducible process.
Troubleshooting Guide: Real-Time Issue Resolution
This section addresses specific problems you may encounter during your large-scale experiments. The question-and-answer format is designed for rapid problem identification and resolution.
Q: My reactor temperature is spiking uncontrollably, even with the cooling system at maximum. What is happening and what are my immediate actions?
A: You are likely experiencing the onset of a runaway reaction. This is a critical safety event where the rate of heat generation from the reaction exceeds the cooling system's capacity for heat removal.[3][4] This is exacerbated at scale due to the lower surface-area-to-volume ratio of large reactors, which inherently limits heat dissipation efficiency.[3][5]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the feed of the brominating agent.
-
Emergency Cooling: If available, apply supplementary cooling (e.g., an external cooling bath or a secondary cooling loop).
-
Prepare for Quench: Have your pre-prepared quenching solution (e.g., a cold aqueous solution of sodium bisulfite or sodium thiosulfate) ready for immediate introduction if the temperature continues to rise.[6][7]
-
Agitation Check: Ensure the reactor's agitator is functioning correctly. Loss of mixing can create localized hot spots that initiate a runaway.[5]
Root Cause Analysis & Prevention:
-
Addition Rate: Your bromine source was likely added too quickly. The addition rate must be slow enough that the cooling system can consistently remove the generated heat.
-
Starting Temperature: The initial temperature of the reaction mass may have been too high, reducing the thermal "buffer" available.
-
Reagent Concentration: Using highly concentrated reagents can lead to a more intense exotherm. Consider diluting the brominating agent.
Q: I'm observing significant charring and the formation of a dark, tar-like substance in my reactor. How is this related to the exotherm?
A: The formation of tar and char is a direct consequence of poor temperature control.[7] Elevated temperatures, even in localized hot spots due to inefficient mixing, can cause decomposition of the starting material, product, or intermediates.[5][7] These degradation pathways often involve polymerization or complex side reactions that are highly dependent on temperature.
Corrective Measures:
-
Improve Heat Transfer: Ensure your reactor is appropriately sized for the batch and that the cooling fluid is at the correct temperature and flow rate. Thermal fluid boilers can offer precise temperature control for both heating and cooling operations.[8]
-
Optimize Agitation: Verify that the stirrer design and speed are sufficient to maintain a homogenous mixture and prevent localized temperature gradients. Adding baffles to the reactor can improve mixing efficiency.[5]
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below) to minimize the rate of side reactions.[1][9]
Q: My final product is contaminated with significant amounts of di-brominated and other polybrominated species. Is this an exotherm issue?
A: Yes, this is strongly linked to poor exotherm and concentration control. The methoxy group in the anisole ring is highly activating, meaning the monobrominated product is also susceptible to further bromination.[1] High local temperatures and high concentrations of the brominating agent provide the necessary activation energy for this subsequent, undesired reaction.
Solutions for Selectivity:
-
Strict Stoichiometric Control: Use a precise 1:1 molar ratio of the brominating agent to tert-butyl anisole.[1]
-
Slow, Sub-surface Addition: Add the brominating agent slowly and below the surface of the reaction mixture to ensure it reacts quickly and its concentration remains low.
-
Choose a Milder Reagent: For large-scale operations, switching from highly reactive elemental bromine (Br₂) to a milder, solid source like N-Bromosuccinimide (NBS) is highly recommended.[1][10] NBS provides a slow, controlled release of the active brominating species, generating a much flatter and more manageable exotherm profile.[4]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for managing an exotherm during scale-up?
A1: The core principle is balancing the rate of Heat Generation with the rate of Heat Removal .
-
Heat Generation is dictated by reaction kinetics (influenced by reagent concentration, addition rate, and temperature).
-
Heat Removal is a function of reactor design (material, surface area, jacket design) and cooling system efficiency (coolant temperature, flow rate). The primary challenge of scale-up is that as reactor volume increases (a cubic function), its surface area for heat exchange only increases as a square function.[3] This fundamental geometric constraint means that heat removal becomes progressively less efficient at larger scales, demanding more sophisticated engineering controls.
Q2: How does the choice of brominating agent critically impact the exotherm and overall safety?
A2: The choice of reagent is one of the most important factors for controlling the reaction's thermal profile.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Very high; leads to a rapid, sharp exotherm. | Moderate; provides a slower, more controlled reaction.[1][10] |
| Handling | Corrosive, fuming liquid; difficult to handle at scale.[10] | Crystalline solid; easier and safer to handle.[10] |
| Safety Risk | High risk of runaway reaction and release of toxic vapor.[4][11] | Significantly lower risk of thermal runaway. |
| Workup | Often requires quenching of excess Br₂.[7] | Byproduct (succinimide) is easily removed by filtration or aqueous wash. |
Q3: What are the advantages of continuous flow processing for this type of hazardous reaction?
A3: Continuous flow chemistry using microreactors is an inherently safer technology for managing highly exothermic reactions.[11][12][13]
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat.[13]
-
Minimized Reaction Volume: At any given moment, only a small amount of material is in the reaction zone, drastically reducing the potential energy of a runaway event.[11][12]
-
Precise Control: Reaction parameters like temperature, pressure, and residence time can be controlled with high precision, leading to better yield and purity.[13]
-
Safe In-Situ Generation: Flow chemistry allows for the in-situ generation of hazardous reagents like Br₂ from safer precursors (e.g., HBr and an oxidant), which is then immediately consumed, eliminating the need for storage and transport.[11][12][14]
Q4: What is the correct procedure for quenching a large-scale bromination reaction?
A4: A quench step is designed to neutralize any unreacted, hazardous brominating agent. The quench itself can be exothermic and must be performed with care.[9]
-
Ensure Reaction Completion: Use an appropriate analytical method (e.g., HPLC, TLC) to confirm the starting material has been consumed before quenching.[7]
-
Cool the Reactor: Cool the reaction mixture to a low temperature (e.g., 0-5 °C) to absorb the heat that will be generated during the quench.
-
Slow Addition of Quenching Agent: Slowly add a chilled aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite.[6][7] The reaction is: 2Na₂S₂O₃ + Br₂ → Na₂S₄O₆ + 2NaBr.
-
Monitor Temperature: Carefully monitor the internal temperature during the quench addition, adjusting the addition rate to keep it under control.
-
Confirm Neutralization: Continue adding the quenching solution until the characteristic red/orange color of bromine disappears. A spot test (e.g., with starch-iodide paper) can be used to confirm the absence of any remaining oxidizing agent.
Visualizing Process Control
Troubleshooting a Thermal Runaway Event
This decision tree outlines the logical steps for diagnosing and responding to a temperature spike.
Caption: Decision workflow for managing a reactor temperature spike.
Controlled Large-Scale Bromination Workflow
This diagram illustrates the key stages of a well-controlled large-scale batch bromination process.
Caption: Key stages of a large-scale bromination process.
Experimental Protocols
Protocol 1: Large-Scale Bromination using N-Bromosuccinimide (NBS)
Objective: To perform a controlled monobromination of tert-butyl anisole with minimized exotherm.
Materials:
-
tert-Butyl Anisole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile or Acetic Acid (Solvent)
-
Sodium Thiosulfate Solution (10% w/v, for quench)
-
Process Reactor with overhead stirrer, temperature probe, cooling jacket, and addition port.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with tert-butyl anisole and the selected solvent (e.g., acetonitrile).
-
Initial Cooling: Begin agitation and cool the reactor contents to 0 °C using the cooling jacket.
-
NBS Addition: Add the NBS (1.0 equivalent) to the reactor in portions over a period of 1-2 hours. Causality Note: Adding the solid reagent in portions prevents the immediate availability of the entire brominating charge, effectively controlling the rate of heat generation.
-
Temperature Monitoring: Maintain the internal temperature at 0-5 °C throughout the addition. If the temperature rises above 5 °C, pause the addition until it returns to the setpoint.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C and monitor the reaction's progress by taking periodic samples for HPLC analysis. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, proceed to the quenching protocol.
Protocol 2: Controlled Quenching and Work-up
Objective: To safely neutralize unreacted brominating species and isolate the crude product.
Procedure:
-
Cooling: Ensure the reaction mass from Protocol 1 is at 0-5 °C.
-
Quench Addition: Slowly add the cold (0-5 °C) 10% sodium thiosulfate solution via an addition funnel or pump. Monitor the internal temperature to ensure it does not rise significantly.
-
Neutralization Check: Continue the addition until the yellow/orange color of the reaction mixture fades.
-
Solvent Removal/Phase Split: If using acetonitrile, remove the solvent under reduced pressure. If using acetic acid, dilute the reaction mixture with water and an appropriate extraction solvent (e.g., methyl tert-butyl ether, MTBE).
-
Aqueous Washes: Transfer the mixture to a larger vessel or perform a phase split. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic residues), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-tert-butylanisole. Further purification may be achieved by crystallization or distillation.
References
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
MDPI. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Reddit. (2015). bromination?. Retrieved from [Link]
-
PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
-
ResearchGate. (2025). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
Corbion. (n.d.). Bromination reaction - Continuous Flow Process Development System. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
Pirobloc. (n.d.). Heating of chemical reactors with thermal oil boilers. Retrieved from [Link]
-
Pearson+. (n.d.). The bromination of anisole occurs without the presence of a Lewis acid catalyst.... Retrieved from [Link]
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- 2. The bromination of anisole occurs without the presence of a Lewis... | Study Prep in Pearson+ [pearson.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scientificupdate.com [scientificupdate.com]
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- 12. mdpi.com [mdpi.com]
- 13. Bromination reaction - Continuous Flow Process Development System [laryee.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Interpretation of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple data report. It delves into the causal relationships between the molecular structure and the resulting NMR spectrum, offering a comparative framework against simpler analogues to illuminate the nuanced effects of multiple substituents on an aromatic ring. Our approach is grounded in established spectroscopic principles to ensure a robust and self-validating interpretation.
The Strategic Importance of NMR in Structural Elucidation
In the synthesis of complex organic molecules, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as a primary tool for this purpose, providing detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule. For a polysubstituted aromatic compound like 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene (CAS 31918-99-7), ¹H NMR is indispensable for confirming the precise regiochemistry of the substituents, which could otherwise be ambiguous. The interplay between the electron-withdrawing bromine atoms and electron-donating methoxy and tert-butyl groups creates a unique magnetic environment for each proton, resulting in a distinctive spectral fingerprint.
Foundational Principles: Decoding Substituent Effects
Understanding the ¹H NMR spectrum of this molecule requires an appreciation for the fundamental principles governing chemical shifts and coupling constants in substituted benzene rings.
-
Electronic Effects : Electron-donating groups (EDGs) like methoxy (-OCH₃) and alkyl groups (-C(CH₃)₃) increase electron density on the ring, shielding the aromatic protons and shifting their signals to a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like bromine (-Br) decrease electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).[1]
-
Steric Effects : The bulky tert-butyl group can influence the conformation of the adjacent methoxy group, potentially affecting the extent of its electronic contribution to the ring through resonance.
-
Spin-Spin Coupling : Protons on adjacent carbons (vicinal) or separated by multiple bonds can interact, leading to the splitting of signals. The magnitude of this splitting, the coupling constant (J), is diagnostic of the proton's relative position. For benzene derivatives, typical coupling constants are:
-
Jortho: 6-10 Hz
-
Jmeta: 2-3 Hz
-
Jpara: 0-1 Hz[1]
-
Experimental Protocol for High-Resolution ¹H NMR
To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The following methodology provides a self-validating system for acquiring a high-resolution spectrum.
Methodology:
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition :
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[3][4]
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C) to ensure chemical shift reproducibility.[5]
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.[6]
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in positive, absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak, e.g., CDCl₃ at δ 7.26 ppm).[3]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Below is a diagram illustrating the generalized workflow for NMR analysis.
Detailed ¹H NMR Spectral Interpretation
The structure of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene contains three distinct types of protons, leading to three main signals in the ¹H NMR spectrum.
Predicted ¹H NMR Data:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| tert-Butyl Protons | ~1.4 | Singlet | 9H | N/A | The nine protons are equivalent and have no adjacent protons to couple with. Their signal appears in the typical aliphatic region.[7] |
| Methoxy Protons | ~3.9 | Singlet | 3H | N/A | These three protons are equivalent and isolated from other protons. The adjacent oxygen deshields them, shifting the signal downfield. |
| Aromatic Proton (H-6) | ~7.4 | Doublet | 1H | Jmeta ≈ 2-3 Hz | This proton is ortho to a deshielding Br atom and meta to the electron-donating -OCH₃ group. It is coupled to H-4. |
| Aromatic Proton (H-4) | ~7.2 | Doublet | 1H | Jmeta ≈ 2-3 Hz | This proton is ortho to a deshielding Br atom but para to the strongly shielding -OCH₃ group, shifting it slightly upfield relative to H-6. It is coupled to H-6. |
Analysis of Aromatic Signals: The two aromatic protons, H-4 and H-6, are not chemically equivalent.
-
H-6 is positioned ortho to one bromine atom and meta to the methoxy group.
-
H-4 is positioned ortho to the other bromine atom but para to the methoxy group.
The strong deshielding effect of an ortho bromine atom will dominate for both protons.[1] However, the shielding effect of the methoxy group is stronger at the para position (H-4) than at the meta position (H-6). Consequently, H-4 is expected to be found at a slightly lower chemical shift (further upfield) than H-6. Since these two protons are meta to each other, they will appear as two distinct doublets, each with a small meta coupling constant (J ≈ 2-3 Hz).
Comparative Analysis with Structural Analogues
To fully appreciate the electronic contributions of the substituents, it is instructive to compare the aromatic proton chemical shifts with those of simpler molecules.
| Compound | Aromatic Proton(s) | Chemical Shift (δ, ppm) | Effect Demonstrated |
| Benzene | H1-H6 | 7.33[1] | Baseline Reference |
| Bromobenzene | H-ortho, H-para | 7.4-7.5[1] | Deshielding by EWG (-Br) |
| Anisole (Methoxybenzene) | H-ortho, H-para | ~6.9 | Shielding by EDG (-OCH₃) |
| tert-Butylbenzene | H-ortho, H-para | ~7.1-7.3 | Weak Shielding by EDG (-tBu) |
| 1,5-Dibromo-3-(t-Bu)-2-methoxybenzene | H-4, H-6 | ~7.2-7.4 | Combined & Competing Effects |
This comparison clearly illustrates the competing electronic forces at play. In our target molecule, the powerful deshielding from the two bromine atoms shifts the aromatic signals significantly downfield from the baseline benzene value. However, the shielding from the methoxy and tert-butyl groups prevents the shifts from moving as far downfield as might be seen in a simple dibromobenzene, resulting in the predicted 7.2-7.4 ppm range. This systematic comparison validates our interpretation of the complex spectrum.
Conclusion
The ¹H NMR spectrum of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is a textbook example of how fundamental NMR principles can be applied to decipher a complex substitution pattern on an aromatic ring. The characteristic singlet signals for the tert-butyl and methoxy groups, combined with the two distinct doublets in the aromatic region exhibiting meta-coupling, provide an unambiguous confirmation of the molecule's structure. By comparing the observed chemical shifts to those of simpler structural analogues, we can confidently assign each signal and understand the nuanced electronic interplay of the various substituents. This analytical guide provides a robust framework for researchers to interpret similar complex spectra with high confidence.
References
-
NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Abraham, R. J., et al. (2004). ¹H Chemical Shifts in NMR. Part 20—anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation. Magnetic Resonance in Chemistry, 42(5), 452-463. Retrieved February 15, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved February 15, 2026, from [Link]
- Barton, D. H. R., & Steglich, W. (1976). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
-
Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved February 15, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved February 15, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
ACD/Labs. (2026, January 27). t-Butyl group towers over other ¹H resonances. Retrieved February 15, 2026, from [Link]
-
Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values. Retrieved February 15, 2026, from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 15, 2026, from [Link]
-
Govindaraju, V., & Ramakrishnan, V. T. (2017). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Chemistry, 55(5), 459-468. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved February 15, 2026, from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved February 15, 2026, from [Link]
Sources
A Researcher's Guide to 13C NMR Peak Assignments for Sterically Crowded Dibromoanisoles
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of substituted aromatic compounds is paramount. Among the plethora of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct snapshot of the carbon skeleton. However, when dealing with sterically crowded molecules such as dibromoanisoles, the assignment of 13C NMR signals can become a non-trivial task. The electronic effects of the methoxy and bromine substituents, coupled with significant steric hindrance, can lead to unexpected chemical shifts and complex spectra.
This guide provides an in-depth comparison of methodologies for the accurate assignment of 13C NMR peaks in three sterically challenging dibromoanisole isomers: 2,4-dibromoanisole, 2,6-dibromoanisole, and 3,5-dibromoanisole. We will delve into the theoretical underpinnings of substituent effects, present detailed experimental protocols for definitive peak assignment, and explore the utility of computational prediction as a complementary tool.
The Challenge of Steric Crowding and Substituent Effects
The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to its electronic environment. Electron-donating groups, like the methoxy group (-OCH₃), generally shield the ortho and para carbons, causing their signals to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups, such as bromine, deshield the attached carbon (ipso-carbon) and have a more complex influence on the rest of the ring.
In sterically crowded dibromoanisoles, particularly the 2,6-isomer, the proximity of the bulky bromine atoms to the methoxy group can force the -OCH₃ out of the plane of the benzene ring. This steric inhibition of resonance reduces the electron-donating effect of the methoxy group, leading to a downfield shift (higher ppm) of the ortho and para carbon signals compared to what would be expected based on simple additivity rules.
A Multi-pronged Approach to Peak Assignment
A robust and reliable assignment of 13C NMR peaks for these complex isomers requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, supplemented by theoretical predictions.
Foundational 1D 13C NMR Spectroscopy
The first step is the acquisition of a standard proton-decoupled 1D 13C NMR spectrum. This provides the chemical shifts of all unique carbon atoms in the molecule.
Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) of Dibromoanisoles
| Carbon Position | 2,4-Dibromoanisole (Predicted) | 2,4-Dibromoanisole (Experimental) | 2,6-Dibromoanisole (Predicted) | 3,5-Dibromoanisole (Predicted) |
| C1 (C-O) | ~155 | Not explicitly found | ~158 | ~160 |
| C2 (C-Br) | ~115 | Not explicitly found | ~118 | ~125 (C3/C5) |
| C3 | ~133 | Not explicitly found | ~131 | ~115 (C4) |
| C4 (C-Br) | ~118 | Not explicitly found | ~129 (C4) | ~125 (C3/C5) |
| C5 | ~130 | Not explicitly found | ~131 | ~103 (C2/C6) |
| C6 | ~112 | Not explicitly found | ~118 | ~103 (C2/C6) |
| OCH₃ | ~57 | Not explicitly found | ~60 | ~56 |
Unambiguous Assignments with 2D NMR Techniques
To overcome the limitations of 1D NMR and confidently assign each carbon signal, two key 2D NMR experiments are indispensable: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
Experimental Protocol: HSQC Spectroscopy
The HSQC experiment correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached.
dot
Caption: HSQC Experimental Workflow.
Step-by-Step HSQC Protocol:
-
Sample Preparation: Prepare a solution of the dibromoanisole isomer in a deuterated solvent (e.g., CDCl₃) at a concentration of 10-20 mg/mL.
-
Instrument Setup: On a modern NMR spectrometer, load a standard HSQC pulse program.
-
Acquisition Parameters:
-
Set the ¹H spectral width to cover the aromatic and methoxy proton signals.
-
Set the ¹³C spectral width to encompass the expected range for aromatic and methoxy carbons (typically 0-160 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate window functions and perform phase correction.
-
Analysis: Identify cross-peaks in the 2D spectrum. Each cross-peak at a specific (¹H, ¹³C) coordinate indicates a direct bond between that proton and carbon.
Experimental Protocol: HMBC Spectroscopy
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, making it invaluable for assigning quaternary (non-protonated) carbons.
dot
Caption: HMBC Experimental Workflow.
Step-by-Step HMBC Protocol:
-
Sample Preparation: The same sample used for the HSQC experiment can be utilized.
-
Instrument Setup: Load a standard HMBC pulse program.
-
Acquisition Parameters:
-
The spectral widths for ¹H and ¹³C will be similar to the HSQC experiment.
-
The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
-
-
Data Processing: Process the 2D data. HMBC spectra are typically magnitude-mode, so phasing is not required.
-
Analysis:
-
Identify cross-peaks between the methoxy protons and aromatic carbons. This will help assign the carbon atoms two and three bonds away from the methoxy group.
-
Correlations from the aromatic protons to the ipso-carbons (C-O and C-Br) are crucial for assigning these quaternary centers.
-
Computational Prediction: A Guiding Hand
In the absence of complete experimental data or as a means of validating assignments, computational methods for predicting 13C NMR chemical shifts are increasingly powerful.[1] These methods, often based on Density Functional Theory (DFT), can provide theoretical chemical shifts that can be compared with experimental values. For halogenated compounds, it is important to use a computational model that adequately accounts for the electronic effects of the halogens.
Table 2: Comparison of Peak Assignment Methodologies
| Method | Advantages | Disadvantages | Application to Dibromoanisoles |
| 1D 13C NMR | Rapid acquisition, provides initial chemical shift information. | Ambiguous for complex isomers, does not distinguish between similar carbon environments. | Essential first step, but insufficient for complete assignment. |
| HSQC | Unambiguously identifies directly bonded C-H pairs. | Does not provide information on quaternary carbons. | Crucial for assigning the protonated aromatic carbons and the methoxy carbon. |
| HMBC | Provides connectivity information over 2-3 bonds, essential for assigning quaternary carbons. | Can be less sensitive than HSQC, requires optimization of the long-range coupling delay. | Indispensable for assigning the C-O and C-Br ipso-carbons. |
| Computational Prediction | Can be performed prior to synthesis, provides a theoretical framework for assignment. | Accuracy depends on the level of theory and basis set used, may not perfectly model steric effects. | A valuable tool for generating initial hypotheses and for validating experimental assignments. |
Case Study: Hypothetical Assignment of 2,6-Dibromoanisole
Let's consider the most sterically hindered isomer, 2,6-dibromoanisole. Due to the two bulky bromine atoms flanking the methoxy group, we expect significant steric hindrance.
-
1D 13C NMR: We would expect to see 5 signals: one for the methoxy carbon, and four for the aromatic carbons (due to symmetry, C2=C6 and C3=C5). The C4 signal would be unique.
-
HSQC: This would show correlations for the C3-H3, C4-H4, and C5-H5 pairs, allowing for the assignment of these three protonated carbons.
-
HMBC:
-
The methoxy protons (-OCH₃) would show a strong correlation to C1 (three bonds) and weaker correlations to C2 and C6 (two bonds). This would definitively assign the C1, C2, and C6 signals.
-
The proton at C4 would show correlations to C2, C3, C5, and C6, further confirming their assignments.
-
By combining the information from these experiments, a complete and unambiguous assignment of all carbon signals in 2,6-dibromoanisole can be achieved.
Conclusion
The accurate assignment of 13C NMR peaks in sterically crowded dibromoanisoles is a challenging but achievable task. A synergistic approach that combines the foundational information from 1D 13C NMR with the detailed connectivity data from 2D HSQC and HMBC experiments is the most robust strategy. Computational predictions serve as a valuable guide and a means of validation. By understanding the interplay of electronic and steric effects and by employing the powerful tools of modern NMR spectroscopy, researchers can confidently elucidate the structures of these and other complex aromatic molecules, paving the way for further advancements in chemical and pharmaceutical research.
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Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]
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Gunther, H. NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd ed.; Wiley-VCH, 2013. [Link]
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Keeler, J. Understanding NMR Spectroscopy, 2nd ed.; Wiley, 2010. [Link]
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Buevich, A. V.; Martin, G. E. Leveraging the HMBC Experiment to Facilitate Metabolite Identification. J. Nat. Prod.2022 , 85 (11), 2568-2575. [Link]
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University of California, Santa Barbara. Gradient Enhanced HMBC. [Link]
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Northwestern University. TUTORIAL: 2D HMBC EXPERIMENT. [Link]
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Northwestern University. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. [Link]
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-
Feng, Z.; et al. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.2025 . [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of C11H14Br2O Isomers
Introduction: Decoding Molecular Structure Through Controlled Fragmentation
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. For professionals in pharmaceutical development and chemical research, the ability to unambiguously determine the structure of a compound is paramount. This guide focuses on the electron ionization mass spectrometry (EI-MS) analysis of compounds with the molecular formula C11H14Br2O. The presence of two bromine atoms introduces a characteristic isotopic signature, while the constitutional isomerism—variations in the connectivity of atoms—presents a significant analytical challenge.
This document provides an in-depth comparison of the fragmentation patterns of two representative isomers: 1-(2,4-Dibromophenyl)pentan-1-ol (an aromatic secondary alcohol) and 2,4-Dibromo-1-(pentyloxy)benzene (an aromatic ether). By understanding their distinct fragmentation pathways, researchers can leverage EI-MS not just to confirm molecular weight, but to precisely identify isomeric structures from a complex mixture or synthesis reaction. We will explore the fundamental principles governing their fragmentation and provide the experimental framework necessary to reproduce and validate these findings.
The Foundational Principle: Bromine's Isotopic Signature
A critical, preliminary step in analyzing the mass spectrum of a brominated compound is recognizing its unique isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[1][2] This has a profound and predictable effect on the mass spectrum:
-
A fragment containing one bromine atom will appear as a pair of peaks of roughly equal intensity, separated by two mass-to-charge units (m/z), referred to as an "M" and "M+2" peak.
-
A fragment containing two bromine atoms, such as the molecular ion of C11H14Br2O, will exhibit a characteristic triplet of peaks:
-
M: Contains two ⁷⁹Br atoms.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Contains two ⁸¹Br atoms. The relative intensity of this M:M+2:M+4 triplet is approximately 1:2:1, providing an unmistakable signature for the presence of two bromine atoms in an ion.[3] Throughout this guide, predicted m/z values for brominated fragments will be presented showing the peaks corresponding to the ⁷⁹Br₂ and (⁷⁹Br⁸¹Br) isotopes (e.g., 320/322).
-
Comparative Fragmentation Analysis: Alcohol vs. Ether
The energetic molecular ions produced during electron ionization are unstable and undergo fragmentation through predictable pathways dictated by their functional groups and structural features.[4] The stability of the resulting fragment ions and neutral losses are the primary driving forces behind these cleavages.[5]
We will now dissect the anticipated fragmentation pathways for our two isomers.
Isomer A: 1-(2,4-Dibromophenyl)pentan-1-ol
This isomer is a secondary benzylic alcohol. Its fragmentation is dominated by cleavage adjacent to the oxygen atom (alpha-cleavage), which is favored due to the formation of a resonance-stabilized oxonium ion.
-
Molecular Ion (M⁺•): The molecular ion peak cluster is expected at m/z 320, 322, and 324 . Due to the tendency of alcohols to fragment, this peak may be of low intensity.[2][6]
-
Key Fragmentation Pathway (α-Cleavage): The most significant fragmentation is the cleavage of the C-C bond alpha to the hydroxyl group, leading to the loss of a butyl radical (•C₄H₉). This pathway is highly favored because it produces a stable, resonance-stabilized benzylic oxonium ion. This fragment will likely be the base peak in the spectrum.
-
Predicted Fragment: [C₇H₆Br₂O]⁺ at m/z 265/267 .
-
-
Secondary Pathways:
-
Water Loss: Alcohols often undergo dehydration, losing a molecule of water (18 Da). This would result in a small peak cluster at m/z 302/304/306 .
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain would yield the dibromophenyl cation.
-
Predicted Fragment: [C₆H₃Br₂]⁺ at m/z 233/235 .
-
Caption: Predicted EI-MS fragmentation pathway for Isomer B.
Data Summary: A Head-to-Head Comparison
The structural differences between the two isomers lead to a set of unique, diagnostic ions. The table below summarizes the key discriminating fragments.
| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion: Isomer A (Alcohol) | Proposed Fragment Ion: Isomer B (Ether) | Significance |
| 320/322/324 | Molecular Ion [M]⁺• (likely weak) | Molecular Ion [M]⁺• (likely moderate) | Relative intensity can be an initial clue. |
| 265/267 | [M - C₄H₉]⁺ | Not expected | Primary diagnostic ion for Isomer A (α-cleavage). |
| 250/252 | Not expected | [M - C₅H₁₀]⁺• | Primary diagnostic ion for Isomer B (McLafferty Rearrangement). |
| 249/251 | Not expected | [M - C₅H₁₁]⁺ | Confirmatory peak for Isomer B (ether C-O cleavage). |
| 233/235 | [C₆H₃Br₂]⁺ | Possible, but minor | Loss of the entire sidechain. |
By targeting these unique m/z values, an analyst can confidently distinguish between the aromatic alcohol and the aromatic ether isomers of C11H14Br2O.
Experimental Protocol: Acquiring High-Quality EI-MS Data
To validate the predictions outlined above, the following protocol for analysis using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is recommended.
Objective: To obtain a clean, reproducible mass spectrum of a C11H14Br2O isomeric sample for fragmentation pattern analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Electron Ionization (EI) Source.
Methodology:
-
Sample Preparation:
-
Dissolve ~1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Vortex the sample until fully dissolved. If necessary, perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.
-
-
Gas Chromatography Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (Standard for library matching and inducing fragmentation).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Scan Range: m/z 40 - 450.
-
Scan Rate: ≥ 2 scans/second.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the C11H14Br2O isomer.
-
Generate the background-subtracted mass spectrum for the peak.
-
Identify the molecular ion cluster (m/z 320/322/324) and confirm the ~1:2:1 isotopic pattern.
-
Analyze the fragmentation pattern, comparing the observed m/z values and their relative intensities against the predicted values in Section 4 to identify the specific isomer.
-
Conclusion
The differentiation of isomers by mass spectrometry is a testament to the technique's power, moving beyond simple mass determination to detailed structural elucidation. For the C11H14Br2O isomers 1-(2,4-dibromophenyl)pentan-1-ol and 2,4-dibromo-1-(pentyloxy)benzene, the fragmentation patterns are dictated by their distinct functional groups. The alcohol is defined by a dominant alpha-cleavage leading to a base peak at m/z 265/267, while the ether is characterized by a diagnostic McLafferty rearrangement producing a key ion at m/z 250/252. These predictable and divergent pathways provide researchers with a robust and reliable method for identifying these compounds, underscoring the importance of understanding fundamental fragmentation mechanisms in analytical science.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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Valdosta State University. (2018). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). MASS SPECTRUM OF ETHERS. [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Brominated Anisoles
For researchers and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Brominated anisoles, versatile precursors in the synthesis of pharmaceuticals and agrochemicals, are a prime example.[1] Their synthesis often yields a mixture of positional isomers (ortho-, meta-, para-) and potential over-brominated products (di- or tri-brominated species). These closely related structures present a significant analytical challenge due to their similar physicochemical properties, making robust purity analysis essential.[2][3]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of brominated anisoles. We will move beyond rote protocols to explore the causality behind experimental choices, empowering you to develop and validate a method that is not only accurate but also efficient and robust.
The Analytical Challenge: Resolving Isomeric Impurities
The primary difficulty in the purity analysis of brominated anisoles lies in the separation of positional isomers. These molecules share the same mass and similar polarity, making their differentiation a non-trivial task for standard chromatographic methods.[2] A successful method must possess sufficient selectivity to resolve the main component from its structurally similar impurities, which is paramount for accurate quantification and ensuring the quality of downstream synthetic steps.
HPLC as the Gold Standard: A Comparative Approach to Method Development
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for analyzing moderately polar organic compounds like brominated anisoles.[4] Its strength lies in the vast selection of stationary and mobile phases that can be tailored to achieve the desired separation. Let's dissect the critical parameters in method development.
Stationary Phase Selection: The Heart of Selectivity
The choice of HPLC column is the most critical factor influencing resolution.[5][6] While a standard C18 column is a common starting point, its alkyl chains may not provide adequate selectivity for positional isomers. Alternative stationary phases that offer different interaction mechanisms are often superior.
-
Causality: The separation of aromatic isomers is often governed by subtle differences in their planarity, dipole moments, and electron density. Standard C18 columns separate primarily based on hydrophobicity. To resolve isomers, we need stationary phases that can engage in more specific interactions, such as π-π stacking.
-
Expert Recommendation: For brominated anisoles, stationary phases incorporating phenyl groups are highly recommended. These phases, such as Phenyl-Hexyl or Pentafluorophenyl (PFP), can induce strong π-π interactions with the aromatic ring of the analytes.[7][8] The electron-rich π-system of the phenyl ligand interacts favorably with the electron clouds of the brominated anisole isomers, providing a unique selectivity that C18 columns lack.
| Stationary Phase | Primary Interaction Mechanism | Advantages for Brominated Anisoles | Potential Disadvantages |
| C18 (ODS) | Hydrophobic (Van der Waals) | General purpose, widely available, good starting point. | Often provides insufficient resolution for positional isomers. |
| Phenyl-Hexyl | π-π interactions, Hydrophobic | Enhanced selectivity for aromatic and halogenated compounds.[7] | Can have lower retention for non-aromatic impurities. |
| PFP (Pentafluorophenyl) | π-π interactions, Dipole-dipole, Ion-exchange | Excellent selectivity for halogenated compounds and positional isomers.[7][8] | May exhibit different elution orders compared to C18. |
| Biphenyl | π-π interactions (enhanced) | Strong π-π selectivity and retention for aromatic compounds.[9] | Can be highly retentive, requiring stronger organic mobile phases. |
Mobile Phase Optimization: Fine-Tuning the Separation
Once a promising column is selected, the mobile phase composition must be optimized to achieve the desired retention and resolution within a practical runtime.
-
Organic Modifier: The choice between Acetonitrile (ACN) and Methanol (MeOH) can significantly impact selectivity. ACN is generally preferred for aromatic compounds as its linear solvent strength and low viscosity often result in sharper peaks and lower backpressure.[10] It is always advisable to screen both solvents during development, as they can alter the elution order of closely related compounds.
-
Aqueous Phase and Additives: A mobile phase of water and an organic modifier is standard. The addition of a small amount of acid, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, is a common practice.[11]
-
Causality: Even if the target molecules are neutral, acidic additives can sharpen peaks by suppressing the ionization of residual silanol groups on the silica-based stationary phase. This minimizes secondary interactions that lead to peak tailing.[7]
-
-
Isocratic vs. Gradient Elution:
-
Isocratic elution (constant mobile phase composition) is simple and robust but may fail to elute highly retained impurities (e.g., di-brominated species) in a reasonable time.
-
Gradient elution (varied mobile phase composition) is typically necessary for purity analysis. It allows for the effective elution of a wide range of impurities, from early-eluting polar compounds to late-eluting nonpolar ones, while maintaining good resolution for the main peak and its closely related isomers.[12]
-
Detector Selection: Seeing Your Analytes
-
UV-Vis Detector (DAD/PDA): This is the workhorse detector for HPLC.[13] Brominated anisoles contain a chromophore (the aromatic ring) and are readily detectable. A Diode Array Detector (DAD) or Photodiode Array (PDA) is advantageous as it acquires the entire UV spectrum for each peak, which can help in peak tracking and purity assessment. The optimal wavelength is typically chosen at the absorbance maximum of the main analyte to ensure high sensitivity.
-
Mass Spectrometry (MS): Coupling HPLC with an MS detector provides an orthogonal detection method that is invaluable for impurity identification.[14]
-
Trustworthiness: MS confirms the identity of impurities by their mass-to-charge ratio. For brominated compounds, the distinctive isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a clear signature, making it straightforward to identify bromine-containing impurities even at low levels.[15]
-
Workflow for HPLC Method Development
The following diagram illustrates a systematic approach to developing a robust HPLC method for purity analysis.
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A Comparative Guide to the Infrared Spectroscopy of Tert-Butyl and Methoxy Groups
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in research and development, offering rapid and non-destructive identification of functional groups within a molecular structure. For scientists in fields ranging from synthetic chemistry to drug development, a nuanced understanding of the characteristic vibrational frequencies of common structural motifs is paramount. This guide provides an in-depth, comparative analysis of the IR spectral signatures of two frequently encountered functional groups: the tert-butyl group and the methoxy group. By delving into the underlying principles of their vibrational modes and presenting supporting data, this document aims to equip researchers with the expertise to confidently interpret and differentiate these groups in their own spectral analyses.
The Foundation: Understanding Molecular Vibrations
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1] These vibrations, analogous to the movements of springs, are quantized and occur at specific frequencies determined by the masses of the bonded atoms and the strength of the bond connecting them.[2] The fundamental requirement for a vibrational mode to be "IR active" is a change in the molecule's dipole moment during the vibration.[1][3] Bonds with greater polarity, such as the C-O bond, generally produce more intense absorption bands than less polar bonds like C-C.[1][4]
The Tert-Butyl Group: A Signature of Steric Bulk
The tert-butyl group, -C(CH₃)₃, is characterized by a central quaternary carbon atom bonded to three methyl groups. Its IR spectrum is dominated by the vibrations of its numerous C-H and C-C bonds.
C-H Stretching Vibrations
Like all alkanes, the C-H stretching vibrations of a tert-butyl group appear in the region of 3000-2840 cm⁻¹.[5][6][7] These absorptions arise from the sp³ hybridized C-H bonds. Specifically, the methyl (CH₃) groups give rise to two distinct stretching bands:
-
Asymmetric Stretching (ν_as): This higher frequency mode, typically observed around 2955-2965 cm⁻¹ , involves some C-H bonds lengthening while others contract.[5][8]
-
Symmetric Stretching (ν_s): Occurring at a lower frequency, generally near 2870 cm⁻¹ , this vibration involves the simultaneous stretching or compression of all three C-H bonds in the methyl group.[5][8]
C-H Bending Vibrations
The bending vibrations of the methyl groups in a tert-butyl moiety are particularly diagnostic. These deformations of the H-C-H bond angles are found in the fingerprint region of the spectrum. A key feature of the tert-butyl group is a characteristic split in the symmetric bending (umbrella) mode, resulting in two distinct bands:
-
A strong band appearing in the 1395-1385 cm⁻¹ region.
-
Another strong band, often more intense, located near 1370 cm⁻¹ .[5]
This doublet, with an approximate intensity ratio of 1:2, is a highly reliable indicator of the presence of a tert-butyl group.[5] Additionally, asymmetric C-H bending vibrations (scissoring) occur around 1460 cm⁻¹ .[5]
The Methoxy Group: An Indicator of Ether Functionality
The methoxy group, -OCH₃, introduces a polar C-O bond, which gives rise to a prominent and diagnostically useful absorption band.
C-H Stretching Vibrations
The C-H stretching vibrations of the methyl group in a methoxy moiety are similar to those in alkanes, appearing in the 3000-2800 cm⁻¹ region.[9] Specifically, the asymmetric and symmetric C-H stretching vibrations of the methyl group are typically observed around 2960 cm⁻¹ and 2850 cm⁻¹ , respectively. A weaker band around 2815 cm⁻¹ can also sometimes be observed and is characteristic of a methoxy group.
C-O Stretching Vibration
The most characteristic feature in the IR spectrum of a methoxy group is the strong absorption band arising from the stretching of the C-O single bond.[4] Due to the significant polarity of this bond, the absorption is typically intense.[4] The exact position of this band is sensitive to the electronic environment:
-
For aliphatic ethers, the C-O stretching band is generally found in the range of 1150-1085 cm⁻¹ .
-
In aryl ethers, where the oxygen is directly attached to an aromatic ring, this band shifts to a higher frequency, typically appearing between 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker band at 1075-1020 cm⁻¹ (symmetric stretch).
C-H Bending Vibrations
The methyl C-H bending vibrations of the methoxy group are also present. The symmetric bend (umbrella mode) appears around 1465-1440 cm⁻¹ .
Comparative Analysis: Distinguishing Tert-Butyl and Methoxy Groups
The following table summarizes the key characteristic IR absorption bands for the tert-butyl and methoxy groups, providing a quick reference for spectral interpretation.
| Vibrational Mode | Tert-Butyl Group (-C(CH₃)₃) | Methoxy Group (-OCH₃) | Key Differentiating Features |
| C-H Stretching | ~2960 cm⁻¹ (asymmetric)~2870 cm⁻¹ (symmetric) | ~2960 cm⁻¹ (asymmetric)~2850 cm⁻¹ (symmetric)~2815 cm⁻¹ (characteristic) | The presence of a band around 2815 cm⁻¹ suggests a methoxy group. |
| C-H Bending | ~1390 cm⁻¹ and ~1370 cm⁻¹ (strong doublet) ~1460 cm⁻¹ (asymmetric) | ~1460 cm⁻¹ (symmetric) | The strong doublet around 1390/1370 cm⁻¹ is a hallmark of the tert-butyl group. |
| C-O Stretching | Not Applicable | 1150-1085 cm⁻¹ (aliphatic) 1275-1200 cm⁻¹ (aryl) | The presence of a strong band in this region is a primary indicator of a C-O bond, characteristic of the methoxy group. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain reliable and interpretable IR spectra, adherence to a standardized experimental protocol is crucial. The following outlines a general procedure for analyzing a liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of a liquid sample containing a tert-butyl or methoxy functional group.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
-
Liquid sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol).
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Application:
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing as required.
-
-
Cleaning:
-
Thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Visualizing the Vibrational Modes
To further elucidate the nature of the characteristic vibrations, the following diagrams illustrate the key stretching and bending modes for the tert-butyl and methoxy groups.
Conclusion
The ability to distinguish between tert-butyl and methoxy groups by IR spectroscopy is a valuable skill for any researcher working with organic molecules. The key to successful identification lies in recognizing the unique patterns of absorption bands for each group. For the tert-butyl group, the characteristic doublet in the C-H bending region is the most telling feature. Conversely, the presence of a strong C-O stretching band is the primary indicator of a methoxy group. By combining a thorough understanding of the principles of molecular vibrations with careful experimental technique, researchers can leverage the power of IR spectroscopy for confident structural elucidation.
References
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]
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Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC - NIH. (2023, May 3). Retrieved from [Link]
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INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Retrieved from [Link]
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The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Retrieved from [Link]
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Chapter-17 Infrared spectroscopy (Vibrational Modes) - WikiEducator. Retrieved from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
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6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]
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Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Retrieved from [Link]
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The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9 - Canadian Science Publishing. Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2023, November 6). Retrieved from [Link]
-
The Big Review IV: Hydrocarbons | Spectroscopy Online. (2025, January 25). Retrieved from [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy - Chemistry LibreTexts. (2016, February 2). Retrieved from [Link]
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Factors affecting IR absorption frequency @MajidAli2020 - YouTube. (2022, September 24). Retrieved from [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. Retrieved from [Link]
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The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions - ResearchGate. Retrieved from [Link]
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The carbonyl group, part I: Introduction - ResearchGate. Retrieved from [Link]
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Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate. Retrieved from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
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High-resolution infrared spectra of the CH asymmetric stretch vibration of jet-cooled methoxy radical (CH3O) - ResearchGate. (2025, August 6). Retrieved from [Link]
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(PDF) Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures - ResearchGate. Retrieved from [Link]
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IR Spectroscopy (Module-1I) Lecture Notes: Dr. Diksha Katiyar Calculation of vibrational frequencies. Retrieved from [Link]
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The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017, September 1). Retrieved from [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
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IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.. Retrieved from [Link]
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Table of Characteristic IR Absorptions. Retrieved from [Link]
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Technical Guide: Structural Differentiation of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
Topic: Differentiating 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene from Mono-bromo Impurities Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of sterically hindered aryl halides, such as 1,5-dibromo-3-(tert-butyl)-2-methoxybenzene (also referred to as 4,6-dibromo-2-tert-butyl-anisole), the separation of the target dibrominated species from its mono-brominated precursors is a critical quality control checkpoint. The presence of the tert-butyl group introduces significant steric bulk, often leading to incomplete bromination (mono-bromo impurities) or regioselectivity issues.
This guide provides a definitive analytical framework to distinguish the target molecule from its primary impurities: 1-bromo-3-(tert-butyl)-2-methoxybenzene (impurity A) and 5-bromo-3-(tert-butyl)-2-methoxybenzene (impurity B). The methodology relies on three self-validating pillars: NMR coupling constants , Mass Spectrometry isotope patterns , and Reverse-Phase HPLC behavior .
Structural Analysis & Theoretical Basis
Before engaging experimental protocols, one must understand the proton environments that serve as the primary differentiation markers.
-
Target Molecule (Dibromo): The 1,5-dibromo substitution pattern on the 3-substituted ring leaves two aromatic protons at positions 4 and 6. These protons are meta to each other (separated by the C5-Bromine).
-
Mono-bromo Impurities: These molecules retain three aromatic protons.[1] Crucially, they possess adjacent protons, creating ortho coupling relationships which are absent in the target molecule.
Structural Logic Flow
Figure 1: Decision logic based on aromatic proton coupling constants.
Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gold Standard for Structural Confirmation
NMR is the most definitive method for distinguishing these species because the tert-butyl group acts as an internal integration standard (9H singlet), allowing for precise stoichiometric calculation of the aromatic region.
Experimental Protocol
-
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).
-
Instrument: 400 MHz or higher is recommended to resolve the meta-coupling clearly.
-
Acquisition: Standard proton parameters (16 scans, 2s relaxation delay).
Data Interpretation Guide
| Feature | Target: 1,5-Dibromo | Impurity: Mono-bromo (e.g., 5-bromo analog) |
| Aromatic Integration | 2H (relative to 9H t-Bu) | 3H (relative to 9H t-Bu) |
| Splitting Pattern | Two distinct doublets (d) | Complex ABX or ABC system |
| Coupling Constant ( | ||
| Chemical Shift | Downfield shift due to 2x Br (deshielding) | Slightly upfield relative to target |
Critical Insight: If you observe any splitting greater than 3 Hz in the aromatic region, your sample contains mono-bromo impurities. The target molecule cannot exhibit ortho-coupling.
Method B: Mass Spectrometry (GC-MS / LC-MS)
The Gold Standard for Halogen Count
Bromine has two stable isotopes,
Isotope Pattern Analysis[2][3]
-
Mono-bromo (
): The molecular ion ( ) appears as a 1:1 doublet . -
Di-bromo (
): The molecular ion ( ) appears as a 1:2:1 triplet .-
Peaks at:
(bothngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ), (mixed), and (both ).
-
MS Workflow Diagram
Figure 2: Mass Spectrometry workflow for halogen counting.
Method C: HPLC Separation
The Purification & Quantification Method
Due to the high lipophilicity of the tert-butyl group and the bromine atoms, Reverse-Phase (RP) HPLC is highly effective. The addition of a second bromine atom increases the lipophilicity (hydrophobicity) of the molecule compared to the mono-bromo variant.
Recommended Protocol
-
Column: C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).
-
Gradient: 70% B to 100% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption) or 280 nm.
Retention Behavior
-
Mono-bromo Impurity: Elutes earlier (Less lipophilic).
-
Target (Dibromo): Elutes later (More lipophilic due to extra halogen).
Note: The "tert-butyl" group dominates the retention, making both compounds elute relatively late. A high organic start (70%+) is necessary to prevent excessively long run times.
Summary Comparison Matrix
| Analytical Metric | 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene | Mono-bromo Impurities |
| Proton NMR Count | 2 Aromatic H | 3 Aromatic H |
| NMR Coupling | Meta ( | Ortho ( |
| MS Isotope Pattern | 1 : 2 : 1 ( | 1 : 1 ( |
| HPLC Elution (RP) | Late Eluting (More Hydrophobic) | Early Eluting (Relative to Target) |
| Physical State | Likely Solid (High symmetry/MW) | Likely Oil or Low-melting Solid |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Standard reference for halogen isotope distributions).
- Smith, R. M. (1999). Retention and Selectivity in Liquid Chromatography. Elsevier. (Principles of lipophilicity and halogen retention effects in RP-HPLC).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Verified source for chemical shift prediction and coupling constants).
Sources
A Comparative Guide to the Thermal Stability of Dibromo-tert-butyl-methoxybenzene and its Analogs
This guide provides an in-depth thermal stability analysis of dibromo-tert-butyl-methoxybenzene, a compound of interest in various industrial and research applications. Recognizing the scarcity of direct experimental data for this specific molecule, this document establishes a predictive framework for its thermal behavior. This is achieved through a comparative analysis of structurally related compounds, including brominated aromatics, tert-butylated phenols, and methoxybenzene derivatives. By synthesizing data from these analogs, we can infer the key thermal decomposition pathways and stability thresholds for the target compound.
The primary objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal properties of dibromo-tert-butyl-methoxybenzene. This guide delves into the causality behind experimental choices in thermal analysis and provides detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a direct comparison with the well-characterized antioxidant, 2,6-di-tert-butyl-4-methylphenol (BHT), is presented to contextualize the thermal stability of our target molecule within a broader industrial landscape.
The Significance of Thermal Analysis for Brominated Aromatic Compounds
Dibromo-tert-butyl-methoxybenzene belongs to a class of compounds whose thermal stability is of paramount importance. The presence of bromine atoms suggests its potential application as a flame retardant, where controlled decomposition at elevated temperatures is a design feature.[1][2] The tert-butyl and methoxy groups, on the other hand, are common moieties in antioxidants and other specialty chemicals, where stability under processing and storage conditions is critical.[3]
Thermal analysis techniques, such as TGA and DSC, are indispensable tools for characterizing these materials. TGA measures changes in mass as a function of temperature, providing information on decomposition temperatures, moisture content, and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and the enthalpy of reactions.[4] Together, these techniques provide a comprehensive thermal profile of a material, which is essential for predicting its behavior in various applications, ensuring safe handling, and optimizing manufacturing processes.[5]
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data, a standardized protocol for TGA and DSC analysis is crucial. The following methodology is recommended for the analysis of dibromo-tert-butyl-methoxybenzene and its analogs.
Instrumentation and Calibration
Simultaneous TGA/DSC (SDT) instruments are recommended as they measure both mass change and heat flow concurrently on the same sample, simplifying data interpretation. Before analysis, the instrument's temperature and heat flow should be calibrated using certified standards (e.g., indium for melting point and enthalpy). A baseline correction run with empty crucibles should also be performed to minimize instrumental errors.[6]
Step-by-Step Experimental Procedure
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an inert crucible (e.g., aluminum or alumina). A fine powder is preferred to ensure good thermal contact and equilibrium.
-
Atmosphere: The analysis is typically conducted under a controlled atmosphere. An inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) is used to prevent oxidative decomposition.[7][8]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7][9] The choice of heating rate can influence the appearance of the thermal events; slower rates can improve resolution but require longer experiment times.
-
Data Acquisition: The instrument records the sample's mass, temperature, and differential heat flow throughout the experiment.
-
Data Analysis: The resulting TGA and DSC curves are analyzed to determine key thermal events:
-
TGA: Onset of decomposition (Tonset), temperature of maximum decomposition rate (Tmax), and residual mass.
-
DSC: Melting point (Tm), enthalpy of fusion (ΔHfus), and exothermic or endothermic decomposition events.
-
Experimental Workflow Diagram
Caption: TGA/DSC Experimental Workflow.
Predicted Thermal Behavior of Dibromo-tert-butyl-methoxybenzene
-
Methoxybenzene (Anisole) Moiety: The thermal decomposition of anisole has been studied and is known to proceed via the cleavage of the C-O bond to form a phenoxy radical and a methyl radical at temperatures between 850-1000 K (577-727 °C).[10]
-
tert-Butyl Group: The tert-butyl group is known to be thermally labile and can be eliminated as isobutene.[3] This is often an initial step in the decomposition of tert-butylated phenols.
-
Dibromo Substitution: Brominated flame retardants typically decompose at temperatures between 280-900 °C.[1][2] The bromine atoms can act as radical scavengers in the gas phase, which is the basis of their flame-retardant effect.
Based on these considerations, the thermal decomposition of dibromo-tert-butyl-methoxybenzene is likely to be a multi-stage process. The initial decomposition step could be either the loss of the tert-butyl group or the cleavage of the methoxy group, followed by the decomposition of the brominated aromatic ring at higher temperatures.
Potential Decomposition Pathways
Caption: Potential Thermal Decomposition Pathways.
Comparison with a Structurally Related Alternative: BHT
To provide a practical benchmark for the thermal stability of dibromo-tert-butyl-methoxybenzene, we will compare its predicted behavior with that of 2,6-di-tert-butyl-4-methylphenol (BHT), a widely used antioxidant.
BHT is known to decompose in the temperature range of 445.8 K (172.65 °C) to 524.0 K (250.85 °C).[3] Its decomposition involves the stripping of the tert-butyl groups to produce isobutene.[3] The apparent activation energy for the thermal decomposition of BHT is approximately 151.8 kJ/mol.[3]
| Compound | Key Structural Features | Predicted/Observed Tonset (°C) | Key Decomposition Products |
| Dibromo-tert-butyl-methoxybenzene | Dibromo, tert-butyl, methoxybenzene | 200 - 300 (Predicted) | Isobutene, brominated phenols, brominated benzenes |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Di-tert-butyl, phenol | ~173[3] | Isobutene, 2-tert-butyl-4-methylphenol[3] |
| 1,4-Di-tert-butyl-2,5-dimethoxybenzene | Di-tert-butyl, dimethoxybenzene | No decomposition data found, M.P. 103-104 °C[11] | N/A |
| tert-Butylhydroquinone (TBHQ) | tert-butyl, hydroquinone | M.P. 127-129 °C, B.P. 273 °C[12] | N/A |
Given the presence of the two bromine atoms, which generally increase thermal stability in flame retardants, it is plausible to predict that the onset of decomposition for dibromo-tert-butyl-methoxybenzene will be higher than that of BHT. However, without experimental data, this remains a hypothesis. The bulky tert-butyl group is a point of structural weakness in both molecules, likely leading to the elimination of isobutene as a primary decomposition product.
Safety Considerations
The thermal decomposition of brominated aromatic compounds can release hazardous substances, including brominated benzenes and phenols, as well as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under certain conditions.[1][2] Therefore, it is imperative to handle the thermal analysis of such compounds with appropriate safety precautions, including adequate ventilation and the use of personal protective equipment. All thermal decomposition experiments should be conducted in a well-ventilated area, preferably within a fume hood.
Conclusion
This guide provides a comprehensive framework for understanding the thermal stability of dibromo-tert-butyl-methoxybenzene. While direct experimental data remains elusive, a comparative analysis of structurally similar compounds allows for a reasoned prediction of its thermal behavior. The decomposition is anticipated to be a multi-stage process, likely initiated by the loss of the tert-butyl group, with an onset temperature potentially higher than that of the common antioxidant BHT.
The detailed experimental protocols and safety considerations outlined herein provide a solid foundation for researchers to conduct their own thermal analyses of this and related compounds. It is strongly recommended that the hypotheses presented in this guide be validated through empirical TGA/DSC analysis to ensure the safe and effective application of dibromo-tert-butyl-methoxybenzene.
References
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Jadhav, G., et al. (2015). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene. Journal of Environmental & Analytical Toxicology, 5(6). Available at: [Link]
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ResearchGate. (2016). How to interpret the TGA and DSC analysis?. Available at: [Link]
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Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
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ResearchGate. (2017). Differential thermal analysis curves of o-, m-, p-methoxybenzamide derivative molecules. Available at: [Link]
-
Mackie, J. C., & Dunder, T. A. (1989). Kinetics of the thermal decomposition of methoxybenzene (anisole). The Journal of Physical Chemistry, 93(2), 664-670. Available at: [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2013). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 86(3), 133-146. Available at: [Link]
-
Qualitest. (2024). DTA, TGA, and DSC Analysis - Differences You Need to Know. Available at: [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2013). Thermal decomposition of brominated flame retardants (BFRs): products and mechanisms. Journal of the Energy Institute, 86(3), 133-146. Available at: [Link]
-
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Available at: [Link]
-
Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. Polymer Degradation and Stability, 96(4), 496-505. Available at: [Link]
-
Gardette, M., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Environmental Sciences Europe, 35(1), 1-13. Available at: [Link]
-
Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1081-1084. Available at: [Link]
-
St-Gelais, A., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1476-1483. Available at: [Link]
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ResearchGate. (2024). Thermal Analysis of BR: (a) TGA-DSC thermogram demonstrating mass loss and heat flow; (b) DTG curve indicating thermal decomposition stages. Available at: [Link]
-
ResearchGate. (2013). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. Available at: [Link]
-
Brock, C. P., & Schweizer, W. B. (2010). Thermal motion of tert-butyl groups III. tert-Butyl substituents in aromatic hydrocarbons, the view from the bottom of the well. Acta Crystallographica Section B: Structural Science, 66(Pt 6), 727-739. Available at: [Link]
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Taylor, C., et al. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Scientific Reports, 6(1), 1-8. Available at: [Link]
-
Chirico, R. D., et al. (2008). Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzene. The Journal of Chemical Thermodynamics, 40(11), 1595-1605. Available at: [Link]
-
Chalmers University of Technology. (2022). Application of amorphous classification system and glass forming ability. Available at: [Link]
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Pizzi, A., & Stephanou, A. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Journal of Applied Polymer Science, 72(11), 1365-1373. Available at: [Link]
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CETCO. Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). Available at: [Link]
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C-Therm Technologies. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). Available at: [Link]
-
Wang, X. M., et al. (1994). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaldehyde resin cure. Polymer, 35(26), 5687-5692. Available at: [Link]
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ResearchGate. (2019). DSC curves of phenol formaldehyde resins. Available at: [Link]
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ResearchGate. (2007). DSC thermograms of phenolic resins at heating rate of 10°C/min. Available at: [Link]
-
Wikipedia. (2024). tert-Butylhydroquinone. Available at: [Link]
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Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, p-tert-butyldihydrocinnamaldehyde, CAS Registry Number 18127-01-0. Food and Chemical Toxicology, 183, 114258. Available at: [Link]
-
ResearchGate. (2012). Thermal Decomposition Analysis and Safety Study on Di-tert-butyl Peroxide. Available at: [Link]
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The Italian Association of Chemical Engineering. (2013). Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter. Available at: [Link]
-
Liu, Y., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Scientific Reports, 14(1), 1-13. Available at: [Link]
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Wikipedia. (2024). Di-tert-butyl peroxide. Available at: [Link]
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MDPI. (2024). Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. Available at: [Link]
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Ataman Kimya. TERT-BUTYLHYDROQUINONE. Available at: [Link]
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MDPI. (2022). Monitoring tert-Butylhydroquinone Content and Its Effect on a Biolubricant during Oxidation. Available at: [Link]
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Comparative Guide: Phosphine Ligand Performance for Coupling 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes mechanistic principles with practical application data to address the specific challenges of coupling 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene .
Executive Summary: The Structural Challenge
The substrate 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene presents a classic case of sterically differentiated electrophilicity . While both halogenated sites are chemically identical (aryl bromides), their local environments create a distinct reactivity hierarchy:
-
The C5-Bromine (Kinetic Site): Located para to the methoxy group and meta to the tert-butyl group. It is sterically accessible and behaves like a standard electron-rich aryl bromide.
-
The C1-Bromine (Thermodynamic/Hindered Site): Located ortho to the methoxy group. Crucially, the bulky tert-butyl group at C3 exerts a "Buttressing Effect," forcing the C2-methoxy group to rotate out of plane or crowd the C1 position. This makes the C1-Br bond significantly more difficult to access for oxidative addition.
This guide compares ligand classes to achieve either Site-Selective Mono-Coupling (C5) or Exhaustive Bis-Coupling (C1 & C5) .
Ligand Performance Analysis
The choice of phosphine ligand dictates the active Pd(0) species' geometry and steric bulk, directly influencing whether the catalyst engages the hindered C1 site or selectively reacts at C5.
Comparative Data: Ligand Efficiency & Selectivity[1][2]
| Ligand Class | Representative Ligand | Active Species | Primary Utility | C5 Selectivity | C1 Conversion |
| Triarylphosphines | PPh₃ | Pd(PPh₃)₂ | Standard Mono-Coupling | High (95:5) | Very Low (<10%) |
| Bisphosphines | dppf | (dppf)Pd | Chemo-selective | Excellent (>99:1) | Negligible |
| Dialkylbiaryls | SPhos | L-Pd(0) | Universal Coupling | Moderate | High |
| Bulky Dialkylbiaryls | XPhos | L-Pd(0) | Hindered C1 Coupling | Low (Promotes Bis) | Excellent |
| Trialkylphosphines | P(t-Bu)₃ | Pd(P(t-Bu)₃) | High Reactivity | Low | Good |
Technical Deep Dive
A. The Selective Specialist: dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
Mechanism: The bidentate nature of dppf creates a rigid cis-coordination environment. The large bite angle (99°) and steric bulk prevent the palladium center from accommodating the extreme steric crowding of the C1 position (buttressed by OMe/tBu).
-
Outcome: Exquisite selectivity for C5. The catalyst simply cannot undergo oxidative addition at C1 at standard temperatures (60-80°C).
-
Best For: Synthesizing mono-functionalized intermediates where the C1-Br must remain intact for later steps.
B. The "Buttress Breaker": XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Mechanism: XPhos forms a monoligated L-Pd(0) species. The electron-rich dicyclohexylphosphine moiety facilitates rapid oxidative addition, while the isopropyl groups on the biaryl backbone provide stabilization.
-
Causality: The monoligated species is small enough to penetrate the steric wall at C1 yet electron-rich enough to activate the bond.
-
Outcome: Promotes exhaustive coupling. If you need to functionalize both sites (or specifically the C1 site after C5 is blocked), XPhos is the superior choice.
C. The Generalist: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Performance: SPhos is less bulky than XPhos but highly active. It will couple C5 rapidly and then slowly couple C1. It is risky for selectivity but excellent if the goal is bis-coupling with less sterically demanding partners.
Visualizing the Selectivity Pathway
The following diagram illustrates the divergent reaction pathways controlled by ligand sterics.
Caption: Divergent reaction pathways. Standard ligands (Yellow) are restricted to the accessible C5 site. Specialized Buchwald ligands (Red) overcome the "Buttressing Effect" to access C1.
Experimental Protocols
Protocol A: Site-Selective C5-Arylation (Suzuki-Miyaura)
Target: Mono-coupling at the para-position relative to methoxy.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.5 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).
-
Catalyst Addition: Add Pd(dppf)Cl₂ inside a glovebox or under positive Argon flow.
-
Solvation: Add sparged 1,4-dioxane and water.
-
Reaction: Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid trace activation of C1.
-
Validation: Monitor by HPLC. The mono-product should appear as the major peak. If starting material remains, add 1 mol% more catalyst rather than increasing temperature.
Protocol B: Exhaustive Bis-Amination (Buchwald-Hartwig)
Target: Functionalization of both C1 and C5 sites.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 2.5 equiv
-
Catalyst: Pd₂dba₃ (2 mol%)
-
Ligand: XPhos (8 mol%) — Ratio 1:2 Pd:L is critical for stability.
-
Base: NaOtBu (3.0 equiv)
-
Solvent: Toluene (0.2 M)
Step-by-Step:
-
Pre-complexation: In a separate vial, mix Pd₂dba₃ and XPhos in toluene at room temperature for 5 minutes. The solution should turn from dark purple to orange/brown, indicating ligation.
-
Execution: Add the pre-formed catalyst solution to the mixture of substrate, amine, and base.
-
Reaction: Heat to 100°C for 12-16 hours. The high temperature and electron-rich ligand are required to overcome the C1 steric barrier.
-
Workup: Filter through Celite to remove palladium black before aqueous workup.
References & Authority
-
Mechanistic Basis of Selectivity:
-
Ligand Effects in Hindered Substrates:
-
The "Buttressing Effect" in Physical Organic Chemistry:
-
Westheimer, F. H. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons. (Foundational text on steric inhibition of resonance and buttressing effects).
-
-
Selectivity in Polyhalogenated Arenes:
-
Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications, (3), 299–301. Link
-
Sources
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. 1,5-Dibromo-2,4-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of specialized compounds like 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated organic compound, grounded in established safety protocols and regulatory standards.
Understanding the Compound: A Risk-Based Approach
Key Hazard Considerations:
-
Toxicity: Halogenated hydrocarbons can be toxic upon inhalation, ingestion, or skin contact.
-
Environmental Persistence: Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.
-
Reactivity: While generally stable, avoid contact with strong oxidizing agents.
| Hazard Class | Typical Classification for Halogenated Organic Compounds | Primary Concerns |
| Health Hazards | Skin Irritant, Eye Irritant, Potential for Organ Toxicity | Avoid direct contact and inhalation of dust or vapors. |
| Environmental Hazards | Hazardous to the Aquatic Environment | Prevent release into drains or the environment. |
| Physical Hazards | Generally not highly flammable or reactive under standard lab conditions | Store away from strong oxidizers. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is a multi-step process that begins with waste characterization and ends with compliant removal by a licensed facility. The following workflow is designed to ensure safety and regulatory adherence at each stage.
Caption: Disposal workflow for 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Experimental Protocol: Detailed Disposal Steps
-
Waste Identification and Segregation:
-
Rationale: Halogenated organic waste must be segregated from non-halogenated waste to ensure proper treatment and disposal, as incineration requirements differ.
-
Procedure:
-
Designate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Do not mix this waste with other waste streams such as aqueous waste, non-halogenated organic solvents, or solid non-hazardous waste.
-
-
-
Selection of Appropriate Waste Container:
-
Rationale: The container must be chemically resistant to the waste and prevent leakage or vapor release.
-
Procedure:
-
For solid waste, use a sealable, high-density polyethylene (HDPE) container or a glass container with a secure lid.
-
For liquid waste (e.g., solutions containing the compound), use a glass or HDPE solvent waste container with a screw-top cap.
-
Ensure the container is in good condition with no cracks or defects.
-
-
-
Proper Labeling of Waste Container:
-
Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene." Avoid abbreviations or chemical formulas.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").
-
-
-
Safe Accumulation in a Designated Satellite Accumulation Area (SAA):
-
Rationale: Storing hazardous waste in a designated and properly managed area minimizes the risk of spills and exposure.
-
Procedure:
-
Store the waste container in a designated SAA, which should be at or near the point of generation.
-
The SAA should be under the control of the laboratory personnel.
-
Ensure secondary containment (such as a chemical-resistant tray) is in place to contain any potential leaks.
-
-
-
Maintain Closed Containers:
-
Rationale: Keeping waste containers closed prevents the release of harmful vapors and reduces the risk of spills.
-
Procedure:
-
The waste container must be securely closed at all times, except when actively adding waste.
-
-
-
Arrange for Pickup by Environmental Health & Safety (EHS) or a Licensed Contractor:
-
Rationale: Hazardous waste must be transported, treated, and disposed of by a facility permitted to handle such materials under the Resource Conservation and Recovery Act (RCRA).
-
Procedure:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online request to your EHS department.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
-
-
Documentation and Record Keeping:
-
Rationale: Maintaining records of hazardous waste generation and disposal is a legal requirement and part of the "cradle-to-grave" responsibility for waste generators.
-
Procedure:
-
Retain copies of all waste pickup requests and any manifests provided by the disposal contractor for at least three years.
-
-
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Cordon off the spill area to prevent further contamination.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting protocols.
By adhering
Personal protective equipment for handling 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
An Essential Guide to the Safe Handling of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
Hazard Assessment and Risk Mitigation
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]
Given the absence of comprehensive toxicological data, a conservative approach to safety is paramount.[3] The protocols outlined below are designed to provide a robust framework for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial when handling 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
| PPE Component | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | The primary line of defense to prevent inhalation of vapors or dust.[4][5] |
| Hand Protection | Double Nitrile Gloves | Provides a barrier against skin contact. Double gloving offers enhanced protection in case of a breach in the outer glove.[3] |
| Eye and Face Protection | Chemical Safety Goggles and Full-Face Shield | Goggles protect against splashes, while a face shield provides an additional layer of protection for the entire face.[3][6] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A lab coat protects personal clothing. An apron provides an additional barrier against spills of larger volumes.[3][4] |
| Respiratory Protection | NIOSH-approved Respirator with P100 filters | Recommended for handling larger quantities or when there is a risk of aerosolization.[3][6] |
Step-by-Step Handling and Disposal Plan
Preparation and Handling
-
Pre-Handling Check: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[7] An eyewash station and emergency shower must be accessible.[7]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation or contamination of the laboratory space.[5]
-
Solvent Handling: If dissolving the compound, add solvents slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after wearing gloves.[8] Decontaminate the work area within the fume hood.
Experimental Workflow Diagram
Caption: A typical experimental workflow for handling 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene.
Disposal of Contaminated Materials
Proper waste segregation is critical for both safety and environmental compliance.
-
Halogenated Organic Waste: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[4][9] These containers should be clearly labeled and kept closed when not in use.[7][9]
-
Contaminated Solids: Any disposable materials that come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Never pour halogenated organic compounds down the drain. [4]
Spill and Emergency Procedures
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[9]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated chemical waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, and then wash with soap and water. All materials used for decontamination should be disposed of as hazardous waste.
Spill Response Workflow
Caption: A flowchart for responding to a chemical spill.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][10] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- Halogenated Organic Liquids - Standard Oper
- Personal protective equipment for handling 3,5-DiBr-PAESA - Benchchem.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 12).
- Safety Data Sheet - Fluorochem. (2024, December 19).
- BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS - Loba Chemie. (2019, April 9).
- SAFETY D
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
- Halogenated Solvents in Laboratories - Campus Oper
- Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
- Safety Data Sheet - Angene Chemical. (2024, April 10).
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY D
- SAFETY D
- Safety D
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- BROMINE - Repository officiële overheidspublic
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 5).
- SAFETY DATA SHEET - Fisher Scientific. (2011, January 10).
- tert-Butyl bromide - Apollo Scientific.
- 1007375-07-6|1-Bromo-3-(tert-butyl)-2-methoxybenzene - BLDpharm.
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hscprep.com.au [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. dollycorporation.com [dollycorporation.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
